Aminobutanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
2-aminobutanal |
InChI |
InChI=1S/C4H9NO/c1-2-4(5)3-6/h3-4H,2,5H2,1H3 |
InChI Key |
FGEPRNXUNITOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Aminobutanal as a Metabolic Intermediate of Putrescine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-aminobutanal (aminobutanal), a critical metabolic intermediate in the degradation of the polyamine putrescine. This document details the enzymatic pathways governing its formation and subsequent conversion to gamma-aminobutyric acid (GABA), presents quantitative data on enzyme kinetics and substrate concentrations, and outlines detailed experimental protocols for the analysis of these metabolites and enzymes. Furthermore, this guide explores the significance of the putrescine-aminobutanal-GABA axis in various physiological and pathological states, including cancer, and discusses its potential as a therapeutic target in drug development.
Introduction
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] The intracellular concentrations of polyamines are tightly regulated through a balance of biosynthesis, catabolism, and transport. The catabolism of putrescine is a critical process for maintaining polyamine homeostasis, and 4-aminobutanal emerges as a key intermediate in this pathway. This aldehyde is rapidly converted to less toxic and physiologically active compounds, primarily the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3] Dysregulation of putrescine metabolism has been implicated in numerous diseases, most notably cancer, making the enzymes involved in the formation and degradation of this compound attractive targets for therapeutic intervention.[4][5] This guide will provide an in-depth exploration of the biochemical pathways, analytical methodologies, and clinical relevance of this compound as a metabolic intermediate of putrescine.
Biochemical Pathways
The conversion of putrescine to this compound and its subsequent metabolism to GABA involves several key enzymes and can occur through multiple pathways, which vary across different organisms and cellular compartments.
Formation of 4-Aminobutanal from Putrescine
The primary pathway for the formation of 4-aminobutanal from putrescine involves oxidative deamination catalyzed by two main classes of enzymes:
-
Diamine Oxidase (DAO): This copper-containing enzyme is highly expressed in the intestine, kidney, and placenta.[6] It catalyzes the oxidative deamination of putrescine to produce 4-aminobutanal, ammonia, and hydrogen peroxide.[7] DAO plays a crucial role in the catabolism of extracellular polyamines and histamine.[8]
-
Monoamine Oxidase (MAO): In some tissues, particularly the brain, Monoamine Oxidase B (MAO-B) can also convert putrescine to 4-aminobutanal.[2]
An alternative pathway, particularly in microorganisms, involves the acetylation of putrescine. N-acetylputrescine can then be oxidized to 4-acetamidobutanal, which is subsequently deacetylated to 4-aminobutanal.[9][10]
Conversion of 4-Aminobutanal to γ-Aminobutyric Acid (GABA)
4-Aminobutanal is a transient intermediate that is rapidly oxidized to GABA by the enzyme 4-aminobutyraldehyde dehydrogenase (ABALDH) , also known as aldehyde dehydrogenase 9 family, member A1 (ALDH9A1).[7][11] This NAD+-dependent enzyme ensures the efficient conversion of the potentially toxic aldehyde into the biologically important molecule GABA.[3]
The following diagram illustrates the primary metabolic pathway from putrescine to GABA.
Caption: Metabolic conversion of putrescine to GABA via 4-aminobutanal.
Quantitative Data
Understanding the quantitative aspects of the enzymes and metabolites in the putrescine degradation pathway is crucial for researchers and drug developers.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the key enzymes involved in this compound metabolism.
| Enzyme | Substrate | Organism/Tissue | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |
| Diamine Oxidase (DAO) | Putrescine | Mouse Liver | 4.98 | Not Reported | [12] |
| Diamine Oxidase (DAO) | Putrescine | Porcine Kidney | Lower affinity than histamine | Activity ~50% of histamine | [13] |
| Aminobutyraldehyde Dehydrogenase (ALDH9A1) | 4-Aminobutanal | Human Liver | Not Determined | Not Determined | [7] |
| Aminobutyraldehyde Dehydrogenase | Propionaldehyde | Human Erythrocytes | 0.59 | Not Reported | [14] |
Note: Kinetic data for these enzymes can vary significantly depending on the source, purity, and assay conditions.
Tissue Concentrations of Metabolites
The concentrations of putrescine and GABA in human tissues are indicative of the metabolic flux through this pathway.
| Metabolite | Tissue | Concentration | Reference(s) |
| Putrescine | Human Brain (Cerebral Cortex) | 1.25 - 3.59 nmol/g | [15] |
| GABA | Human Brain | ~1 mM | [16] |
Experimental Protocols
Accurate quantification of putrescine, this compound, and the activity of related enzymes is essential for studying this metabolic pathway.
Quantification of Putrescine by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the determination of putrescine in biological samples using pre-column derivatization with dansyl chloride followed by HPLC with UV detection.[2]
Workflow Diagram:
Caption: Workflow for HPLC quantification of putrescine.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in 0.2 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
To 200 µL of the supernatant, add 400 µL of saturated sodium bicarbonate solution and 800 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Incubate at 40°C for 45 minutes in the dark.
-
Add 200 µL of L-proline solution to remove excess dansyl chloride and incubate for 30 minutes at room temperature.
-
-
Extraction:
-
Add 1 mL of toluene to the reaction mixture and vortex for 1 minute.
-
Centrifuge at 4,350 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Elution: A typical gradient would be to increase the concentration of Mobile Phase A over time to elute the derivatized amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of putrescine that have undergone the same derivatization and extraction procedure.
-
Calculate the concentration of putrescine in the samples by comparing their peak areas to the standard curve.
-
Assay of Diamine Oxidase (DAO) Activity
This protocol outlines a colorimetric method for measuring DAO activity based on the production of hydrogen peroxide.[17][18]
Workflow Diagram:
Caption: Workflow for the colorimetric assay of DAO activity.
Methodology:
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of putrescine dihydrochloride in a suitable buffer (e.g., 25 mM PIPES buffer, pH 7.2).
-
Color Solution: Prepare a solution containing a chromogen (e.g., DA-67), horseradish peroxidase, and ascorbate oxidase in a suitable buffer (e.g., 25 mM MES buffer, pH 5.4).
-
-
Assay Procedure:
-
Pre-incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.
-
Add 400 µL of the enzyme sample (e.g., serum or tissue homogenate supernatant) and incubate at 37°C for 30 minutes.
-
Add 1.5 mL of the color solution and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 30 mM sodium diethyldithiocarbamate solution.
-
Measure the absorbance at 666 nm.
-
-
Calculation:
-
Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the colored product (e.g., methylene blue). One unit of DAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Assay of Aminobutyraldehyde Dehydrogenase (ABALDH) Activity
This protocol describes a spectrophotometric assay for ABALDH activity by monitoring the production of NADH.[14][19]
Workflow Diagram:
Caption: Workflow for the spectrophotometric assay of ABALDH activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 100 mM sodium pyrophosphate, pH 8.0.
-
NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
Substrate Solution: Prepare a stock solution of 4-aminobutanal. Note: 4-aminobutanal is unstable and may need to be prepared fresh or handled with care.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, NAD+ solution, and the enzyme sample.
-
Initiate the reaction by adding the 4-aminobutanal substrate.
-
Immediately begin monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Clinical Significance and Drug Development
The metabolic pathway from putrescine to GABA via this compound holds significant clinical relevance, particularly in the context of cancer and neurological disorders.
Role in Cancer
Cancer cells exhibit elevated polyamine levels to sustain their rapid proliferation.[20] Consequently, the enzymes involved in polyamine metabolism, including those in the putrescine degradation pathway, are considered promising targets for anticancer therapies.[4] Inhibition of putrescine biosynthesis has been a major focus of drug development.[5] For instance, α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (the enzyme that produces putrescine), has been investigated in clinical trials for various cancers.[21]
Neurological Implications
The conversion of putrescine to the neurotransmitter GABA in the brain suggests a role for this pathway in neuronal function.[3][22] Alterations in putrescine and GABA levels have been observed in various neurological conditions, and the enzymes of this pathway may represent novel therapeutic targets for these disorders.
This compound as a Potential Biomarker
While putrescine and GABA levels are routinely measured as biomarkers, the transient nature of this compound makes it a challenging but potentially informative biomarker. Elevated levels of this compound or its derivatives could indicate dysregulation of DAO or ABALDH activity, which may be associated with certain disease states.[23][24][25] Further research is needed to validate the clinical utility of this compound as a biomarker.
Logical Relationship Diagram for Therapeutic Targeting:
References
- 1. HPLC ELSD Method for Analysis Putrescine on Obelisc R Column | SIELC Technologies [sielc.com]
- 2. scielo.br [scielo.br]
- 3. biorxiv.org [biorxiv.org]
- 4. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. health.uni-hohenheim.de [health.uni-hohenheim.de]
- 7. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of human intestinal diamine oxidase in the oxidation of histamine and/or putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis [frontiersin.org]
- 12. [Oxidation of putrescine, spermidine and spermine by diamino-oxidase from mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 14. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence of Altered Polyamine Concentrations in Cerebral Cortex of Suicide Completers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA Concentration in Posterior Cingulate Cortex Predicts Putamen Response during Resting State fMRI | PLOS One [journals.plos.org]
- 17. repositorio.uchile.cl [repositorio.uchile.cl]
- 18. researchgate.net [researchgate.net]
- 19. Optimized spectrophotometric determination of aldehyde dehydrogenase activity in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phase I study of methylacetylenic putrescine, an inhibitor of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characteristics of putrescine uptake and subsequent GABA formation in primary cultured astrocytes from normal C57BL/6J and epileptic DBA/2J mouse brain cortices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Biomarkers of Neurodegenerative Disorders: A Practical Guide to Their Appropriate Use and Interpretation in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel biomarkers of diabetic kidney disease: current status and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alternative Route to a Key Neurotransmitter: Aminobutanal as a Biological Precursor to Gamma-Aminobutyric Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. While the principal biosynthetic pathway for GABA is the decarboxylation of glutamate, an alternative route originating from polyamines such as putrescine offers a distinct mechanism for GABA synthesis. This pathway proceeds through the intermediate 4-aminobutanal (also known as γ-aminobutyraldehyde). This technical guide provides a comprehensive overview of the function of aminobutanal as a biological precursor to GABA, detailing the enzymatic conversion, relevant signaling pathways, quantitative data, and key experimental protocols for its study. This information is critical for researchers in neuroscience and professionals in drug development exploring novel therapeutic strategies targeting the GABAergic system.
Introduction
The synthesis of gamma-aminobutyric acid (GABA) is a fundamental process for maintaining inhibitory tone in the central nervous system. The canonical pathway involves the enzyme glutamate decarboxylase (GAD), which converts glutamate to GABA.[1] However, a secondary, yet significant, pathway involves the degradation of polyamines, such as putrescine, which contributes to the cellular pool of GABA through the intermediate 4-aminobutanal.[2][3] This alternative pathway is of particular interest as it provides a potential GAD-independent mechanism for GABA production, which may have implications for various neurological conditions.[4]
This guide will explore the enzymatic conversion of this compound to GABA, present quantitative data on enzyme kinetics, and provide detailed experimental methodologies for researchers to investigate this pathway.
The Polyamine Degradation Pathway to GABA
The conversion of polyamines to GABA involves a series of enzymatic steps. The primary polyamine precursor for this pathway is putrescine. The conversion of putrescine to 4-aminobutanal is a critical step and can be catalyzed by two main enzymes:
-
Diamine Oxidase (DAO): This enzyme directly oxidizes putrescine to produce 4-aminobutanal, hydrogen peroxide, and ammonia.[2]
-
Monoamine Oxidase B (MAO-B): In an alternative route, putrescine can be first acetylated to N-acetylputrescine, which is then oxidized by MAO-B to N-acetyl-γ-aminobutyraldehyde. Subsequent deacetylation yields 4-aminobutanal.[5]
Once formed, 4-aminobutanal is irreversibly oxidized to GABA by the enzyme 4-aminobutyraldehyde dehydrogenase (ABALDH) , also known as ALDH9A1 in humans.[2][6] This NAD(P)+-dependent enzyme belongs to the aldehyde dehydrogenase superfamily and is the final and committing step in this GABA synthetic route.[6]
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion of putrescine to GABA via the 4-aminobutanal intermediate.
Quantitative Data
The efficiency of the conversion of this compound to GABA is dependent on the kinetic properties of the enzymes involved, particularly this compound dehydrogenase (ALDH9A1).
Enzyme Kinetics of Human this compound Dehydrogenase (ALDH9A1)
The following table summarizes the kinetic parameters for human ALDH9A1 with 4-aminobutanal and other relevant substrates. The data highlights the enzyme's affinity and catalytic efficiency for its substrates.
| Substrate | K_m_ (µM) | V_max_ (nmol·s⁻¹·mg⁻¹) | Catalytic Efficiency (V_max_/K_m_) | Reference |
| 4-Aminobutanal (ABAL) | 216 ± 16 | 6.3 | 0.029 | [6] |
| γ-Trimethylaminobutyraldehyde (TMABAL) | 6 ± 1 | 9.8 | 1.63 | [6] |
| NAD⁺ | - | - | - | [6] |
Note: The catalytic efficiency for NAD⁺ is not directly comparable as it is a co-substrate.
In Vivo Conversion of this compound to GABA
Studies have demonstrated the conversion of 4-aminobutanal to GABA in vivo. While precise yield percentages can vary depending on the tissue and experimental conditions, the following data from a study in mice provides evidence of this conversion.
| Administration Route | Dose | Time Post-Administration | GABA Produced (nmol/g brain tissue) | Reference |
| Subcutaneous | 1 µmol/g body weight | 10 min | ~350 | |
| Oral | 2 µmol/g body weight | 30 min | ~530 |
Experimental Protocols
Investigating the role of this compound as a GABA precursor requires specific experimental methodologies. This section provides an overview of key protocols.
Quantification of GABA in Brain Tissue using HPLC
This protocol outlines a method for the sensitive detection and quantification of GABA in brain tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.
4.1.1. Materials and Reagents
-
Perchloric acid (0.4 M)
-
Benzoyl chloride
-
Acetonitrile
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate buffer (0.025 M, pH 6)
-
GABA standard
-
C18 HPLC column
-
HPLC system with UV-photodiode array (PDA) detector
4.1.2. Sample Preparation
-
Dissect brain tissue on ice and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
4.1.3. Derivatization
-
To 100 µL of the filtered supernatant or GABA standard, add 2 µL of benzoyl chloride.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 100 µL of acetonitrile to stop the reaction and precipitate excess derivatizing agent.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for HPLC analysis.
4.1.4. HPLC Analysis
-
Equilibrate the C18 column with the mobile phase (65:35 v/v mixture of 0.025 M disodium hydrogen phosphate buffer, pH 6, and methanol).
-
Inject 20 µL of the derivatized sample or standard.
-
Run the HPLC with a flow rate of 1 mL/min.
-
Detect the derivatized GABA at a wavelength of 230 nm.
-
Quantify the GABA concentration by comparing the peak area of the sample to the standard curve.
Assay for this compound Dehydrogenase (ALDH9A1) Activity
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the production of NADH at 340 nm.
4.2.1. Materials and Reagents
-
Sodium pyrophosphate buffer (150 mM, pH 7.5)
-
NAD⁺ solution (10 mM)
-
4-Aminobutanal solution (substrate, concentration to be varied)
-
Enzyme preparation (purified ALDH9A1 or tissue homogenate)
-
Spectrophotometer capable of measuring absorbance at 340 nm
4.2.2. Assay Procedure
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of 150 mM sodium pyrophosphate buffer (pH 7.5)
-
100 µL of 10 mM NAD⁺ solution
-
Varying concentrations of 4-aminobutanal solution.
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Perform control experiments without the substrate or without the enzyme to account for any background absorbance changes.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Experimental Workflow
The following diagram outlines a logical workflow for investigating the conversion of this compound to GABA.
Conclusion
The conversion of 4-aminobutanal to GABA represents a significant, though often secondary, pathway for the synthesis of this crucial inhibitory neurotransmitter. Understanding the enzymes, kinetics, and regulation of this pathway is vital for a complete picture of GABAergic neurotransmission. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore this alternative route of GABA synthesis, which may hold the key to novel therapeutic interventions for a range of neurological disorders. Further research to quantify the contribution of this pathway in different brain regions and under various physiological and pathological conditions is warranted.
References
- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conversion of 4-aminobutyraldehyde to gamma-aminobutyric acid in striatum treated with semicarbazide and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Unseen Regulator: A Technical Guide to the Role of 4-Aminobutanal in Plant Biochemistry and Stress Response
For Immediate Release
This technical guide provides an in-depth exploration of the emerging role of 4-aminobutanal as a critical intermediate in plant biochemistry, particularly in the context of environmental stress responses. This document is intended for researchers, scientists, and professionals in drug development and agriculture who are interested in the intricate signaling and metabolic pathways that govern plant resilience.
Executive Summary
Plants, being sessile organisms, have evolved complex biochemical pathways to adapt to and mitigate the impacts of various environmental stressors. While the roles of polyamines and γ-aminobutyric acid (GABA) in stress tolerance are well-established, the significance of the intermediate molecule connecting their metabolic pathways, 4-aminobutanal, has been largely overlooked. This guide synthesizes the current understanding of 4-aminobutanal's biochemistry, its pivotal position at the intersection of polyamine catabolism and the GABA shunt, and its putative role in stress signaling. We provide a comprehensive overview of the enzymatic processes governing its synthesis and degradation, detail experimental protocols for the analysis of key enzymes, and present the known downstream effects of its metabolic flux. The significant gap in direct quantitative data for 4-aminobutanal underscores the need for further research into this potentially crucial signaling molecule.
Biosynthesis and Metabolism of 4-Aminobutanal
4-Aminobutanal is primarily generated in plants through the catabolism of polyamines, namely putrescine and spermidine. This process is a key component of the plant's strategy to recycle nitrogen and carbon from these ubiquitous compounds, especially under stress conditions. The metabolic fate of 4-aminobutanal is intrinsically linked to the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.
The synthesis of 4-aminobutanal is catalyzed by two main classes of enzymes:
-
Diamine Oxidases (DAOs): These copper-containing enzymes catalyze the oxidative deamination of the primary amino group of putrescine, yielding 4-aminobutanal, hydrogen peroxide (H₂O₂), and ammonia.
-
Polyamine Oxidases (PAOs): These flavin-dependent enzymes are responsible for the oxidation of spermidine and spermine. The oxidation of spermidine by specific PAOs also produces 4-aminobutanal.
Once synthesized, 4-aminobutanal is rapidly converted to GABA by the enzyme aminobutyraldehyde dehydrogenase (AMADH) . This near-immediate conversion is a primary reason for the low steady-state levels of 4-aminobutanal in plant tissues, making its direct detection and quantification challenging.
Below is a diagram illustrating the metabolic pathway from polyamines to the TCA cycle, highlighting the central role of 4-aminobutanal.
The Role of 4-Aminobutanal in Plant Stress Response
While direct evidence for a signaling role of 4-aminobutanal is scarce, its position as a metabolic intermediate between stress-induced polyamine breakdown and the accumulation of the known signaling molecule GABA strongly implies its involvement in stress responses. The flux through this pathway is significantly enhanced under various abiotic stresses, including drought, salinity, and extreme temperatures.
The byproducts of 4-aminobutanal synthesis, particularly hydrogen peroxide (H₂O₂), are well-established signaling molecules in their own right, mediating a wide range of stress responses, including stomatal closure, programmed cell death, and the expression of defense-related genes. Therefore, the enzymatic production of 4-aminobutanal is a direct source of reactive oxygen species (ROS) that can initiate downstream signaling cascades.
Data on Precursors and Products of 4-Aminobutanal under Stress
| Stress Type | Plant Species | Change in Polyamines (Putrescine, Spermidine) | Change in GABA | Reference |
| Drought | Arabidopsis thaliana | Increase | Significant Increase | [1] |
| Creeping Bentgrass | Increase | Significant Increase | [2] | |
| Salinity | Barley | Increase | Significant Increase | [3] |
| Nicotiana sylvestris | Increase | Significant Increase | [3] | |
| Cold | Arabidopsis thaliana | Increase | Increase | [4] |
| Heat | General | Increase | Increase | [2] |
Note: This table represents a general trend observed in the literature. The magnitude of change can vary depending on the plant species, the severity, and the duration of the stress.
Key Experimental Protocols
Investigating the role of 4-aminobutanal requires reliable methods for measuring the activity of the enzymes involved in its metabolism. Below are detailed protocols for the assay of Diamine Oxidase (DAO) and a general framework for the quantification of 4-aminobutanal.
Protocol for Diamine Oxidase (DAO) Activity Assay
This protocol is adapted from spectrophotometric methods used for measuring DAO activity in plant extracts.[5] The assay is based on the detection of H₂O₂ produced during the oxidative deamination of a substrate, such as putrescine.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Extraction buffer: 0.1 M potassium phosphate buffer (pH 7.0), containing 10% (w/v) sucrose, 15 mM mercaptoethanol, and 1 mM EDTA.
-
Assay mixture: 0.1 M potassium phosphate buffer (pH 7.0), 0.5 mM guaiacol, 2 µg horseradish peroxidase, and 10 mM putrescine (substrate).
-
Spectrophotometer
-
Mortar and pestle or homogenizer
-
Refrigerated centrifuge
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately place it on ice.
-
Homogenize the tissue in the extraction buffer (e.g., 1 g of tissue in 5 mL of buffer) using a pre-chilled mortar and pestle or a homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare the assay mixture in a 1.5 mL cuvette.
-
Add an appropriate amount of the crude enzyme extract (e.g., 50-100 µg of protein) to the assay mixture.
-
Immediately measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of tetraguaiacol from the oxidation of guaiacol by H₂O₂ in the presence of horseradish peroxidase.
-
The rate of change in absorbance is proportional to the DAO activity.
-
-
Calculation of Enzyme Activity:
-
DAO activity can be expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.
-
Experimental Workflow for DAO Activity Assay:
Framework for Quantification of 4-Aminobutanal
Proposed Workflow:
-
Extraction: Rapid extraction of metabolites from flash-frozen plant tissue using a solvent system such as methanol/water or acetonitrile/water.
-
Derivatization: The extract would be derivatized with a reagent that reacts with the aldehyde group of 4-aminobutanal to form a stable, detectable product. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).
-
Purification: Solid-phase extraction (SPE) could be used to clean up the derivatized sample and remove interfering compounds.
-
Analysis: The derivatized 4-aminobutanal would be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS).
Note: This proposed workflow would require significant optimization and validation for use with plant tissues. The development of such a method represents a key area for future research.
Signaling Pathways and Logical Relationships
The production of 4-aminobutanal is embedded within a larger network of stress-responsive signaling pathways. The catabolism of polyamines is itself a regulated process, and the products of this pathway, including 4-aminobutanal, GABA, and H₂O₂, have downstream effects on plant physiology.
The diagram below illustrates the logical relationship between an environmental stressor and the downstream responses mediated by the polyamine catabolism pathway.
Conclusion and Future Directions
4-Aminobutanal occupies a critical juncture in plant stress metabolism, linking the well-documented roles of polyamines and GABA. While its transient nature has made it a challenging target for direct study, its position in a highly regulated and stress-responsive pathway suggests a more significant role than previously appreciated. The production of 4-aminobutanal is coincident with the generation of the signaling molecule H₂O₂, and its conversion to GABA contributes to the accumulation of this important osmoprotectant and signaling compound.
The most pressing need in this area of research is the development of robust and sensitive methods for the direct quantification of 4-aminobutanal in plant tissues. This would allow for a more precise understanding of the flux through the polyamine catabolism pathway and could reveal whether 4-aminobutanal itself has a direct signaling role. Further research into the regulation of the enzymes that produce and consume 4-aminobutanal, namely DAOs, PAOs, and AMADH, will also be crucial in elucidating its function. A deeper understanding of the role of 4-aminobutanal could open new avenues for the development of strategies to enhance stress tolerance in crops.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine flux analysis by determination of heavy isotope incorporation from 13C, 15N-enriched amino acids into polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Aminobutanal in the Maillard Reaction: A Technical Guide
For Immediate Release
A comprehensive analysis of the current scientific literature reveals that aminobutanal is not a recognized product or significant intermediate in the Maillard reaction pathway. The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the desirable color and flavor of many cooked foods. A critical aspect of this complex cascade of reactions is the formation of various aldehydes, primarily through the Strecker degradation of amino acids.
While the Strecker degradation is a major route for aldehyde production, research has not identified this compound as a resulting compound from the reaction of relevant amino acid precursors. Instead, other well-characterized Strecker aldehydes are formed, which play a pivotal role in the characteristic aromas of a wide range of food products. This technical guide will provide an in-depth exploration of the formation of these significant aldehydes within the Maillard reaction, offering valuable insights for researchers, scientists, and drug development professionals.
The Maillard Reaction: An Overview
The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes rearrangement to form an Amadori product.[1][2] Subsequent reactions, including enolization, dehydration, and cyclization, lead to the formation of a plethora of compounds, including flavor-active molecules and brown nitrogenous polymers known as melanoidins.[2]
A crucial sub-pathway within the Maillard reaction is the Strecker degradation, which involves the interaction of an α-amino acid with a dicarbonyl compound, an intermediate of the Maillard reaction.[3][4][5] This reaction leads to the formation of a "Strecker aldehyde," which contains one less carbon atom than the parent amino acid, along with an α-aminoketone.[6][7] These Strecker aldehydes are potent aroma compounds that significantly contribute to the flavor profiles of baked goods, roasted meats, and coffee.[7][8]
Formation of Key Strecker Aldehydes
While this compound is not a documented product, several other aldehydes are prominently formed via the Strecker degradation of specific amino acids. The formation of these aldehydes is a key area of study in flavor chemistry.
| Amino Acid Precursor | Resulting Strecker Aldehyde | Characteristic Aroma |
| Valine | 2-Methylpropanal | Malty, chocolate |
| Leucine | 3-Methylbutanal | Malty, chocolate |
| Isoleucine | 2-Methylbutanal | Malty, fruity |
| Phenylalanine | Phenylacetaldehyde | Honey, floral |
| Methionine | Methional | Boiled potato |
Table 1: Key Amino Acid Precursors and their Corresponding Strecker Aldehydes. This table summarizes the primary Strecker aldehydes generated from common amino acids during the Maillard reaction and their associated characteristic aromas.
Signaling Pathways and Experimental Workflows
General Pathway of the Maillard Reaction and Strecker Degradation
The following diagram illustrates the overall pathway of the Maillard reaction, highlighting the point at which Strecker degradation occurs to produce key aldehydes.
Caption: General Maillard reaction and Strecker degradation pathway.
Experimental Workflow for Strecker Aldehyde Analysis
The analysis of volatile Strecker aldehydes from Maillard reaction model systems or food matrices typically involves the following workflow.
Caption: Workflow for Strecker aldehyde analysis.
Experimental Protocols
Preparation of Maillard Reaction Model Systems
To study the formation of specific Strecker aldehydes, model systems are often employed.
-
Reactants: A specific amino acid (e.g., L-leucine) and a reducing sugar (e.g., D-glucose) are dissolved in a phosphate buffer solution (e.g., 0.1 M, pH 7.0). Molar ratios of reactants can be varied to study their effect on aldehyde formation.
-
Reaction Conditions: The solution is placed in a sealed reaction vessel and heated at a controlled temperature (e.g., 120-180 °C) for a specific duration (e.g., 30-120 minutes).
-
Stopping the Reaction: After the specified time, the reaction is quenched by rapid cooling in an ice bath.
Analysis of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like Strecker aldehydes.[9][10][11][12][13]
-
Extraction: Volatile compounds are extracted from the headspace of the reaction mixture using Solid Phase Microextraction (SPME) or by solvent extraction followed by solvent-assisted flavor evaporation (SAFE) or Likens-Nickerson simultaneous distillation-extraction (SDE).
-
GC Separation: The extracted volatiles are injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points and polarity.
-
MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer, which generates a mass spectrum for each compound. The identification of Strecker aldehydes is achieved by comparing their mass spectra with those in a reference library (e.g., NIST).
-
Quantification: The concentration of each aldehyde can be determined by using an internal or external standard calibration curve.[14][15]
Analysis of Amadori Products by High-Performance Liquid Chromatography (HPLC)
The formation of Amadori products, the precursors to the dicarbonyls that drive the Strecker degradation, can be monitored using HPLC.[16][17][18][19][20]
-
Sample Preparation: The reaction mixture is filtered and diluted with the mobile phase.
-
HPLC Separation: The sample is injected into an HPLC system equipped with a suitable column, such as a cation-exchange or hydrophilic interaction liquid chromatography (HILIC) column.
-
Detection: Amadori products can be detected using various detectors, including UV-Vis, electrochemical detectors, or mass spectrometry (LC-MS).
-
Quantification: Quantification is achieved by comparing the peak areas of the Amadori products with those of authentic standards.
Quantitative Data on Strecker Aldehyde Formation
The yield of Strecker aldehydes is influenced by various factors, including the type of amino acid and sugar, temperature, pH, and reaction time. Quantitative studies have provided valuable data on the formation of these important flavor compounds.
| Amino Acid | Sugar | Temperature (°C) | Time (min) | Strecker Aldehyde | Yield (mol%) | Reference |
| Phenylalanine | Glucose | 100 | 30 | Phenylacetaldehyde | - | [14] |
| Phenylalanine | 2-Oxopropanal | 100 | 30 | Phenylacetaldehyde | - | [14] |
| Valine | Glucose | 120 | 60 | 2-Methylpropanal | Varies | [21] |
| Leucine | Glucose | 120 | 60 | 3-Methylbutanal | Varies | [21] |
Table 2: Examples of Quantitative Data on Strecker Aldehyde Formation. This table presents examples of reported yields of Strecker aldehydes under specific reaction conditions. Note that yields can vary significantly based on the experimental setup. The reference indicates that quantitative measurements were made, though specific yield percentages were not always provided in the abstract.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strecker degradation - Wikipedia [en.wikipedia.org]
- 5. brewingforward.com [brewingforward.com]
- 6. ugc.futurelearn.com [ugc.futurelearn.com]
- 7. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and GC/MS Analysis of Maillard Reaction Products of Perinereis aibuhitensis | Scientific.Net [scientific.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. imreblank.ch [imreblank.ch]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Chemistry of Amadori rearrangement products: analysis, synthesis, kinetics, reactions, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. centaur.reading.ac.uk [centaur.reading.ac.uk]
4-Aminobutanal: A Key Intermediate in Escherichia coli's Putrescine Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobutanal is a transient but critical metabolite in the intricate network of putrescine catabolism in Escherichia coli. This aldehyde serves as a key junction in two primary pathways that funnel putrescine, a vital polyamine, into central metabolism. Understanding the enzymes that produce and consume 4-aminobutanal, their kinetics, and the regulation of these pathways is paramount for comprehending E. coli's nitrogen and carbon metabolism, stress response, and for the rational design of antimicrobial strategies targeting these pathways. This technical guide provides a comprehensive overview of 4-aminobutanal metabolism in E. coli, including detailed metabolic pathways, quantitative enzymatic data, and experimental protocols for its study.
Introduction
Escherichia coli, a ubiquitous gut commensal and a versatile model organism, possesses sophisticated metabolic capabilities to utilize a wide array of nutrients. Among these is the diamine putrescine, which can serve as a source of both carbon and nitrogen. The degradation of putrescine proceeds through distinct pathways, both of which converge on the formation of γ-aminobutyrate (GABA). A central, albeit short-lived, player in one of these pathways is 4-aminobutanal. Due to its reactive aldehyde group, 4-aminobutanal is tightly regulated and rapidly converted to downstream metabolites. This guide delves into the metabolic fate of 4-aminobutanal in E. coli, providing researchers with the necessary information to investigate this crucial metabolic node.
Metabolic Pathways Involving 4-Aminobutanal
In Escherichia coli, 4-aminobutanal is primarily generated through the direct deamination of putrescine in a transaminase-dependent pathway. It is then rapidly oxidized to GABA. This pathway is one of two main routes for putrescine catabolism, the other being the glutamylated putrescine (Puu) pathway.
The Transaminase-Dependent Pathway
This pathway directly converts putrescine to 4-aminobutanal, which is then further metabolized to GABA. The key enzymes involved are:
-
Putrescine aminotransferase (PatA), encoded by the patA (formerly ygjG) gene: This enzyme catalyzes the transfer of an amino group from putrescine to an α-keto acid, typically α-ketoglutarate, producing 4-aminobutanal and glutamate.[1][2][3] 4-aminobutanal is unstable and can spontaneously cyclize to form Δ¹-pyrroline.[1][2]
-
γ-Aminobutyraldehyde dehydrogenase (PatD), encoded by the patD (formerly ydcW) gene: This enzyme catalyzes the NAD(P)+-dependent oxidation of 4-aminobutanal to GABA.[4][5]
Figure 1: The transaminase-dependent putrescine degradation pathway.
The Glutamylated Putrescine (Puu) Pathway
While 4-aminobutanal is not a free intermediate in this pathway, a glutamylated derivative, γ-glutamyl-γ-aminobutyraldehyde, is a key intermediate. This pathway is considered the main route for putrescine utilization under certain conditions. The steps are as follows:
-
Glutamylation of Putrescine: Putrescine is first glutamylated by γ-glutamylputrescine synthetase (PuuA) to form γ-glutamylputrescine.
-
Oxidation: γ-glutamylputrescine is then oxidized by γ-glutamylputrescine oxidase (PuuB) to produce γ-glutamyl-γ-aminobutyraldehyde.
-
Dehydrogenation: This aldehyde is then oxidized by γ-glutamyl-γ-aminobutyraldehyde dehydrogenase (PuuC) to γ-glutamyl-γ-aminobutyrate.[6][7][8]
-
Hydrolysis: Finally, γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) cleaves the γ-glutamyl group, releasing GABA.
Figure 2: The glutamylated putrescine (Puu) degradation pathway.
Quantitative Data
Direct quantification of intracellular 4-aminobutanal in E. coli is challenging due to its high reactivity and low steady-state concentrations. However, kinetic parameters of the enzymes involved in its metabolism provide valuable insights into the flux through these pathways.
Enzyme Kinetic Parameters
| Enzyme (Gene) | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Cofactor | Reference(s) |
| PatA (ygjG) | Putrescine | 22.5 | - | - | 7.2 | Pyridoxal 5'-phosphate | [9] |
| PatD (ydcW) | 4-Aminobutanal | 41 | 9.08 | - | 5.4 | NAD+ | [10][11] |
| NAD+ | 54 | - | - | [10] | |||
| NADP+ | 484 | - | - | [10] | |||
| PuuC | γ-Glutamyl-γ-aminobutyraldehyde | - | - | - | - | NAD(P)+ | [6][8] |
| PuuE | GABA | 1570 | - | - | 7.8 | Pyridoxal 5'-phosphate | |
| α-Ketoglutarate | 5100 | - | - | ||||
| GabT | 4-Aminobutanoate | 197 | - | 47.4 | 7.8 | Pyridoxal 5'-phosphate |
Experimental Protocols
Quantification of 4-Aminobutanal and Related Metabolites by LC-MS/MS
Due to the reactive nature of 4-aminobutanal, its quantification requires rapid quenching of metabolism, efficient extraction, and often derivatization to enhance stability and chromatographic separation.
4.1.1. Sample Preparation Workflow
Figure 3: General workflow for metabolite quantification by LC-MS/MS.
4.1.2. Detailed Protocol: Metabolite Extraction and Analysis
-
Cell Culture and Quenching:
-
Cell Harvesting:
-
Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9°C) to pellet the cells.[13]
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent. A common method is a two-phase extraction using a mixture of methanol, chloroform, and water.[9]
-
Vortex vigorously and incubate on ice to ensure complete cell lysis and metabolite extraction.
-
Centrifuge to separate the polar (containing 4-aminobutanal), non-polar, and protein/cell debris layers.
-
-
Derivatization (Recommended for Aldehydes):
-
LC-MS/MS Analysis:
-
Separate the derivatized metabolites using a suitable liquid chromatography method (e.g., reverse-phase HPLC).
-
Detect and quantify the derivatized 4-aminobutanal using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This requires the optimization of parent and fragment ion transitions for the specific derivative.
-
Enzyme Activity Assays
4.2.1. Putrescine Aminotransferase (PatA) Activity Assay
This assay measures the conversion of putrescine to 4-aminobutanal. As 4-aminobutanal is unstable, the assay is often coupled to the reaction of a dehydrogenase that converts the product to a more stable compound, with the concomitant change in NAD(P)H absorbance.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
A coupling enzyme (e.g., a dehydrogenase that can use 4-aminobutanal as a substrate)
-
NAD(P)+
-
-
Enzyme Preparation: Use a purified PatA enzyme or a cell-free extract of an E. coli strain overexpressing PatA.
-
Assay Initiation: Initiate the reaction by adding putrescine.
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the production of NAD(P)H by the coupling enzyme.
-
Calculation: Calculate the enzyme activity based on the rate of NAD(P)H production using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM-1cm-1).
4.2.2. γ-Aminobutyraldehyde Dehydrogenase (PatD) Activity Assay
This assay directly measures the activity of PatD by monitoring the production of NAD(P)H.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
NAD(P)+
-
-
Enzyme Preparation: Use a purified PatD enzyme or a cell-free extract.
-
Assay Initiation: Initiate the reaction by adding the substrate, 4-aminobutanal (or its cyclic form, Δ¹-pyrroline).
-
Measurement: Monitor the increase in absorbance at 340 nm.
-
Calculation: Calculate the enzyme activity from the rate of NAD(P)H formation.[15][16][17]
Figure 4: General workflow for a spectrophotometric enzyme activity assay.
Regulation of 4-Aminobutanal Metabolism
The expression of the genes involved in 4-aminobutanal metabolism is tightly regulated to ensure that the intracellular concentration of this reactive aldehyde remains low.
-
PuuR: The puu operon, which includes puuC, is negatively regulated by the transcriptional repressor PuuR . Putrescine acts as an inducer, leading to the derepression of the operon.
-
Nitrogen and Carbon Availability: The expression of the patA and patD genes is influenced by the availability of nitrogen and carbon sources, often being induced under nitrogen-limiting conditions when putrescine is used as a nitrogen source.
-
Stress Response: Putrescine catabolism has also been linked to the general stress response in E. coli.
Conclusion
4-Aminobutanal, while a transient intermediate, lies at a critical metabolic crossroads in E. coli. Its formation and subsequent conversion are key steps in the utilization of putrescine as a nutrient source. This guide has provided a detailed overview of the metabolic pathways involving 4-aminobutanal, the enzymes responsible for its turnover, and the available quantitative data. The experimental protocols outlined here offer a starting point for researchers aiming to further elucidate the role of this important metabolite. Future research, particularly in obtaining a complete set of kinetic parameters for all involved enzymes and in developing robust methods for the direct in vivo quantification of 4-aminobutanal, will be crucial for a complete understanding of this metabolic nexus and for the development of novel antimicrobial strategies.
References
- 1. biospec.net [biospec.net]
- 2. Structure of Putrescine Aminotransferase from Escherichia coli Provides Insights into the Substrate Specificity among Class III Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of putrescine aminotransferase from Escherichia coli provides insights into the substrate specificity among class III aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. Properties of gamma-aminobutyraldehyde dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Novel CAD-like enzymes from Escherichia coli K-12 as additional tools in chemical production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Unveiling the Enigmatic Metabolite: A Technical Guide to 4-Aminobutanal in Homo sapiens
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, metabolic pathways, and detection methodologies for 4-aminobutanal in Homo sapiens. 4-Aminobutanal, also known as γ-aminobutyraldehyde, is a critical yet transient intermediate in the conversion of putrescine to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its existence is well-established, quantitative data on its physiological concentrations remain elusive, underscoring its reactive nature and rapid enzymatic conversion. This document synthesizes the current understanding of 4-aminobutanal biochemistry and offers detailed, albeit generalized, experimental protocols for its detection and quantification in biological matrices. Furthermore, it explores the potential for this reactive aldehyde to form protein adducts and discusses the current knowledge gap regarding its direct signaling roles independent of the GABAergic system.
Natural Occurrence and Metabolic Significance
4-Aminobutanal is a naturally occurring aliphatic aldehyde in human physiology, primarily functioning as an intermediate in a secondary pathway for GABA biosynthesis.[1][2] This pathway, originating from the polyamine putrescine, provides an alternative route to the primary synthesis of GABA from glutamate.
The metabolic conversion involves two key enzymatic steps:
-
Oxidative Deamination of Putrescine: Putrescine undergoes oxidative deamination to yield 4-aminobutanal. This reaction is catalyzed by two primary enzymes:
-
Monoamine Oxidase B (MAO-B): A flavin-containing enzyme located on the outer mitochondrial membrane.
-
Diamine Oxidase (DAO): A copper-containing enzyme, also known as histaminase, that is secreted into the extracellular space.
-
-
Dehydrogenation of 4-Aminobutanal: The resulting 4-aminobutanal is rapidly oxidized to GABA by the enzyme aminobutyraldehyde dehydrogenase (ABALDH) , a member of the aldehyde dehydrogenase (ALDH) superfamily.[2] In humans, this enzyme is encoded by the ALDH9A1 gene.
While this putrescine-to-GABA pathway is a recognized metabolic route, it is considered a minor contributor to the overall GABA pool in the brain compared to the glutamate decarboxylase (GAD) pathway.[2]
Metabolic Pathway Diagram
Caption: Metabolic pathway of 4-aminobutanal from putrescine to GABA.
Quantitative Data
Direct quantitative measurements of 4-aminobutanal in human tissues and physiological fluids are conspicuously absent in the scientific literature. This is likely attributable to its high reactivity and short biological half-life, as it is swiftly converted to GABA by ABALDH. However, to provide a biochemical context, the typical concentrations of its precursor (putrescine) and product (GABA) are presented in Table 1. The physiological concentration of 4-aminobutanal is expected to be significantly lower than these related metabolites.
| Metabolite | Biological Matrix | Reported Concentration Range |
| Putrescine | Human Plasma | 0.5 - 5.0 µM |
| Human Urine | 10 - 50 µmol/mmol creatinine | |
| Human Brain | 5 - 20 nmol/g tissue | |
| GABA | Human Plasma | 0.1 - 0.5 µM |
| Human Brain | 0.5 - 2.0 µmol/g tissue |
Table 1: Reported physiological concentrations of putrescine and GABA in various human biological matrices. These values provide a contextual reference for the likely transient and low-level occurrence of 4-aminobutanal.
Detection and Quantification Methodologies
The detection of 4-aminobutanal in biological samples is challenging due to its low endogenous concentrations and the lack of a strong chromophore or fluorophore. Therefore, derivatization is a mandatory step to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) using standard protocols and immediately place them on ice to minimize enzymatic activity.
-
Protein Precipitation: For plasma and tissue homogenates, precipitate proteins by adding a cold deproteinating agent such as acetonitrile, methanol, or perchloric acid. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites.
-
Lyophilization (Optional): For dilute samples, the supernatant can be lyophilized and reconstituted in a smaller volume of a suitable buffer to concentrate the analytes.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol describes a generalized method using o-phthalaldehyde (OPA) and a thiol agent for the derivatization of the primary amine group of 4-aminobutanal, rendering it fluorescent for sensitive HPLC detection.
Reagents:
-
o-Phthalaldehyde (OPA) solution
-
2-Mercaptoethanol or 3-mercaptopropionic acid
-
Borate buffer (pH 9.5)
-
HPLC-grade acetonitrile and water
-
Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 6.8)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Derivatization:
-
In a microcentrifuge tube, mix a portion of the prepared sample supernatant with the borate buffer.
-
Add the OPA/thiol derivatizing reagent.
-
Incubate at room temperature for a short, precisely timed interval (e.g., 1-2 minutes). The reaction is rapid.
-
Immediately inject the derivatized sample into the HPLC system to avoid degradation of the derivative.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
Gradient Elution: Employ a gradient of Mobile Phase B into Mobile Phase A to elute the derivatized 4-aminobutanal. The specific gradient profile will require optimization.
-
Quantification: Use a calibration curve prepared with derivatized 4-aminobutanal standards of known concentrations.
-
Experimental Workflow: HPLC Detection
Caption: A generalized workflow for the detection of 4-aminobutanal via HPLC.
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general approach for the analysis of 4-aminobutanal using GC-MS, which requires derivatization of both the amine and aldehyde functional groups to increase volatility.
Reagents:
-
Pentafluorobenzyl hydroxylamine (PFBHA) hydrochloride for aldehyde derivatization.
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or similar silylating agent for amine derivatization.
-
Ethyl acetate or other suitable organic solvent for extraction.
-
Anhydrous sodium sulfate.
Procedure:
-
Aldehyde Derivatization (Oximation):
-
To the prepared sample supernatant, add an aqueous solution of PFBHA.
-
Incubate at room temperature or with gentle heating to form the oxime derivative of the aldehyde group.
-
-
Extraction:
-
Extract the PFBHA-derivatized product into an organic solvent like ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate.
-
-
Amine Derivatization (Silylation):
-
Evaporate the solvent under a stream of nitrogen.
-
Add the silylating agent (e.g., MTBSTFA) and incubate at a slightly elevated temperature (e.g., 60-70°C) to derivatize the primary amine.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Mass Spectrometry: Electron ionization (EI) source. Scan in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Identification: Based on retention time and comparison of the mass spectrum with that of a derivatized standard.
-
Signaling Pathways and Potential Biological Roles
The primary and well-documented role of 4-aminobutanal is as a metabolic precursor to GABA. To date, there is no direct evidence for 4-aminobutanal acting as a signaling molecule in its own right in Homo sapiens, for instance, through interaction with a specific receptor.
However, as a reactive aldehyde, 4-aminobutanal has the potential to interact non-enzymatically with other biomolecules. Aldehydes are known to form Schiff bases with the primary amine groups of lysine residues in proteins and with other nucleophilic sites. Such protein adduction can lead to alterations in protein structure and function. While this is a plausible chemical interaction, there is currently no specific research demonstrating the formation of 4-aminobutanal-protein adducts in vivo or their physiological consequences.
Logical Relationship Diagram
Caption: Logical relationships of 4-aminobutanal in biological systems.
Conclusion and Future Directions
4-Aminobutanal is a confirmed metabolite in human biochemistry, bridging polyamine metabolism with the synthesis of the neurotransmitter GABA. The lack of quantitative data on its physiological levels highlights the need for the development of highly sensitive and specific analytical methods. The experimental protocols outlined in this guide provide a starting point for researchers aiming to quantify this elusive molecule. Future research should focus on validating these methods and applying them to determine the concentrations of 4-aminobutanal in various tissues and disease states. Furthermore, investigating the potential for 4-aminobutanal to form protein adducts and exploring any direct signaling roles are critical areas for future investigation that could unveil novel biological functions for this reactive aldehyde.
References
An In-depth Technical Guide on the Structural Characteristics of Aminobutanal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and biological significance of aminobutanal isomers. The document is structured to offer an in-depth analysis for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.
Introduction to this compound Isomers
This compound isomers are a group of organic compounds with the molecular formula C₄H₉NO.[1][2][3] These molecules are characterized by the presence of both an amino (-NH₂) and an aldehyde (-CHO) functional group on a butane backbone. The position of the amino group relative to the aldehyde determines the specific isomer and significantly influences its chemical and physical properties, as well as its biological activity.[4][5] The primary isomers of interest are 2-aminobutanal, 3-aminobutanal, and 4-aminobutanal. Understanding the distinct characteristics of each isomer is crucial for their application in various fields, from pharmaceutical synthesis to metabolic research.[4]
Physicochemical Properties of this compound Isomers
The structural variations among the this compound isomers lead to differences in their physicochemical properties. A summary of these computed properties is presented below. It is important to note that experimental data for these aldehydes is limited, and they are often studied as their more stable alcohol or acid derivatives.
| Property | 2-Aminobutanal | 3-Aminobutanal | 4-Aminobutanal (GABAL) |
| IUPAC Name | 2-aminobutanal[1] | 3-aminobutanal[2] | 4-aminobutanal[3] |
| Synonyms | aminobutyraldehyde[1] | - | γ-aminobutyraldehyde, GABA aldehyde[3][6] |
| CAS Number | 89123-15-9[7] | - | 4390-05-0[3][8] |
| Molecular Formula | C₄H₉NO[1] | C₄H₉NO[2] | C₄H₉NO[3] |
| Molecular Weight | 87.12 g/mol [1] | 87.12 g/mol [2] | 87.12 g/mol [3] |
| XLogP3 | -0.3[1] | -0.8[2] | -0.9[3] |
In-depth Analysis of Each Isomer
2-Aminobutanal features an amino group on the alpha-carbon relative to the aldehyde. This structure makes it a chiral molecule, existing as (R)- and (S)-enantiomers.[9] This isomer is a valuable building block in asymmetric synthesis.[10]
Experimental Protocols:
-
Synthesis: A common route to 2-aminobutanal involves the controlled oxidation of the corresponding alcohol, 2-amino-1-butanol. An alternative laboratory-scale synthesis involves the reduction of D-2-aminobutyric acid with lithium aluminum hydride in tetrahydrofuran to yield the corresponding alcohol, which can then be oxidized.[11] Another method involves the condensation of 1-nitropropane with formaldehyde, followed by catalytic hydrogenation.[12]
-
General Oxidation Protocol (Swern Oxidation):
-
Cool a solution of oxalyl chloride in dichloromethane (DCM) to -78°C.
-
Slowly add dimethyl sulfoxide (DMSO), followed by a solution of 2-amino-1-butanol in DCM.
-
Stir the reaction mixture for 30-60 minutes.
-
Add triethylamine to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
Purify the resulting 2-aminobutanal using column chromatography.
-
-
-
Characterization: Spectroscopic methods are essential for the structural elucidation of 2-aminobutanal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms. The proton on the aldehyde carbon would appear as a characteristic downfield singlet, while the proton on the chiral center would be a multiplet.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[13]
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for the N-H stretch of the amine, the C=O stretch of the aldehyde, and the C-H stretches of the alkyl chain.[14]
-
In 3-aminobutanal, the amino group is located on the beta-carbon relative to the aldehyde group. This isomer is also chiral and its derivatives, particularly (R)-3-aminobutanol, are critical intermediates in the synthesis of pharmaceuticals like the HIV integrase inhibitor, Dolutegravir.[15][16]
Experimental Protocols:
-
Synthesis: The synthesis of 3-aminobutanal can be achieved through the oxidation of 3-amino-1-butanol. The synthesis of the precursor alcohol often starts from (R)-3-aminobutyric acid, which is reduced using reagents like sodium aluminum hydride.[16][17] A multi-step synthesis can also be employed starting from (R)-3-aminobutyric acid, involving esterification, amino group protection, reduction of the ester, and finally deprotection.[18]
-
Reduction of (R)-3-Aminobutanoic Acid:
-
Flush a three-neck round bottom flask with nitrogen and add anhydrous tetrahydrofuran (THF).
-
Add sodium aluminum hydride to the THF.
-
Slowly add (R)-3-aminobutanoic acid while maintaining the temperature.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction and quench it carefully with water or a saturated sodium sulfate solution.
-
Filter the mixture and concentrate the filtrate to obtain (R)-3-amino-1-butanol.
-
-
The resulting alcohol can then be oxidized to 3-aminobutanal using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation as described for the 2-isomer.
-
-
Characterization:
-
NMR Spectroscopy: Similar to the 2-isomer, NMR would be used to confirm the structure, with distinct chemical shifts for the aldehyde and the protons adjacent to the amino group.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of chiral 3-aminobutanal, a chiral stationary phase is required. The method would involve dissolving the sample in a suitable mobile phase and analyzing it on a chiral HPLC column.
-
4-Aminobutanal, also known as γ-aminobutyraldehyde (GABAL), has the amino group on the terminal gamma-carbon.[6] This achiral molecule is of significant biological interest as it is a metabolic intermediate in the biosynthesis of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[6][8][19]
Experimental Protocols:
-
Synthesis: A common method for synthesizing 4-aminobutanal is through the reductive amination of a suitable precursor like 4-oxobutyraldehyde.[8] Another approach is the partial aminolysis of 1,4-butanediol.[20]
-
Reductive Amination Protocol:
-
Dissolve 4-oxobutyraldehyde in a suitable solvent like methanol.
-
Add an ammonium salt, such as ammonium acetate, to form the intermediate imine. The pH is typically maintained around 6-7 to favor imine formation.[8]
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion.[8]
-
Stir the reaction at room temperature until completion.
-
Purify the product through extraction and chromatography.
-
-
-
Characterization: Due to its polarity and low volatility, direct analysis of 4-aminobutanal can be challenging. Derivatization is often required for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
GC-MS with Derivatization:
-
React the 4-aminobutanal sample with a derivatizing agent like heptafluorobutyl chloroformate (HFBCF) to react with the amino group, making the molecule more volatile.[8]
-
Inject the derivatized sample into a GC equipped with a capillary column for separation.
-
Detect the separated components using a mass spectrometer to obtain both quantitative data and structural information from the fragmentation pattern.[8]
-
-
NMR Spectroscopy: Provides a non-destructive method for structural elucidation.[8]
-
IR and Mass Spectra: The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for 4-amino-1-butanol, the corresponding alcohol, which can be a useful reference.[21][22]
-
Biological Significance and Signaling Pathways
The most well-documented biological role of the this compound isomers belongs to 4-aminobutanal (GABAL). It is a key intermediate in a metabolic pathway for GABA synthesis, particularly from polyamines like putrescine.[6][23]
GABA Biosynthesis from Polyamines:
In this pathway, putrescine is converted to 4-aminobutanal by the action of monoamine oxidase B (MAO-B) or diamine oxidase (DAO). Subsequently, 4-aminobutanal is oxidized to GABA by aminobutyraldehyde dehydrogenase (ABALDH).[6] While this is considered a minor pathway for GABA synthesis in the brain compared to the GABA shunt from glutamate, it plays a significant role in other tissues and organisms, including plants.[6][19][23][24]
GABAergic Signaling:
Once synthesized, GABA acts as the primary inhibitory neurotransmitter. Its signaling pathway involves binding to GABA receptors, such as the GABA-A receptor, which is a ligand-gated ion channel. Activation of the GABA-A receptor leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[25] This process is fundamental for regulating neuronal activity throughout the central nervous system. Prolonged exposure to GABA can lead to the downregulation of GABA-A receptors, a process that involves voltage-gated calcium channels.[26]
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound isomers.
Caption: Simplified signaling pathway showing the conversion of putrescine to GABA via 4-aminobutanal.
Conclusion
The this compound isomers represent a class of compounds with diverse chemical properties and biological relevance. While 2- and 3-aminobutanal are primarily of interest as chiral synthons in the pharmaceutical industry, 4-aminobutanal holds a key position in neurobiology as a direct precursor to GABA. The methodologies for their synthesis and characterization, often involving the corresponding aminobutanols, are well-established, providing a solid foundation for further research and development. A thorough understanding of their individual structural characteristics is paramount for leveraging their full potential in drug discovery and biochemical studies.
References
- 1. This compound | C4H9NO | CID 18994465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminobutanal | C4H9NO | CID 15603767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobutanal | C4H9NO | CID 118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 6. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 7. 2-aminobutanal | 89123-15-9 | Buy Now [molport.com]
- 8. 4-Aminobutanal | 4390-05-0 | Benchchem [benchchem.com]
- 9. (2S)-2-aminobutanal | C4H9NO | CID 446769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. (R)-(-)-2-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Amino-1-butanol, (-)- | C4H11NO | CID 2723856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy Aminobutanol | 96-20-8 [smolecule.com]
- 16. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]
- 17. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 18. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 19. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]
- 20. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 21. 4-Amino-1-butanol [webbook.nist.gov]
- 22. 4-Amino-1-butanol [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 4-Aminobutanal as an Intermediate in Polyamine Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and survival. The precise regulation of their intracellular concentrations is critical, and dysregulation is implicated in various pathological conditions, including cancer. Polyamine catabolism is a key component of this homeostatic control, and 4-aminobutanal emerges as a pivotal intermediate in these degradative pathways. This technical guide provides an in-depth exploration of the enzymatic reactions leading to and consuming 4-aminobutanal, detailed experimental protocols for studying these processes, and quantitative data to support further research and therapeutic development.
Introduction to Polyamine Degradation
The catabolism of polyamines is a highly regulated process that prevents the accumulation of these potentially toxic molecules and allows for their interconversion. Two primary pathways contribute to polyamine degradation, both of which can lead to the formation of 4-aminobutanal or its derivatives. These pathways are central to maintaining polyamine homeostasis and are of significant interest as targets for therapeutic intervention, particularly in oncology.[1][2]
Core Metabolic Pathways Involving 4-Aminobutanal
4-Aminobutanal, also known as γ-aminobutyraldehyde, is a key metabolic intermediate formed from the degradation of putrescine and spermidine.[3] Its formation and subsequent metabolism are orchestrated by a series of enzymes that are tightly regulated.
Formation of 4-Aminobutanal
2.1.1. Direct Oxidation of Polyamines by Amine Oxidases
Diamine oxidase (DAO) and polyamine oxidase (PAO) are two major classes of enzymes that catalyze the oxidative deamination of polyamines.
-
Diamine Oxidase (DAO): This copper-containing enzyme primarily acts on diamines like putrescine, converting it to 4-aminobutanal, hydrogen peroxide (H₂O₂), and ammonia.[4] DAO is crucial for the breakdown of extracellular and intracellular putrescine.[4]
-
Polyamine Oxidase (PAO): This FAD-dependent enzyme is central to the polyamine interconversion pathway.[5][6][7] While its primary substrates in mammals are acetylated polyamines, certain PAOs can also oxidize spermine and spermidine directly, which can lead to the eventual formation of 4-aminobutanal.[7][8] In plants, some PAOs directly oxidize spermidine to produce 4-aminobutanal.[9]
2.1.2. The Acetylation-Dependent Pathway
In many organisms, the degradation of spermidine and spermine is initiated by acetylation, a reaction catalyzed by spermidine/spermine N¹-acetyltransferase (SSAT).[1][10]
-
Spermidine/spermine N¹-acetyltransferase (SSAT): SSAT is a highly inducible, rate-limiting enzyme in polyamine catabolism.[1][2][10] It transfers an acetyl group from acetyl-CoA to the N¹ position of spermidine or spermine. The resulting N¹-acetylspermidine is then a substrate for polyamine oxidase (PAO).
-
Polyamine Oxidase (PAO): PAO oxidizes N¹-acetylspermidine, cleaving it into putrescine and 3-acetamidopropanal. The regenerated putrescine can then be a substrate for DAO, leading to the formation of 4-aminobutanal.
Catabolism of 4-Aminobutanal
Once formed, 4-aminobutanal is a transient intermediate that is rapidly converted to other metabolites.
-
Spontaneous Cyclization: 4-Aminobutanal can spontaneously cyclize to form Δ¹-pyrroline.[11]
-
Oxidation to GABA: The primary fate of 4-aminobutanal is its oxidation to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[3][12] This reaction is catalyzed by aminobutyraldehyde dehydrogenase (ABALDH).[3][13][14][15][16][17]
-
Aminobutyraldehyde Dehydrogenase (ABALDH): This NAD⁺-dependent enzyme, also known as aldehyde dehydrogenase 9A1 (ALDH9A1), efficiently converts 4-aminobutanal to GABA.[13][18] This enzymatic step connects polyamine degradation directly to neurotransmitter metabolism.
Quantitative Data on Key Enzymes and Metabolites
The following tables summarize key quantitative data for the enzymes and metabolites involved in the polyamine degradation pathways leading to and from 4-aminobutanal.
Table 1: Kinetic Properties of Key Enzymes in Polyamine Degradation
| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |
| Spermidine/spermine N¹-acetyltransferase (SSAT) | Rat Liver | Spermidine | 130 | 1.3 | [6] |
| Rat Liver | Spermine | - | - | [6] | |
| Zebrafish | Spermidine | 55 | - | [19] | |
| Zebrafish | Spermine | 182 | - | [19] | |
| Polyamine Oxidase (PAO) | Yeast (S. cerevisiae) | Spermine | - | - | [5] |
| Yeast (S. cerevisiae) | N¹-acetylspermine | - | - | [5] | |
| Rat Liver | Spermine | 20 | - | [20] | |
| Rat Liver | Spermidine | 50 | - | [20] | |
| Rat Liver | N¹-acetylspermine | 0.6 | - | [20] | |
| Rat Liver | N¹-acetylspermidine | 14 | - | [20] | |
| Diamine Oxidase (DAO) | Pig Kidney | Putrescine | - | - | [21] |
| Pig Kidney | Histamine | - | - | [21] | |
| Aminobutyraldehyde Dehydrogenase (ABALDH) | Rat Liver | 4-Aminobutanal | 110 | - | [22] |
| Human Erythrocytes | Putrescine (uptake) | 21.0 | 6.52 x 10⁻¹³ M/s | [23] | |
| Human Erythrocytes | Spermidine (uptake) | 12.5 | 1.36 x 10⁻¹² M/s | [23] |
Table 2: Intracellular Polyamine Concentrations
| Cell Type/Tissue | Putrescine (nmol/mg protein or nmol/g tissue) | Spermidine (nmol/mg protein or nmol/g tissue) | Spermine (nmol/mg protein or nmol/g tissue) | Reference(s) |
| Rat Liver | ~10-20 | ~20-40 | ~30-60 | [24] |
| Rat Brain | ~5-15 | ~25-50 | ~20-40 | [24] |
| Tobacco Plant (various organs) | Varies significantly | Varies significantly | Varies significantly | [1] |
| Human Colon Cancer Cells (HCT-116) | Dose-dependent increase with exposure | Dose-dependent increase with exposure | Dose-dependent increase with exposure | [25] |
| Ehrlich Ascites-Carcinoma Cells | Depleted with α-difluoromethylornithine | Depleted with α-difluoromethylornithine | - | [13][26] |
| Mouse Sperm | - | 0.1 mM (in seminal fluid) | 1.0 mM (in seminal fluid) | [27] |
| CNS Injury (6h post-injury) | ~10 | ~20 | ~25 | [4] |
| CNS Injury (24h post-injury) | ~25 | ~15 | ~20 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of 4-aminobutanal and related enzymes in polyamine degradation.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
4.1.1. Sample Preparation
-
Tissue Homogenization: Homogenize ~50 mg of tissue in 500 µL of ice-cold 0.2 M perchloric acid (PCA).
-
Cell Lysis: Resuspend 1 x 10⁶ cells in 200 µL of 0.2 M PCA.
-
Deproteinization: Incubate the homogenate/lysate on ice for 30 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polyamines.
4.1.2. Derivatization
-
Mix 100 µL of the PCA extract with 100 µL of 2 M NaOH.
-
Add 200 µL of a freshly prepared OPA reagent (dissolve 50 mg OPA in 1 mL methanol, then add 9 mL of 0.4 M borate buffer, pH 10.4, and 100 µL of 2-mercaptoethanol).
-
Incubate at room temperature for 10 minutes in the dark.
4.1.3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1 M sodium acetate, pH 7.2, with 5% methanol) and solvent B (methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Quantification: Calculate polyamine concentrations by comparing peak areas to a standard curve of known polyamine concentrations.
Spermidine/Spermine N¹-acetyltransferase (SSAT) Activity Assay
This radiometric assay measures the transfer of [¹⁴C]acetyl group from acetyl-CoA to spermidine or spermine.[6]
4.2.1. Reaction Mixture (per assay)
-
50 µL of cell or tissue lysate (in a suitable lysis buffer)
-
10 µL of 10 mM spermidine or spermine
-
10 µL of 1 mM [¹⁴C]acetyl-CoA (specific activity ~50 mCi/mmol)
-
30 µL of 0.1 M Tris-HCl buffer, pH 7.8
4.2.2. Procedure
-
Initiate the reaction by adding the [¹⁴C]acetyl-CoA.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M hydroxylamine.
-
Spot the reaction mixture onto P81 phosphocellulose paper discs.
-
Wash the discs three times with 10 mM Tris-HCl, pH 7.8, to remove unreacted [¹⁴C]acetyl-CoA.
-
Dry the discs and measure the radioactivity using a scintillation counter.
-
Calculate SSAT activity based on the amount of [¹⁴C]acetylated polyamine formed per unit time per mg of protein.
Polyamine Oxidase (PAO) Activity Assay
This colorimetric assay measures the production of H₂O₂ by PAO.[2]
4.3.1. Reaction Mixture (per assay)
-
100 µL of cell or tissue lysate
-
50 µL of 10 mM spermine or N¹-acetylspermidine
-
50 µL of a detection reagent containing 1 U/mL horseradish peroxidase (HRP) and 1 mM 4-aminoantipyrine in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.4).
4.3.2. Procedure
-
Pre-incubate the lysate and detection reagent at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 510 nm over time using a microplate reader.
-
Calculate PAO activity from the rate of change in absorbance, using a standard curve of known H₂O₂ concentrations.
Diamine Oxidase (DAO) Activity Assay
This spectrophotometric assay is based on the oxidative deamination of a substrate, leading to a measurable change in absorbance.[3][9][11]
4.4.1. Reaction Mixture (per assay)
-
150 µL of cell or tissue lysate
-
50 µL of 20 mM putrescine
-
50 µL of 0.1 M sodium phosphate buffer, pH 7.2
4.4.2. Procedure
-
Initiate the reaction by adding the putrescine.
-
Incubate at 37°C.
-
At various time points, stop the reaction by adding 50 µL of 1 M HCl.
-
The product, 4-aminobutanal, can be derivatized with a reagent such as 2,4-dinitrophenylhydrazine, and the resulting hydrazone can be quantified spectrophotometrically at a specific wavelength.
-
Calculate DAO activity based on the rate of product formation.
Aminobutyraldehyde Dehydrogenase (ABALDH) Activity Assay
This spectrophotometric assay measures the NAD⁺-dependent oxidation of 4-aminobutanal to GABA by monitoring the production of NADH.[8][16]
4.5.1. Reaction Mixture (per assay)
-
100 µL of cell or tissue lysate
-
50 µL of 5 mM 4-aminobutanal
-
50 µL of 2 mM NAD⁺
-
800 µL of 0.1 M potassium phosphate buffer, pH 8.0
4.5.2. Procedure
-
Pre-incubate the lysate and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding 4-aminobutanal and NAD⁺.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate ABALDH activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Western Blot Analysis of Polyamine Metabolizing Enzymes
This protocol outlines the detection of specific enzymes like SSAT and PAO in protein lysates.[20][23][26][27][31][32][33][34]
4.6.1. Protein Extraction and Quantification
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
4.6.2. SDS-PAGE and Transfer
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4.6.3. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target enzyme (e.g., anti-SSAT or anti-PAO) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.6.4. Detection
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows described in this guide.
Signaling Pathways
Caption: Polyamine degradation pathways leading to 4-aminobutanal and GABA.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization, Assay, and Substrate Specificity of Plant Polyamine Oxidases | Springer Nature Experiments [experiments.springernature.com]
- 3. seebeyondshop.com [seebeyondshop.com]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of Ornithine Decarboxylase and Spermidine/Spermine N1-acetyltransferase Activities [bio-protocol.org]
- 7. Expression of Polyamine Oxidase in Fibroblasts Induces MMP-1 and Decreases the Integrity of Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 10. Quantification of polyamines by high performance liquid chromatography (HPLC) [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. AT411688B - Method for determining activity of diamino-oxidase, useful for detecting histamine intolerance, based on cyclization of a diamine then extracting the product with ethyl acetate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. bu.edu [bu.edu]
- 17. CN102344950A - Method for detecting activity of spermidine/spermine N1-acetyltransferase - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. polyamine oxidase antibody | antibody review based on formal publications [labome.com]
- 20. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 21. sketchviz.com [sketchviz.com]
- 22. bosterbio.com [bosterbio.com]
- 23. youtube.com [youtube.com]
- 24. medipol.edu.tr [medipol.edu.tr]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. origene.com [origene.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Polyamine Oxidase (PAO) Assay Kit - Profacgen [profacgen.com]
- 31. researchgate.net [researchgate.net]
- 32. bio-rad.com [bio-rad.com]
- 33. Western Blot Protocol | Proteintech Group [ptglab.com]
- 34. researchgate.net [researchgate.net]
Methodological & Application
HPLC analytical methods for determining aminobutanol chiral purity.
An Application Note and Protocol for the Determination of Aminobutanol Chiral Purity by High-Performance Liquid Chromatography (HPLC)
Introduction
Aminobutanol is a chiral molecule with various isomers that serve as crucial building blocks in the synthesis of numerous pharmaceutical compounds. For instance, (R)-3-aminobutanol is a key intermediate in the production of the HIV integrase inhibitor, dolutegravir.[1][2] The stereochemistry of these intermediates can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in drug development and manufacturing.
Direct chiral separation of aminobutanol by HPLC is challenging due to its small size and lack of a suitable chromophore for UV detection.[2] A common and effective strategy to overcome this is the indirect approach, which involves pre-column derivatization with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase, such as a C18 column. The CDA also introduces a chromophore into the molecule, enabling sensitive UV detection.[3]
This application note provides detailed protocols for the determination of aminobutanol chiral purity using an indirect HPLC method involving derivatization.
Principle of the Method
The core principle of this method is the conversion of the aminobutanol enantiomers ((R)- and (S)-aminobutanol) into diastereomeric derivatives by reacting them with a chiral derivatizing agent. These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation using standard reversed-phase HPLC. The derivatizing agent contains a chromophore, which allows for the quantification of the separated diastereomers using a UV detector. The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original aminobutanol sample.
Experimental Workflow Diagram
Caption: Workflow for chiral purity analysis of aminobutanol.
Experimental Protocols
Protocol 1: Derivatization of 3-Aminobutanol
This protocol is based on the derivatization of 3-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride.[4]
Reagents and Materials:
-
(RS)-3-aminobutanol or the single enantiomer sample
-
(R)-(+)-1-phenylethanesulfonyl chloride (derivatizing agent)
-
Chloroform (or other suitable organic solvent like carbon tetrachloride)
-
HPLC-grade solvents for sample dilution (as per HPLC mobile phase)
Procedure:
-
Weigh approximately 3.09 g (0.03 mol) of the 3-aminobutanol sample and dissolve it in 40 mL of chloroform in a suitable reaction vessel.[4]
-
While stirring the solution at 30°C, slowly add 24.57 g (0.12 mol) of (R)-(+)-1-phenylethanesulfonyl chloride. The molar ratio of the derivatizing agent to aminobutanol is controlled to be in the range of 2:1 to 20:1.[4]
-
Allow the reaction to proceed. The reaction is typically rapid.[4]
-
After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be prepared for HPLC analysis.
-
Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.
Protocol 2: HPLC Analysis of Derivatized Aminobutanol
This protocol outlines the conditions for the separation of the diastereomeric derivatives on a reversed-phase column.[4]
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Dima C18, 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (80:20, v/v).[4] The organic solvent can range from 50% to 100%.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.[4]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the prepared derivatized sample solution.
-
Run the analysis and record the chromatogram.
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas of the two diastereomer peaks.
-
Calculate the enantiomeric excess (e.e.%) or the percentage of each enantiomer using the integrated peak areas.
Data Summary of HPLC Methods
The following table summarizes various reported methods for the HPLC analysis of aminobutanol chiral purity, primarily involving pre-column derivatization.
| Analyte | Derivatizing Agent | Column | Mobile Phase | Detection | Reference |
| 3-Aminobutanol | (R)-(+)-1-phenylethanesulfonyl chloride | Dima Reversed-Phase C18 | Acetonitrile:Water (80:20) | UV at 254 nm | [4] |
| 3-Aminobutanol | (R)-alpha-methyl-2-naphthyl acetyl chloride | Dima C18 | 20% Acetonitrile - 80% Buffer (5% KH₂PO₄, pH 5.0) | UV at 254 nm | [1] |
| 3-Aminobutanol | Carbobenzoxy Chloride (Benzyl Chloroformate) | AD-H (Normal Phase) | n-Hexane:Isopropanol (9:1) | UV at 210 nm | [4] |
| 3-Aminobutanol | o-phthalaldehyde (OPA)-thiol derivatives | Knauer Hypersil ODS | 0.05% Sodium Phosphate Buffer:Methanol (35:65), pH 7.0 | Fluorescence | [1][4] |
| 2-Aminobutanol | (R)-(+)-1-phenylethanesulfonyl chloride | Dima C18 | Methanol:50mmol/L Sodium Acetate (70:30), pH 3.5 | UV at 254 nm | [5] |
| (R)-3-aminobutan-1-ol | Benzyl Chloroformate (CBZ) | ChiralPak IB-N5 (SFC) | 10% Isopropanol in CO₂ | Not Specified | [2] |
Conclusion
The indirect HPLC method involving pre-column derivatization is a robust, sensitive, and reproducible technique for determining the chiral purity of aminobutanol.[1][4] By converting the enantiomers into diastereomers using a suitable chiral derivatizing agent, separation can be readily achieved on a standard reversed-phase C18 column with UV detection. The protocols and methods summarized in this note provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this critical analysis in their laboratories.
References
- 1. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 5. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
Techniques for the separation and detection of aminobutanol enantiomers.
An overview of advanced techniques for the chiral separation and detection of aminobutanol enantiomers is presented in this application note. The focus is on providing detailed protocols and comparative data for researchers, scientists, and professionals in drug development. Aminobutanol, existing as 2-aminobutanol and 3-aminobutanol, contains a chiral center, leading to enantiomeric pairs ((R)- and (S)-forms) that can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and accurately quantify these enantiomers is critical for quality control, drug efficacy, and safety assessment.
This document details two primary methodologies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Capillary Electrophoresis (CE) utilizing chiral selectors. A brief overview of Gas Chromatography (GC) with chiral stationary phases is also included.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
A prevalent and robust method for separating aminobutanol enantiomers is reversed-phase HPLC. Since aminobutanol lacks a strong UV-absorbing chromophore, a pre-column derivatization step is essential.[1] This involves reacting the aminobutanol with a chiral derivatizing reagent (CDR) that imparts a UV-active moiety to the molecule. The reaction creates diastereomers that can be separated on a standard achiral column, such as a C18 column.[1][2]
Principle of Derivatization
A racemic mixture of aminobutanol (R/S) is reacted with a pure enantiomer of a chiral derivatizing reagent, for example, (R)-CDR. This reaction forms two diastereomers, (R)-aminobutanol-(R)-CDR and (S)-aminobutanol-(R)-CDR. These diastereomers have different physical properties and can be separated using standard achiral chromatography. The derivatization not only enables separation but also enhances detection sensitivity.[1]
Experimental Protocol: Derivatization and HPLC Analysis
This protocol is a composite method based on established procedures for the derivatization and analysis of 2-aminobutanol and 3-aminobutanol.[1][2][3]
Materials:
-
(RS)-Aminobutanol sample
-
Chiral Derivatizing Reagent (CDR): (R)-(+)-1-phenylethanesulfonyl chloride
-
Organic Solvent (e.g., Chloroform, Dichloromethane)[2]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water or Buffer solution (e.g., 0.1% Sodium Dihydrogen Phosphate)[3]
-
HPLC-grade solvents
Protocol Steps:
-
Derivatization:
-
Dissolve a precisely weighed amount of the aminobutanol sample in an organic solvent (e.g., 40 mL Chloroform).[2] The volume ratio of solvent to aminobutanol can range from 10:1 to 500:1.[2]
-
Add the chiral derivatizing reagent, (R)-(+)-1-phenylethanesulfonyl chloride, to the solution. The molar ratio of CDR to aminobutanol should be in excess, typically ranging from 2:1 to 20:1, to ensure complete reaction.[2]
-
Stir the reaction mixture at a controlled temperature, typically between 15°C and 35°C.[2]
-
The reaction leads to the formation of diastereomeric derivatives.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the resulting solution containing the derivatized aminobutanol may be used directly or after dilution with the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a reversed-phase C18 column.
-
Equilibrate the column with the mobile phase at the specified flow rate.
-
Inject 20 µL of the prepared sample into the HPLC system.[2][3]
-
Run the analysis under isocratic conditions.
-
Detect the separated diastereomers using a UV detector at a specified wavelength (e.g., 254 nm).[2][3]
-
Quantify the enantiomers based on the peak areas of the resulting chromatogram.
-
Quantitative Data from HPLC Methods
The following table summarizes typical experimental conditions and results for the HPLC separation of aminobutanol enantiomers after derivatization.
| Parameter | Method 1: 3-Aminobutanol[2] | Method 2: 3-Aminobutanol[3] | Method 3: 2-Aminobutanol[1] |
| Derivatizing Reagent | (R)-(+)-1-phenylethanesulfonyl chloride | (R)-α-methyl-2-naphthaleneacetyl chloride | (R)-(+)-1-phenylethanesulfonyl chloride |
| Column | Dima Reversed-phase C18 | Dima C18 | Dima C18 |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | 40% Acetonitrile - 60% Buffer¹ | Methanol:50mM Sodium Acetate (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C | 30°C |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Injection Volume | 20 µL | 20 µL | 20 µL |
¹Buffer: 0.1% (w/v) sodium dihydrogen phosphate aqueous solution, pH 4.5.
Chiral Separation by Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that can be readily adapted for chiral separations.[4] Unlike HPLC, CE often does not require derivatization. Instead, a chiral selector is added to the background electrolyte (BGE).[5] The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, thus, separation.
Principle of Chiral CE
Enantiomers have identical electrophoretic mobilities in an achiral environment. By introducing a chiral selector into the BGE, transient diastereomeric complexes are formed between the selector and the individual enantiomers.[4] These complexes have different formation constants and/or mobilities, resulting in the separation of the enantiomers. Common chiral selectors include cyclodextrins, chiral ionic liquids, and macrocyclic antibiotics.[5][6][7]
Experimental Protocol: Chiral CE Analysis
This is a general protocol for the enantioseparation of amino alcohols using CE.[6][7]
Materials:
-
Aminobutanol sample
-
Background Electrolyte (BGE): e.g., Phosphate buffer
-
Chiral Selector (CS): e.g., 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a maltobionic acid-based ionic liquid.[6][7]
-
Organic Modifier (optional): e.g., Methanol, Acetonitrile
-
Fused-silica capillary
-
CE instrument with a UV or DAD detector
Protocol Steps:
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, deionized water, and the background electrolyte.
-
-
BGE Preparation:
-
Prepare the background electrolyte buffer at the desired pH.
-
Dissolve the chiral selector (e.g., HP-β-CD) in the BGE to the desired concentration.
-
Add an organic modifier if necessary to improve solubility or separation.
-
Degas the final BGE solution by sonication.
-
-
Sample Preparation:
-
Dissolve the aminobutanol sample in deionized water or the BGE to an appropriate concentration.
-
-
CE Analysis:
-
Fill the capillary with the prepared BGE containing the chiral selector.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to initiate the electrophoretic separation.
-
Detect the enantiomers as they pass the detector window, typically using UV absorbance.
-
Quantitative Data from Chiral CE Methods
The table below provides typical conditions for the chiral CE separation of amino alcohols. Specific values for aminobutanol would require method development but would likely fall within these ranges.
| Parameter | Typical Conditions for Amino Alcohols[6][7] |
| Chiral Selector | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) / Chiral Ionic Liquids |
| Selector Concentration | 10-50 mM |
| Background Electrolyte | 25-100 mM Phosphate or Borate Buffer |
| Buffer pH | 2.5 - 9.0 (optimized for analyte charge) |
| Applied Voltage | 15-30 kV |
| Capillary Temperature | 20-30°C |
| Organic Modifier | 0-30% Methanol or Acetonitrile |
| Detection | UV at 200-220 nm |
Chiral Separation by Gas Chromatography (GC)
Gas chromatography can also be used for the separation of volatile chiral compounds like aminobutanol enantiomers. This technique typically requires derivatization to increase volatility and thermal stability, followed by separation on a column coated with a chiral stationary phase (CSP).[8]
Principle of Chiral GC
In chiral GC, the separation occurs due to differences in the interactions between the enantiomers and the chiral stationary phase.[8] Cyclodextrin derivatives are commonly used as CSPs. The enantiomers partition differently between the mobile gas phase and the stationary chiral phase, leading to different retention times.
References
- 1. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer - Google Patents [patents.google.com]
- 2. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of amino alcohol-derived chiral ionic liquids, as additives for enantioseparation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Application Note: HPLC Separation and Detection of 2-Aminobutanol Enantiomers
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) protocols for the chiral separation and detection of 2-aminobutanol enantiomers. Due to the absence of a chromophore in 2-aminobutanol, direct UV detection is not feasible. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on two effective analytical strategies: a pre-column derivatization method using a standard C18 column and a direct separation method employing a chiral stationary phase (CSP). The pre-column derivatization method offers a cost-effective and sensitive approach, while the direct method provides a streamlined workflow by eliminating the need for derivatization. Both protocols are presented with detailed experimental parameters to ensure reliable and reproducible results.
Introduction
2-Aminobutanol is a chiral molecule with two enantiomers, (R)-2-aminobutanol and (S)-2-aminobutanol. The stereochemistry of this compound is of significant interest in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of 2-aminobutanol is crucial for quality control, pharmacokinetic studies, and regulatory compliance.
The primary challenge in the HPLC analysis of 2-aminobutanol is its lack of a UV-absorbing chromophore, precluding direct detection by common UV-Vis detectors. To overcome this limitation, two main approaches are employed:
-
Pre-column Derivatization: This indirect method involves reacting the analyte with a chiral derivatizing agent that possesses a chromophore. This reaction forms diastereomers that can be separated on a conventional achiral stationary phase, such as a C18 column, and detected by a UV detector.
-
Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers. While this approach simplifies sample preparation, it requires specialized and often more expensive chiral columns. Detection can be achieved using detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a non-chiral UV-tag can be performed prior to separation on the chiral column.
This application note provides detailed protocols for both the pre-column derivatization method using (R)-(+)-1-phenylethanesulfonyl chloride and a direct separation method using a crown ether-based chiral column.
Data Presentation
The following table summarizes the chromatographic conditions and expected results for the two methods described.
| Parameter | Method 1: Pre-column Derivatization | Method 2: Direct Chiral Separation (Adapted Method) |
| Chromatographic Column | Dima C18 (or equivalent), 5 µm | CROWNPAK® CR(+) (or equivalent), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol / 50mM Sodium Acetate (aq) (70:30, v/v), pH 3.5 | Perchloric Acid (aq), pH 2.0 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30°C | 25°C |
| Injection Volume | 20 µL | 10 µL |
| Detection | UV at 254 nm | UV at 210 nm (after non-chiral derivatization) or ELSD/CAD |
| Derivatizing Agent | (R)-(+)-1-phenylethanesulfonyl chloride | Not required for separation (non-chiral tag for UV) |
| Retention Time (Peak 1) | ~10.5 min (Diastereomer 1) | Expected to be within 10-15 min |
| Retention Time (Peak 2) | ~11.5 min (Diastereomer 2) | Expected to be within 15-20 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Method 1: Pre-column Derivatization with (R)-(+)-1-phenylethanesulfonyl chloride
This protocol describes the derivatization of 2-aminobutanol enantiomers followed by separation on a standard C18 reversed-phase column.[1]
1. Materials and Reagents:
-
(RS)-2-aminobutanol, (R)-2-aminobutanol, and (S)-2-aminobutanol standards
-
(R)-(+)-1-phenylethanesulfonyl chloride (derivatizing agent)
-
Dichloromethane (or other suitable organic solvent like tetrahydrofuran)[1]
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of (RS)-2-aminobutanol in dichloromethane.
-
Derivatization Procedure:
-
To a solution of (RS)-2-aminobutanol in dichloromethane, add a molar excess of (R)-(+)-1-phenylethanesulfonyl chloride.[1]
-
Stir the reaction mixture at room temperature (e.g., 30°C) for a specified time to ensure complete derivatization.[1]
-
After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be diluted with the mobile phase for HPLC analysis.
-
3. HPLC Conditions:
-
Column: Dima C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Prepare a 50mM sodium acetate solution in water and adjust the pH to 3.5 with acetic acid. The mobile phase is a mixture of Methanol and 50mM Sodium Acetate buffer (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 20 µL[1]
-
Detector: UV at 254 nm[1]
4. Data Analysis:
-
Identify the two peaks corresponding to the diastereomers of the derivatized 2-aminobutanol.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers.
Method 2: Direct Chiral Separation on a CROWNPAK® CR(+) Column
This protocol is an adapted method based on the established use of crown ether-based columns for the separation of primary amino alcohols. It provides a starting point for method development.
1. Materials and Reagents:
-
(RS)-2-aminobutanol, (R)-2-aminobutanol, and (S)-2-aminobutanol standards
-
Perchloric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade, optional mobile phase modifier)
-
A non-chiral derivatizing agent with a UV chromophore (e.g., a simple phenyl isocyanate) if UV detection is to be used.
-
0.45 µm syringe filters
2. Standard and Sample Preparation:
-
Dissolve the 2-aminobutanol standard in the mobile phase.
-
If using UV detection, derivatize the 2-aminobutanol with a suitable non-chiral, UV-active tag according to the reagent manufacturer's instructions.
3. HPLC Conditions:
-
Column: CROWNPAK® CR(+), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Aqueous perchloric acid solution with the pH adjusted to 2.0. Up to 15% methanol can be added to reduce retention time if necessary.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: ELSD, CAD, or UV at 210 nm (if derivatized).
4. Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of 2-aminobutanol. On a CROWNPAK® CR(+) column, the (R)-enantiomer is typically expected to elute before the (S)-enantiomer for amino alcohols.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers.
Visualizations
Caption: Experimental workflow for the HPLC separation of 2-aminobutanol enantiomers.
Conclusion
The two methods presented in this application note provide effective and reliable strategies for the enantioselective analysis of 2-aminobutanol. The pre-column derivatization method is a robust and sensitive approach that can be implemented using standard HPLC equipment. The direct separation method offers a more streamlined workflow, though it may require specialized chiral columns and detectors. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The provided protocols serve as a comprehensive guide for researchers to successfully separate and quantify the enantiomers of 2-aminobutanol.
References
Application Notes and Protocols for the Synthesis of 4-Aminobutanal via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobutanal, also known as γ-aminobutyraldehyde, is a crucial intermediate in various biochemical and synthetic pathways. In biochemistry, it serves as a precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] Its bifunctional nature, containing both an aldehyde and an amine group, makes it a versatile building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds and other complex molecules.
Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones).[3] This one-pot reaction involves the formation of an intermediate imine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine.[3][4] This method is favored for its operational simplicity and the ability to use a variety of reducing agents under mild conditions.[3]
This document provides detailed protocols and application notes for the synthesis of 4-aminobutanal using reductive amination, targeting professionals in research and drug development.
Reaction Pathway and Mechanism
The synthesis of 4-aminobutanal can be achieved through the reductive amination of 4-oxobutyraldehyde (succinaldehyde). The reaction proceeds in two main steps:
-
Imine Formation: 4-oxobutyraldehyde reacts with an ammonia source to form a cyclic imine intermediate. The equilibrium of this reaction is typically shifted towards the imine by maintaining mildly acidic conditions.[1][3]
-
Reduction: The intermediate imine is then reduced in situ by a selective reducing agent to yield 4-aminobutanal.[1][3]
Caption: Reductive amination pathway for 4-aminobutanal synthesis.
Experimental Protocols
The following protocol describes a general procedure for the synthesis of 4-aminobutanal via reductive amination of 4-oxobutyraldehyde.
Materials and Reagents:
-
4-Oxobutyraldehyde (or its stable equivalent, e.g., succinaldehyde bis(dimethyl acetal))
-
Ammonium acetate or another ammonia salt
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Preparation of Starting Material: If using an acetal-protected form of 4-oxobutyraldehyde, it must first be deprotected under acidic conditions.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-oxobutyraldehyde and an excess of ammonium acetate in methanol.
-
Cool the mixture in an ice bath.
-
-
pH Adjustment:
-
Adjust the pH of the solution to between 6 and 7 using a dilute solution of HCl or acetic acid. Maintaining a mildly acidic pH is crucial for efficient imine formation.[1]
-
-
Addition of Reducing Agent:
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining reducing agent by the careful addition of dilute HCl until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a NaOH solution to a pH of approximately 10.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminobutanal.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography.
-
Data Presentation
| Experiment | Precursor | Catalyst/Reducing Agent | Molar Ratio (Precursor:Other Reactant) | Yield (%) | Purity (%) |
| 1 | 4-hydroxy-2-butanone oxime | Zinc | 1:2 (mass ratio) | 87.6 | 98.4 |
| 2 | 4-hydroxy-2-butanone oxime | Zinc | 1:2.5 (mass ratio) | 91.3 | 98.2 |
| 3 | Butyl ketone alcohol & Hydroxylamine HCl | Zinc | 1:1.1 | 87.8 | 97.5 |
| 4 | Butyl ketone alcohol & Hydroxylamine HCl | Magnesium | Not Specified | 67.4 | 75.8 |
Note: The data presented is for the synthesis of aminobutanol and serves as an illustrative example.[5]
Experimental Workflow
The logical flow of the experimental procedure, from setup to final product analysis, is crucial for reproducibility and success.
Caption: General experimental workflow for 4-aminobutanal synthesis.
Characterization
The structural elucidation and purity assessment of the synthesized 4-aminobutanal are critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the molecular structure of the final product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on both the purity and molecular weight of the compound. Due to the polarity and low volatility of 4-aminobutanal, derivatization is often a necessary step before GC analysis.[1]
Conclusion
Reductive amination provides an efficient and direct route for the synthesis of 4-aminobutanal from 4-oxobutyraldehyde. The success of the synthesis relies on careful control of reaction parameters, particularly pH, and the choice of a suitable reducing agent. The provided protocol offers a robust starting point for researchers, which can be further optimized to achieve high yields and purity. The versatility of 4-aminobutanal as a synthetic intermediate underscores the importance of reliable and scalable synthetic methods for its production.
References
- 1. 4-Aminobutanal | 4390-05-0 | Benchchem [benchchem.com]
- 2. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Primary Aminobutanal via Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of primary aminobutanal, a valuable building block in pharmaceutical and organic synthesis. The primary method detailed is the Gabriel synthesis, a robust method for the preparation of primary amines that avoids the common issue of over-alkylation.[1][2][3][4][5] Two synthetic routes are presented, along with protocols for the key transformations involved. Additionally, alternative methods for the critical deprotection step are discussed, with a focus on compatibility with the sensitive aldehyde functionality.
Introduction
Primary this compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development due to the presence of both a reactive aldehyde and a primary amine. The Gabriel synthesis offers a reliable method for introducing the primary amine functionality onto a carbon skeleton.[1][2][3][4][5] This method utilizes phthalimide as a protected form of ammonia, which, after N-alkylation with a suitable substrate, can be deprotected to reveal the desired primary amine.[1][2][3][4][5] The key challenge in the synthesis of this compound lies in the final deprotection step, where the reaction conditions must be mild enough to avoid side reactions with the aldehyde group.
This document outlines two primary strategies for the synthesis of this compound using the Gabriel synthesis, followed by detailed experimental protocols.
Synthetic Strategies
Two main retrosynthetic pathways are considered for the synthesis of primary this compound:
Route A: Phthalimidation of a Protected Aldehyde Precursor
This route involves the initial protection of the aldehyde functionality as a diethyl acetal. The protected amine is then introduced via a Gabriel synthesis, followed by deprotection of the acetal to reveal the aldehyde, and finally, cleavage of the phthalimide to yield the target this compound.
Route B: Oxidation of a Phthalimido-Alcohol
This alternative route begins with the Gabriel synthesis on a 4-halobutanol to form N-(4-hydroxybutyl)phthalimide. The terminal alcohol is then oxidized to the aldehyde, followed by the final deprotection of the phthalimide group.
Experimental Protocols
Route A: From 4,4-Diethoxybutylamine
This is a more direct approach to the key intermediate, 4-phthalimidobutanal.
Step 1: Synthesis of N-(4,4-diethoxybutyl)phthalimide
-
Reaction: Phthaloylation of 4,4-diethoxybutylamine.
Step 2: Synthesis of 4-Phthalimidobutanal
-
Reaction: Acid-catalyzed hydrolysis of the diethyl acetal.
-
Protocol: The resulting 1-phthalimido-4,4-diethoxybutane is hydrolyzed with 1N aqueous sulfuric acid at 25°C to obtain 4-phthalimidobutanal.
Step 3: Synthesis of 4-Aminobutanal
-
Reaction: Deprotection of the phthalimide group.
-
Protocol 1: Hydrazinolysis (Ing-Manske Procedure):
-
Dissolve 4-phthalimidobutanal in methanol or ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) and stir the mixture at room temperature for 16-24 hours.[6]
-
The phthalhydrazide precipitate is filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude 4-aminobutanal.
-
Caution: Hydrazine is highly toxic and reactive. Handle with appropriate safety precautions in a well-ventilated fume hood. The aldehyde may react with hydrazine to form a hydrazone. Careful control of the reaction conditions is crucial.
-
-
Protocol 2: Mild Deprotection with Sodium Borohydride and Acetic Acid:
-
This two-stage, one-flask operation offers a milder alternative to hydrazinolysis.[7][8][9]
-
Dissolve 4-phthalimidobutanal in a 6:1 mixture of 2-propanol and water.
-
Add sodium borohydride (NaBH4) in portions and stir at room temperature for 24 hours.
-
After the reduction is complete, carefully add aqueous acetic acid to adjust the pH to 5.
-
Heat the mixture at 80°C for 2 hours to induce cyclization and release of the amine.[7]
-
The product can be isolated by extraction.
-
Route B: From a 4-Halobutanol Precursor
Step 1: Synthesis of N-(4-hydroxybutyl)phthalimide
-
Reaction: Gabriel synthesis with a 4-halobutanol (e.g., 4-chlorobutanol).
-
Protocol: A specific protocol for this reaction was not found in the search results. However, a general Gabriel synthesis protocol can be followed. Potassium phthalimide is reacted with 4-chlorobutanol in a suitable solvent like DMF.
Step 2: Synthesis of 4-Phthalimidobutanal
-
Reaction: Oxidation of the primary alcohol to an aldehyde.
-
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation:
-
Dissolve N-(4-hydroxybutyl)phthalimide in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) and stir at room temperature for 1-3 hours.[10][11]
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent and purified by column chromatography.[10]
-
DMP is known for its mild conditions and tolerance of various functional groups.[10][11]
-
-
Protocol 2: Swern Oxidation:
-
This method also provides a mild route to the aldehyde.[12]
-
A solution of oxalyl chloride in DCM is cooled to -78°C, followed by the slow addition of dimethyl sulfoxide (DMSO).
-
A solution of N-(4-hydroxybutyl)phthalimide in DCM is then added, and the mixture is stirred for a short period.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
Work-up involves washing with water and extraction to isolate the product.
-
Caution: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[12]
-
Step 3: Synthesis of 4-Aminobutanal
-
Follow the deprotection protocols (Hydrazinolysis or NaBH4/Acetic Acid) as described in Route A, Step 3.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Key Steps
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Route B, Step 1 (alternative) | N-Alkylation | Potassium Phthalimide, 1,4-dibromobutane | K2CO3 | Acetone | Reflux | 2 | 92 |
| Route A, Step 2 | Acetal Hydrolysis | N-(4,4-diethoxybutyl)phthalimide | 1N H2SO4 | - | 25 | - | - |
| Route B, Step 2 | DMP Oxidation | N-(4-hydroxybutyl)phthalimide | Dess-Martin Periodinane | DCM | RT | 1-3 | High |
| Route B, Step 2 | Swern Oxidation | N-(4-hydroxybutyl)phthalimide | (COCl)2, DMSO, Et3N | DCM | -78 to RT | - | High |
| Route A/B, Step 3 | Hydrazinolysis | 4-Phthalimidobutanal | Hydrazine hydrate | Methanol | RT | 16-24 | Moderate |
| Route A/B, Step 3 | NaBH4 Deprotection | 4-Phthalimidobutanal | NaBH4, Acetic Acid | 2-Propanol/H2O | RT then 80 | 24 then 2 | High |
Note: Yields are reported as "High" or "Moderate" when specific quantitative data was not available in the search results.
Visualizations
Caption: Synthetic routes to 4-aminobutanal via Gabriel synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
Application Notes and Protocols: The Pivotal Role of (R)-3-Aminobutanol in Dolutegravir Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-3-aminobutanol as a critical intermediate in the synthesis of Dolutegravir, a potent HIV-1 integrase strand transfer inhibitor. Dolutegravir's complex tricyclic core is efficiently constructed using this chiral amino alcohol, making its synthesis a key focus for process optimization and cost-effective manufacturing.
(R)-3-aminobutanol is a crucial building block in the synthesis of Dolutegravir, an antiretroviral medication used in the treatment of HIV-1 infection[1]. The synthesis of this key intermediate with high enantiomeric purity and its subsequent diastereoselective cyclization are critical steps that significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API).
Synthesis of (R)-3-Aminobutanol Intermediate
Several synthetic routes to obtain enantiomerically pure (R)-3-aminobutanol have been developed, aiming for efficiency, cost-effectiveness, and scalability. One common approach involves the resolution of a racemic mixture of 3-aminobutanol.
Experimental Protocol: Synthesis and Resolution of (R,S)-3-Aminobutanol
This protocol outlines a two-step process starting from 4-hydroxy-2-butanone.
Step 1: Synthesis of (R,S)-3-aminobutanol via Oxime Formation and Reduction
-
Oxime Formation: 4-Hydroxy-2-butanone is reacted with hydroxylamine to form the corresponding oxime.
-
Reduction: The resulting oxime is then reduced using a catalyst such as Raney Ni under a hydrogen atmosphere to yield a racemic mixture of 3-aminobutanol[2][3]. This method is reported to provide the enantiomeric mixture in about 85-90% yield, which is a significant improvement over earlier approaches that yielded around 70%[2][3].
Step 2: Chiral Resolution using D-(-)-Tartaric Acid
-
The racemic mixture of 3-aminobutanol is resolved using D-(-)-tartaric acid[2][3]. This process selectively crystallizes the desired (R)-isomer as a tartrate salt.
-
The resulting ester is then hydrolyzed, for example with potassium carbonate in methanol, to yield pure (R)-3-aminobutanol[2][3].
Quantitative Data Summary for (R)-3-Aminobutanol Synthesis
| Step | Reagents/Catalysts | Yield | Chiral Purity | Reference |
| Reduction of 4-hydroxy-2-butanone oxime | Raney Ni, H₂ | 85-90% | Racemic | [2][3] |
| Hydrolysis of (R)-3-aminobutanol tartrate | Potassium carbonate, Methanol | 90% | 99.89% (HPLC) | [2][3] |
Core Formation: Cyclization with (R)-3-Aminobutanol
The chiral (R)-3-aminobutanol is then utilized in a crucial cyclization step to form the characteristic tricyclic core of Dolutegravir. This reaction involves the condensation of (R)-3-aminobutanol with an aldehyde intermediate.
Experimental Protocol: Synthesis of the Tricyclic Dolutegravir Core
This protocol describes the cyclization reaction to form a key intermediate in the Dolutegravir synthesis.
-
A solution of the aldehyde intermediate, 1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester (compound 1), is prepared in a suitable solvent such as anhydrous formic acid and heated to facilitate the reaction[4].
-
After completion, the solvent is removed under vacuum.
-
The crude oil is redissolved in acetonitrile, and (R)-3-aminobutanol is added to the solution[4].
-
The reaction mixture is refluxed to promote the cyclization, yielding the tricyclic core intermediate (Compound 2)[4].
-
The product can be purified by recrystallization from methanol[4].
Quantitative Data for Tricyclic Core Synthesis
| Reactants | Solvent | Yield | Reference |
| 1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester, (R)-3-aminobutanol | Acetonitrile | 68.7% | [4] |
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the key stages in the synthesis of Dolutegravir, highlighting the role of (R)-3-aminobutanol.
Caption: Synthesis pathway for (R)-3-aminobutanol.
Caption: Formation of the Dolutegravir core.
The presented protocols and data, derived from various reported synthetic routes, underscore the central role of (R)-3-aminobutanol in the efficient and stereocontrolled synthesis of Dolutegravir. Further process optimization of these steps is crucial for the large-scale, cost-effective production of this vital antiretroviral drug.
References
- 1. Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumour activity evaluation of novel dolutegravir derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification and Characterization of Aminobutanal Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobutanal dehydrogenase (EC 1.2.1.19), also known as ABAL dehydrogenase, is a key enzyme in the metabolic pathways of amino acids and polyamines, such as the urea cycle and beta-alanine metabolism.[1] It catalyzes the NAD⁺-dependent oxidation of 4-aminobutanal to 4-aminobutanoate (GABA), a crucial neurotransmitter.[2][3] Given its biological significance, the purification and characterization of this compound dehydrogenase are essential for understanding its structure, function, and potential as a therapeutic target. These application notes provide detailed protocols for the purification and characterization of this enzyme.
Purification of this compound Dehydrogenase
The purification of this compound dehydrogenase can be achieved from various sources, including native organisms like Pseudomonas species and rat liver, or through recombinant expression in hosts such as Escherichia coli.[4][5][6] The general strategy involves cell lysis followed by a series of chromatographic steps to isolate the enzyme to homogeneity.
Recombinant Expression and Purification from E. coli
Expression of recombinant this compound dehydrogenase, often with a His-tag, in E. coli allows for high yields of purified enzyme.[5]
Table 1: Summary of a Typical Purification of Recombinant this compound Dehydrogenase
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Cell-free extract | 500 | 1350 | 2.7 | 100 | 1 |
| Heat Treatment (optional) | 350 | 1280 | 3.6 | 95 | 1.3 |
| Immobilized Metal Affinity Chromatography (IMAC) | 10 | 1100 | 110 | 81 | 40.7 |
| Size-Exclusion Chromatography | 6 | 1020 | 170 | 76 | 63 |
Note: Values are representative and may vary depending on the specific expression construct and experimental conditions.
Experimental Protocol: Recombinant Protein Purification
-
Cell Culture and Lysis:
-
Grow E. coli cells transformed with the this compound dehydrogenase expression vector in Luria-Bertani (LB) medium containing the appropriate antibiotic.[5]
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of approximately 0.6-0.8.[5]
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment (for thermostable variants):
-
If the recombinant enzyme is from a thermophilic organism, heat the clarified lysate to a temperature that denatures a significant portion of the host proteins but not the target enzyme (e.g., 70°C for 30 minutes).[7]
-
Centrifuge to remove the precipitated proteins.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Load the clarified lysate (or supernatant after heat treatment) onto an IMAC column (e.g., Ni-NTA) pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound dehydrogenase with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).[5]
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate the eluted fractions containing the enzyme.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Collect fractions and analyze for protein content and enzyme activity. Pool the fractions containing pure this compound dehydrogenase.
-
References
- 1. Aminobutyraldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Purification and kinetic characterization of gamma-aminobutyraldehyde dehydrogenase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Aminobutanal Research
Introduction
4-Aminobutanal (ABAL) is a critical intermediate in metabolic pathways, most notably in the biosynthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), through the polyamine degradation pathway.[1] Its role as a precursor to GABA implicates it in the regulation of neuronal excitability and synaptic transmission.[2][3] Dysregulation of GABAergic signaling is associated with numerous neurological and psychiatric disorders, including epilepsy, anxiety, and Huntington's disease.[3][4][5] Given its low abundance, high reactivity, and structural simplicity, the accurate quantification and analysis of aminobutanal in biological matrices present significant analytical challenges.[6]
These application notes provide detailed protocols for advanced analytical methodologies designed to overcome these challenges, enabling researchers, scientists, and drug development professionals to accurately measure and study this compound. The methods described leverage derivatization techniques coupled with high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) for sensitive and specific analysis.
Application Note 1: Quantitative Analysis of this compound in Biological Samples by UPLC-MS/MS
This protocol details a robust method for the quantification of this compound in complex biological matrices such as plasma or serum. The methodology is based on pre-column derivatization to enhance chromatographic retention and detection sensitivity, followed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for highly selective and sensitive quantification.[7] The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.[8][9]
Experimental Workflow: UPLC-MS/MS Quantification
Detailed Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag™ Ultra) or similar derivatization reagent[7]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 10 µL of sample, 10 µL of IS solution, and 80 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to ensure complete protein precipitation.[7]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer 10 µL of the supernatant to a new tube or well in a 96-well plate for derivatization.[7]
3. Derivatization Protocol:
-
Prepare the derivatization reagent according to the manufacturer's instructions (e.g., AccQTag Ultra).
-
Add 70 µL of borate buffer (or as required by the reagent kit) to the 10 µL of supernatant.
-
Add 20 µL of the reconstituted derivatization reagent.
-
Vortex immediately for 30 seconds.
-
Heat the mixture at 55°C for 10 minutes.
-
The sample is now ready for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., HSS T3, 2.1 x 150 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Gradient: Develop a suitable gradient to resolve the derivatized this compound from other matrix components. A typical gradient might start at a low percentage of B, ramp up to separate compounds, and include a high-B wash step.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for specific precursor → product ion transitions for both the derivatized analyte and the internal standard.
Data Presentation: Quantitative Parameters
The performance of the assay should be validated according to established guidelines.[10] Key validation parameters are summarized below.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong correlation between concentration and response.[10] |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent (ng/mL range) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[11] |
| Precision (%CV) | < 15% | The coefficient of variation for repeated measurements, indicating the reproducibility of the method.[7] |
| Accuracy (%Bias) | Within ±15% | The closeness of the measured value to the true value, assessed using quality control samples.[7][11] |
| Recovery | > 85% | The efficiency of the analyte extraction process from the biological matrix. |
Application Note 2: Chiral Separation of this compound Enantiomers by HPLC
For certain applications, particularly in drug development and metabolism studies, the separation and quantification of individual enantiomers of this compound or its derivatives may be necessary. This protocol describes a method using pre-column chiral derivatization followed by reversed-phase HPLC with UV or fluorescence detection.[12][13]
Experimental Workflow: Chiral HPLC Analysis
Detailed Experimental Protocol
1. Materials and Reagents:
-
(RS)-3-Aminobutanol or other this compound isomer standard
-
Chiral derivatizing reagent: e.g., (R)-(+)-1-phenylethanesulfonyl chloride[12] or (R)-alpha-methyl-2-naphthyl acetyl chloride.[13]
-
Dichloromethane (DCM) or other suitable organic solvent.[12][13]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Buffer solution (e.g., phosphate buffer), HPLC grade
2. Chiral Derivatization Protocol:
-
Dissolve the this compound sample in an appropriate volume of organic solvent (e.g., 60 mL DCM).[12]
-
Slowly add the chiral derivatizing reagent in a controlled molar ratio (e.g., 4:1 reagent to analyte) while stirring at a controlled temperature (e.g., 30°C).[12]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the resulting diastereomers can be directly analyzed or the solvent can be evaporated and the residue redissolved in the mobile phase for HPLC analysis.[12]
3. HPLC Conditions:
-
Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and a buffer solution (e.g., 0.1% sodium dihydrogen phosphate). The exact ratio must be optimized for separation.[13] For example, 40% acetonitrile - 60% buffered aqueous solution.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 20 µL.[13]
-
Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 254 nm).[13]
Data Presentation: Chromatographic Parameters
The success of the chiral separation is determined by the resolution of the two diastereomeric peaks.
| Parameter | Example Value (S-isomer) | Example Value (R-isomer) | Description |
| Retention Time (min) | 11.1 | 12.2 | The time taken for each diastereomer to elute from the column.[13] |
| Resolution (Rs) | > 1.5 | > 1.5 | A measure of the degree of separation between the two peaks. A value >1.5 indicates baseline separation. |
| Enantiomeric Excess (e.e.%) | N/A | N/A | Calculated from the peak areas of the two enantiomers: [(Area1 - Area2) / (Area1 + Area2)] x 100. |
Signaling Pathway: GABA Biosynthesis from Polyamines
This compound is a key intermediate in the catabolism of polyamines like putrescine, which leads to the synthesis of GABA. This pathway is an alternative to the primary GABA shunt from glutamate.[1] Understanding this pathway is crucial for interpreting changes in this compound levels in the context of cellular metabolism and neurotransmitter synthesis.
In this pathway, polyamines such as putrescine are oxidized by diamine oxidase (DAO) or polyamine oxidase (PAO) to produce 4-aminobutanal.[1] ABAL exists in equilibrium with its cyclized form, Δ1-pyrroline.[1] Both molecules can then be converted to GABA by NAD+-dependent dehydrogenases, namely 4-aminobutyraldehyde dehydrogenase (AMADH) or pyrroline dehydrogenase (PDH), respectively.[1] This pathway links polyamine metabolism directly to neurotransmitter synthesis and is a key area of investigation in both neuroscience and plant biology.[1]
References
- 1. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of Neurotransmitters in Neurological Disorders - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cstti.com [cstti.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 12. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
- 13. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
Chromatographic separation techniques for isolating 4-aminobutanal.
An Application Note on the Chromatographic Separation of 4-Aminobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobutanal, also known as γ-aminobutyraldehyde, is a key intermediate in the metabolic pathway of polyamines and a direct precursor to the neurotransmitter γ-aminobutyric acid (GABA).[1] Its high reactivity, stemming from the presence of both an amino and an aldehyde group, makes it prone to cyclization and polymerization, presenting significant challenges for its isolation and purification. This document provides detailed application notes and protocols for the chromatographic separation of 4-aminobutanal, tailored for researchers in drug development and life sciences. The methods described are based on established chromatographic principles and adapted from techniques used for similar polar analytes.
Challenges in 4-Aminobutanal Isolation
The primary challenge in handling 4-aminobutanal is its inherent instability. In aqueous solutions, it can exist in equilibrium with its cyclic Schiff base form, Δ¹-pyrroline. This reactivity necessitates careful control of experimental conditions, such as pH and temperature, to maintain the compound in its desired form during separation. Due to its polar nature, traditional reversed-phase chromatography is often ineffective without derivatization.
Recommended Chromatographic Techniques
Based on the physicochemical properties of 4-aminobutanal and existing literature on the separation of similar polar compounds like GABA, three primary chromatographic techniques are recommended: Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following derivatization.
Ion-Exchange Chromatography (IEC)
Application Note:
Ion-exchange chromatography separates molecules based on their net charge.[2][3] Given that 4-aminobutanal possesses a primary amine group, it will be positively charged at a pH below its isoelectric point. This makes cation-exchange chromatography an ideal method for its capture and purification from complex biological matrices.[4][5] The technique is robust, scalable, and highly effective for separating charged molecules like amino acids and their derivatives.[6]
Experimental Protocol:
-
Sample Preparation:
-
Clarify the sample (e.g., cell lysate, reaction mixture) by centrifugation at 10,000 x g for 15 minutes at 4°C to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
Adjust the pH of the sample to the binding buffer pH (e.g., pH 4.0-5.0) to ensure the target molecule is protonated and carries a net positive charge.
-
-
Column Equilibration:
-
Equilibrate the cation-exchange column (e.g., a strong cation exchanger like a sulfopropyl-based resin) with 5-10 column volumes of binding buffer (e.g., 20 mM MES buffer, pH 5.0).
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound and weakly bound contaminants.
-
-
Elution:
-
Elute the bound 4-aminobutanal using a linear or step gradient of increasing ionic strength. A common approach is to use the binding buffer with an increasing concentration of NaCl (e.g., 0 to 1.0 M NaCl).
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of 4-aminobutanal. This can be done using a ninhydrin test for a quick qualitative assessment or by a more specific analytical method like HPLC-MS.[7]
-
Quantitative Data Summary:
| Parameter | Cation-Exchange Chromatography |
| Stationary Phase | Strong Cation-Exchange Resin (e.g., Sulfopropyl) |
| Binding Buffer | 20 mM MES, pH 5.0 |
| Elution Buffer | 20 mM MES, pH 5.0 + 1.0 M NaCl |
| Gradient | Linear, 0-100% Elution Buffer over 20 column volumes |
| Flow Rate | 1.0 mL/min (for analytical scale) |
| Detection | UV (post-derivatization) or Mass Spectrometry |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Application Note:
HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9] The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[10][11] Given that 4-aminobutanal is a small, polar molecule, HILIC is an excellent choice for its analysis and purification, offering good retention and selectivity.[12]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions (i.e., high organic content).
-
Precipitate proteins and other macromolecules by adding acetonitrile (ACN) to the sample (e.g., 3:1 ACN:sample ratio), vortexing, and centrifuging.
-
Use the supernatant for injection.
-
-
Chromatographic Conditions:
-
Use a HILIC column with a polar stationary phase (e.g., amide, amino, or zwitterionic).
-
The mobile phase typically consists of a high percentage of acetonitrile and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[11]
-
-
Elution:
-
Start with a high concentration of organic solvent (e.g., 90-95% ACN) to promote retention of 4-aminobutanal.
-
Apply a gradient of increasing aqueous buffer concentration to elute the analyte.
-
-
Detection:
-
Couple the HILIC separation with a mass spectrometer (MS) for sensitive and selective detection, as 4-aminobutanal lacks a strong chromophore for UV detection. Evaporative Light Scattering Detection (ELSD) is also a viable option.
-
Quantitative Data Summary:
| Parameter | HILIC |
| Stationary Phase | Amide-bonded silica (e.g., TSKgel Amide-80) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 50% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | ESI-MS (Positive Ion Mode) |
Reversed-Phase (RP) HPLC with Pre-Column Derivatization
Application Note:
Direct analysis of 4-aminobutanal using RP-HPLC is challenging due to its high polarity and poor retention on nonpolar stationary phases.[13] However, pre-column derivatization can be employed to attach a hydrophobic and chromophoric or fluorophoric tag to the primary amine of 4-aminobutanal. This increases its retention on a C18 column and enhances detection sensitivity. Common derivatizing agents include o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC).
Experimental Protocol:
-
Derivatization Reaction:
-
Mix the sample containing 4-aminobutanal with a derivatizing agent (e.g., OPA/thiol reagent) in a borate buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature. The OPA reagent reacts with the primary amine to form a fluorescent isoindole derivative.
-
Immediately inject the derivatized sample into the HPLC system, as the derivatives may have limited stability.
-
-
Chromatographic Conditions:
-
Use a standard C18 reversed-phase column.
-
The mobile phase will consist of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Elution:
-
Employ a gradient elution, starting with a lower concentration of the organic modifier and increasing it to elute the more hydrophobic derivatized analyte.
-
-
Detection:
-
Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).
-
Quantitative Data Summary:
| Parameter | RP-HPLC with OPA Derivatization |
| Derivatizing Agent | o-Phthalaldehyde (OPA) with 3-mercaptopropionic acid |
| Stationary Phase | C18 Silica, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 50 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | Fluorescence (Ex: 340 nm, Em: 455 nm) |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the isolation and analysis of 4-aminobutanal.
Method Selection Logic Diagram
References
- 1. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 2. iajps.com [iajps.com]
- 3. research.fredhutch.org [research.fredhutch.org]
- 4. 4-Aminobutanal (4390-05-0) for sale [vulcanchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of gamma-aminobutyric acid from fermented broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pure.uva.nl [pure.uva.nl]
- 12. helixchrom.com [helixchrom.com]
- 13. chiraltech.com [chiraltech.com]
Synthetic Routes to N-Substituted Aminobutanal Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted aminobutanal analogs. These compounds are valuable building blocks in medicinal chemistry and drug development, finding applications as intermediates in the synthesis of various therapeutic agents. The following sections outline two primary synthetic strategies, starting from commercially available 4-aminobutanol. Each route involves protection of the amino group, introduction of the N-substituent, oxidation to the aldehyde, and final deprotection.
General Synthetic Strategies
Two robust synthetic routes for the preparation of N-substituted this compound analogs are presented. Both pathways commence with the protection of the primary amine of 4-aminobutanol, followed by distinct sequences to introduce the desired substituent and generate the target aldehyde.
Route 1 is particularly suitable for the synthesis of N-acyl and N-sulfonyl this compound analogs. It involves the initial protection of the amino group, followed by acylation or sulfonylation, oxidation of the alcohol to the aldehyde, and subsequent deprotection.
Route 2 is a versatile approach for preparing N-alkyl and N-aryl this compound analogs via reductive amination. This pathway begins with the protection of 4-aminobutanol, oxidation to the corresponding protected this compound, followed by reductive amination with a primary amine and final deprotection. An alternative within this route involves direct reductive amination of a suitable precursor.
Visualization of Synthetic Pathways
Caption: General synthetic strategies for N-substituted this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-aminobutanol (Amine Protection)
This protocol describes the protection of the primary amine of 4-aminobutanol using a tert-butyloxycarbonyl (Boc) group.
Materials:
-
4-Aminobutanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminobutanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-4-aminobutanol.
Typical Yield: 90-98%
Protocol 2: Synthesis of N-Cbz-4-aminobutanol (Amine Protection)
This protocol details the protection of 4-aminobutanol with a benzyloxycarbonyl (Cbz) group.
Materials:
-
4-Aminobutanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminobutanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give N-Cbz-4-aminobutanol.[1]
Typical Yield: 85-95%
Protocol 3: Oxidation of N-Protected 4-Aminobutanol to N-Protected 4-Aminobutanal
This protocol describes the oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild oxidizing agent that is well-suited for substrates with sensitive functional groups like N-protected amines.[1][2]
Materials:
-
N-Boc-4-aminobutanol or N-Cbz-4-aminobutanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected 4-aminobutanol (1.0 eq) in dry dichloromethane.
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the N-protected 4-aminobutanal.
Typical Yield: 80-95%
An alternative to DMP is the Swern oxidation, which also provides mild conditions suitable for this transformation.[3]
Protocol 4: Reductive Amination for the Synthesis of N-Alkyl/Aryl-4-aminobutanol
This protocol outlines the synthesis of N-substituted 4-aminobutanol via reductive amination of an aldehyde or ketone with 4-aminobutanol.
Materials:
-
4-Aminobutanol
-
Aldehyde or Ketone (e.g., benzaldehyde for N-benzyl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional)
Procedure:
-
To a solution of 4-aminobutanol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or MeOH, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the N-substituted 4-aminobutanol.
Typical Yield: 60-85%
Protocol 5: Deprotection of N-Boc-4-aminobutanal Analogs
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc protected this compound analog
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected this compound analog in dichloromethane.
-
Add an excess of trifluoroacetic acid (5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Typical Yield: >95%
Protocol 6: Deprotection of N-Cbz-4-aminobutanal Analogs
This protocol details the removal of the Cbz group by catalytic hydrogenation.[1]
Materials:
-
N-Cbz protected this compound analog
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected this compound analog in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected this compound analog.
Typical Yield: >95%
Data Presentation
The following tables summarize typical yields for the key transformations described in the protocols.
Table 1: N-Protection of 4-Aminobutanol
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) |
| Boc | (Boc)₂O | NaHCO₃ | THF/H₂O | 90-98 |
| Cbz | Cbz-Cl | NaHCO₃ | THF/H₂O | 85-95 |
Table 2: Oxidation of N-Protected 4-Aminobutanol
| Substrate | Oxidizing Agent | Solvent | Typical Yield (%) |
| N-Boc-4-aminobutanol | Dess-Martin Periodinane | DCM | 80-95 |
| N-Cbz-4-aminobutanol | Dess-Martin Periodinane | DCM | 80-95 |
| N-Boc-4-aminobutanol | Swern Oxidation | DCM | 75-90 |
Table 3: Reductive Amination with 4-Aminobutanol
| Aldehyde/Ketone | Reducing Agent | Solvent | N-Substituent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Benzyl | 70-85 |
| Acetone | NaBH₃CN | MeOH | Isopropyl | 60-75 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Cyclohexyl | 65-80 |
Table 4: Deprotection of N-Protected this compound Analogs
| Protecting Group | Reagent | Solvent | Typical Yield (%) |
| Boc | TFA or 4M HCl in Dioxane | DCM | >95 |
| Cbz | H₂, Pd/C | MeOH or EtOH | >95 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of an N-alkyl this compound analog via Route 2.
Caption: Workflow for N-alkyl this compound synthesis.
References
Troubleshooting & Optimization
Strategies for improving the yield of aminobutanal synthesis reactions.
Welcome to the technical support center for aminobutanal synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 4-aminobutanal?
A1: The primary strategies for synthesizing 4-aminobutanal involve two main approaches: the controlled oxidation of 4-aminobutanol and the partial reduction of a 4-carbon dicarboxylic acid derivative like succinimide or a protected glutamic acid/proline derivative. Due to the reactivity of both the amino and aldehyde groups, the use of protecting groups is often essential to prevent side reactions.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields in this compound synthesis can stem from several factors. The product itself is prone to instability and can polymerize or undergo side reactions. Common experimental pitfalls include over-oxidation of the precursor alcohol to a carboxylic acid, or over-reduction of a carboxylic acid derivative to the corresponding alcohol. Inadequate protection of the amine group can also lead to undesired side reactions. Careful control of reaction conditions, stoichiometry of reagents, and temperature is crucial.[1][2]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful selection of reagents and reaction conditions.
-
Protecting Groups: Protecting the amino group, for instance as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) derivative, is the most critical step to prevent its interference with the oxidation or reduction reactions.[3][4][5]
-
Mild Reagents: Employing mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or using Swern oxidation conditions can prevent the over-oxidation of 4-aminobutanol to 4-aminobutanoic acid.[2][6][7]
-
Controlled Reduction: When using powerful reducing agents like Diisobutylaluminium hydride (DIBAL-H) for the partial reduction of N-protected succinimide, it is vital to use the correct stoichiometry and maintain low temperatures (e.g., -78 °C) to stop the reaction at the aldehyde stage and prevent the formation of 4-aminobutanol.[1][8][9]
Q4: What are the best practices for purifying and storing 4-aminobutanal?
A4: 4-Aminobutanal is often unstable and prone to polymerization. It is typically best to use the crude product immediately in the next synthetic step. If purification is necessary, flash column chromatography on silica gel that has been neutralized with a base (e.g., triethylamine) can be employed to prevent degradation on the acidic silica. For storage, it is recommended to keep the compound as its more stable N-protected form or as an acetal derivative at low temperatures under an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Over-oxidation of the starting alcohol to a carboxylic acid.2. Over-reduction of the starting ester or amide to an alcohol.3. Degradation of the product during workup or purification.4. Ineffective protecting group strategy. | 1. Use a milder oxidizing agent (e.g., DMP, Pyridinium chlorochromate). Ensure precise stoichiometry of the oxidant.2. Carefully control the amount of reducing agent (e.g., DIBAL-H) and maintain a low reaction temperature (-78 °C).3. Use the crude product immediately. If purification is needed, use neutralized silica gel and avoid excessive heating.4. Ensure the chosen protecting group is stable to the reaction conditions and that deprotection is clean and efficient. |
| Formation of 4-aminobutanol as a major byproduct | The reducing agent is too strong or used in excess, or the reaction temperature was too high during a partial reduction. | Decrease the equivalents of the reducing agent (e.g., DIBAL-H to 1.1-1.2 equivalents). Ensure the reaction is kept at a consistently low temperature (-78 °C). |
| Formation of 4-aminobutanoic acid as a major byproduct | The oxidizing agent is too strong, or the reaction was run for too long. | Switch to a more selective oxidizing agent like Dess-Martin periodinane. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Unpleasant odor (in Swern oxidation) | Formation of dimethyl sulfide. | All steps of the reaction and workup should be performed in a well-ventilated fume hood. Glassware can be quenched with bleach to oxidize the volatile sulfide.[10] |
| Product epimerization (if using a chiral precursor) | The reaction conditions (e.g., strong base or acid) are too harsh. | Use milder, non-epimerizing conditions. For example, Dess-Martin periodinane oxidation is known to be effective for oxidizing N-protected amino alcohols without significant epimerization.[7] |
Data on Synthesis Strategies
The following tables summarize yield data for common reactions used in the synthesis of this compound precursors and analogous aldehyde syntheses. Note that yields are highly substrate and condition-dependent.
Table 1: Yields for Oxidation of Primary Alcohols to Aldehydes
| Oxidation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | 85-95% | Mild conditions, high chemoselectivity, suitable for sensitive substrates.[7] | Expensive, potentially explosive nature of the reagent.[7] |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | 80-95% | Mild conditions, wide functional group tolerance.[2][10] | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[10] |
Table 2: Yields for Partial Reduction of N-Acyl Species to Aldehydes
| Starting Material | Reagent | Typical Yield | Key Considerations |
| N-protected succinimide | DIBAL-H (1.1 eq) in Toluene or THF | 70-85% | Strict temperature control (-78 °C) is critical to prevent over-reduction.[1][8] |
| N-protected proline methyl ester | DIBAL-H (1.2 eq) in CH₂Cl₂ | 75-90% | The ester is reduced to the aldehyde. Low temperature is essential.[9] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-aminobutanal via Dess-Martin Oxidation of N-Boc-4-aminobutanol
-
Dissolve N-Boc-4-aminobutanol (1 equivalent) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium bicarbonate (NaHCO₃) (3 equivalents) to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (DMP) (1.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes until the two layers are clear.
-
Separate the organic layer , and extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude N-Boc-4-aminobutanal is often used directly in the next step without further purification.
Protocol 2: Synthesis of N-Cbz-4-aminobutanal via Partial Reduction of N-Cbz-succinimide
-
Dissolve N-Cbz-succinimide (1 equivalent) in dry toluene in a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents, typically 1.0 M in toluene) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir vigorously until two clear layers form (this may take several hours).
-
Separate the organic layer , and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers , wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Cbz-4-aminobutanal should be used promptly.
Visualizations
Caption: Workflow for the synthesis of N-Boc-4-aminobutanal via Dess-Martin Oxidation.
Caption: Workflow for N-Cbz-4-aminobutanal synthesis via partial reduction.
Caption: Simplified biological pathway showing the conversion of putrescine to GABA.
References
- 1. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Dess-Martin Oxidation [drugfuture.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
Understanding the stability and degradation profile of aminobutanal in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminobutanal in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern?
This compound, also known as γ-aminobutyraldehyde, is a reactive bifunctional molecule featuring both an amine and an aldehyde group.[1] It is a key metabolic intermediate in the biosynthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Due to the presence of the highly reactive aldehyde group and the nucleophilic amino group, this compound is prone to various degradation reactions in aqueous solutions, including oxidation, and intramolecular cyclization. This inherent instability can significantly impact experimental reproducibility, quantification, and the overall success of research and development activities.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
In aqueous environments, this compound primarily degrades through two main pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation, converting this compound into its corresponding carboxylic acid, γ-aminobutyric acid (GABA).[1][3] This can be accelerated by the presence of oxidizing agents or exposure to air.
-
Intramolecular Cyclization: The amino group can act as an internal nucleophile, attacking the carbonyl carbon of the aldehyde. This reaction is followed by dehydration to form a cyclic imine, Δ¹-pyrroline. This cyclization is a common reaction for γ- and δ-aminoaldehydes.
These pathways are influenced by factors such as pH, temperature, and the presence of catalysts or other reactive species in the solution.[4]
References
Overcoming challenges in the large-scale purification of aminobutanal.
Welcome to the technical support center for the large-scale purification of aminobutanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this highly reactive molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The main difficulties in purifying this compound on a large scale stem from its inherent instability. Key challenges include:
-
Intramolecular Cyclization: The terminal aldehyde and amine groups can react to form a cyclic imine (Δ¹-piperideine), reducing the yield of the desired linear product.
-
Polymerization: this compound can undergo self-polymerization, leading to the formation of complex mixtures that are difficult to purify.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-aminobutanoic acid, particularly in the presence of air.
-
Lack of a Strong Chromophore: this compound does not possess a strong UV chromophore, making it difficult to detect using standard HPLC-UV methods.
Q2: How can I minimize cyclization and polymerization during purification?
Minimizing these side reactions is critical for a successful purification. Consider the following strategies:
-
Low Temperatures: Maintain low temperatures throughout the purification process to reduce the rates of cyclization and polymerization.
-
pH Control: The stability of this compound is pH-dependent. Working at a slightly acidic pH can help to protonate the amine group, reducing its nucleophilicity and thus decreasing the rate of cyclization and polymerization.
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Minimize Residence Time: Design the purification workflow to minimize the time the this compound is in a reactive state.
-
Use of Protected Forms: A common strategy is to purify a more stable, protected precursor, such as 4-aminobutanal diethyl acetal, and then deprotect it in the final step under controlled conditions.
Q3: What analytical techniques are suitable for monitoring the purity of this compound?
Due to its lack of a strong UV chromophore, direct analysis by HPLC-UV is challenging. The following methods can be employed:
-
Derivatization followed by HPLC or GC: Reacting this compound with a derivatizing agent that introduces a chromophore or improves volatility can allow for analysis by HPLC-UV or GC-FID/GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to assess purity and identify impurities.
-
Mass Spectrometry (MS): Direct infusion MS or LC-MS with a suitable ionization technique can be used to confirm the mass of the desired product and detect impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss due to Instability | - Ensure all purification steps are performed at low temperatures (e.g., 0-4 °C).- Work under an inert atmosphere to prevent oxidation.- Minimize the duration of the purification process. |
| Incomplete Elution from Chromatography Column | - Optimize the elution solvent system. A gradient elution may be necessary.- Consider adding a small amount of a modifying agent (e.g., triethylamine) to the mobile phase to reduce tailing and improve recovery from silica gel. |
| Formation of Bisulfite Adduct | - If using bisulfite treatment for purification, ensure complete reversal of the adduct by adjusting the pH to strongly basic conditions (pH > 12) before extraction. |
Issue 2: High Back Pressure During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Precipitation of Polymerized Material | - Ensure the sample is fully dissolved before loading onto the column.- Pre-filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter. |
| Clogged Column Frit | - If possible, reverse the column flow at a low flow rate with a strong solvent to dislodge particulates.- If the frit is permanently clogged, it may need to be replaced. |
| Incompatible Solvent System | - Ensure the sample solvent is compatible with the mobile phase to prevent precipitation upon loading. |
Issue 3: Co-elution of Impurities
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurity | - Optimize the mobile phase composition. A shallower gradient or isocratic elution may improve resolution.- Evaluate different stationary phases (e.g., alumina, reverse-phase C18). |
| Presence of Cyclic Imine | - The cyclic imine may have a similar polarity to this compound. Consider converting the product to a more stable derivative before chromatography. |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This method is suitable for separating this compound from non-aldehyde impurities.
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable water-miscible solvent like methanol or THF at 0-5 °C.
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite while stirring vigorously.
-
Continue stirring for 1-2 hours at low temperature to ensure complete formation of the bisulfite adduct, which will precipitate or remain in the aqueous phase.
-
-
Extraction of Impurities:
-
Add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water to the mixture.
-
Separate the organic layer, which contains the non-aldehyde impurities.
-
Wash the aqueous layer containing the bisulfite adduct with the organic solvent to remove any remaining impurities.
-
-
Reversal of Adduct:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a strong base (e.g., 50% NaOH solution) until the pH is >12, while monitoring the temperature.
-
This will regenerate the free this compound.
-
-
Product Extraction:
-
Extract the liberated this compound into a fresh portion of organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Protocol 2: Purity Analysis by HPLC after Derivatization
This protocol allows for the quantification of this compound purity using HPLC-UV.
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH) or o-phenylenediamine (OPA), in an appropriate solvent.
-
Sample Preparation:
-
Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of solvent.
-
To an aliquot of this solution, add an excess of the derivatizing reagent solution.
-
Allow the reaction to proceed to completion under controlled temperature and time.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient (e.g., acetonitrile/water) to separate the derivatized product from any derivatized impurities and excess reagent.
-
Detect the derivatized compounds using a UV detector at the appropriate wavelength for the chosen derivative.
-
Calculate the purity based on the peak area of the derivatized this compound relative to the total peak area.
-
Visualizations
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Caption: Relationship between this compound's instability and purification challenges.
Preventing over-alkylation side reactions in aminobutanal synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-alkylation and other side reactions during the synthesis of aminobutanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 4-aminobutanal?
The primary challenge in synthesizing 4-aminobutanal is preventing over-alkylation of the primary amine. Direct alkylation methods often lead to the formation of secondary and tertiary amines as byproducts, which can be difficult to separate from the desired primary amine.[1][2] Other challenges include managing the reactivity of the aldehyde functional group and ensuring the stability of the final product.
Q2: What are the most effective strategies to avoid over-alkylation?
To prevent the formation of poly-alkylated products, several strategies can be employed:
-
Gabriel Synthesis: This method utilizes a phthalimide to protect the nitrogen atom, allowing for controlled mono-alkylation. The primary amine is then liberated in a subsequent step.[1][2][3][4][5]
-
Reductive Amination: This two-step process involves the formation of an imine from a carbonyl compound and an amine, followed by reduction. It is a highly controlled method for producing primary and secondary amines.[6][7][8][9]
-
Use of Protecting Groups: Temporarily protecting the amine functionality with a group like tert-butoxycarbonyl (Boc) prevents further reaction after the initial alkylation.[10][11]
Q3: When should I choose the Gabriel synthesis?
The Gabriel synthesis is an excellent choice when you want to synthesize a primary amine from a primary alkyl halide with minimal risk of over-alkylation.[1][2][3][12] It is particularly useful for producing clean primary amines, as the phthalimide protecting group prevents the newly formed amine from reacting further.[1][2]
Q4: What are the key considerations for a successful reductive amination?
For a successful reductive amination, it is crucial to:
-
Control the pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-5).[7][9]
-
Choose the right reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde or ketone compared to sodium borohydride (NaBH₄).[7][13]
-
Manage water removal: The formation of the imine is an equilibrium reaction where water is a byproduct. Removing water can help drive the reaction towards the imine intermediate.[6]
Q5: How does a Boc protecting group prevent over-alkylation?
The tert-butoxycarbonyl (Boc) group converts the nucleophilic amine into a less reactive carbamate.[10][14] This protected amine is stable under many reaction conditions, preventing it from undergoing further alkylation. The Boc group can be removed later under acidic conditions to yield the desired primary amine.[10][15][16]
Troubleshooting Guides
Gabriel Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low yield of N-alkylated phthalimide | 1. Inactive potassium phthalimide.[17] 2. Poor quality solvent (e.g., decomposed DMF). 3. Alkyl halide is too sterically hindered (secondary or tertiary).[2][3] | 1. Use fresh, high-quality potassium phthalimide or prepare it fresh from phthalimide and a strong base like potassium hydride.[2] 2. Use fresh, anhydrous solvent. Consider alternative high-boiling polar aprotic solvents like NMP or DMA.[17] 3. The Gabriel synthesis is most effective for primary alkyl halides. |
| Difficult cleavage of the N-alkylphthalimide | 1. Harsh hydrolysis conditions (strong acid or base) leading to product degradation.[1][2][4] 2. Incomplete reaction with hydrazine. | 1. Use milder cleavage conditions, such as refluxing with hydrazine hydrate in an alcohol solvent (Ing-Manske procedure).[4][18] 2. Ensure sufficient equivalents of hydrazine hydrate are used and allow for adequate reaction time. |
| Contamination of product with phthalhydrazide | Phthalhydrazide, a byproduct of the hydrazine cleavage, can be difficult to separate from the desired amine.[3] | After the reaction, dilute the mixture with a non-polar solvent like ether and filter off the precipitated phthalhydrazide through a pad of celite.[18] |
Reductive Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired amine | 1. Reduction of the starting aldehyde/ketone by the reducing agent.[7] 2. Unfavorable equilibrium for imine formation.[6] 3. Inactive catalyst or reducing agent. | 1. Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that is more selective for the iminium ion over the carbonyl group.[7][8] 2. Adjust the pH to be slightly acidic (pH 4-5) to favor imine formation. Consider removing water from the reaction mixture.[6][7] 3. Use fresh reagents. |
| Formation of side products | 1. If using NaBH₃CN, potential for cyanide addition to the product.[19] 2. If the starting material contains an ester, trans-esterification can occur during workup.[19] | 1. Consider using NaBH(OAc)₃ as an alternative to avoid cyanide-related byproducts.[7] 2. Modify the purification protocol to avoid conditions that promote trans-esterification. |
| Reaction does not go to completion | 1. Insufficient reaction time. 2. Sterically hindered substrates. | 1. Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time. 2. For hindered amines or carbonyls, consider using a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group. |
Boc Protection and Deprotection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Boc protection | 1. Weakly nucleophilic amine (e.g., aromatic amines).[20] 2. Insufficient amount of Boc anhydride or base. | 1. For weakly nucleophilic amines, consider using an alcoholic solvent like methanol, which can accelerate the reaction.[20] 2. Use a slight excess of Boc anhydride and an appropriate base (e.g., triethylamine, NaOH). |
| Difficult Boc deprotection | 1. Acid-sensitive functional groups in the molecule are also affected.[21] 2. Incomplete deprotection under mild acidic conditions. | 1. Use milder deprotection conditions, such as 4M HCl in dioxane at 0°C, and carefully monitor the reaction.[21] Alternatively, consider thermal deprotection in a continuous flow system.[22][23] 2. Increase the reaction time or use a stronger acid like trifluoroacetic acid (TFA). |
| Formation of t-butylated byproducts during deprotection | The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[16] | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation. |
Data Presentation
Table 1: Comparison of Methods for 4-Aminobutanol Synthesis (as a proxy for 4-Aminobutanal)
| Method | Starting Material | Reagents | Conditions | Yield | Purity | Reference |
| Gabriel Synthesis | N-(4-hydroxybutyl)phthalimide | NaOH, water | 100°C, 10 h | 90.8% | 99.5% | [24] |
| Reductive Amination | But-2-ene-1,4-diol | Liquid NH₃, Raney Nickel, H₂ | 100°C, 15 MPa, 6 h | 85% | - | [25] |
| Oximation and Reduction | 4-hydroxy-2-butanone, Hydroxylamine hydrochloride, NaOH | Formic acid, Zinc | - | 91.5% | 98.0% | [26] |
| Oximation and Reduction | 4-hydroxy-2-butanone, Hydroxylamine hydrochloride, NaOH | Acetic acid, Zinc | - | 87.8% | 97.5% | [26] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of 4-Aminobutanol
This protocol is adapted for the synthesis of 4-aminobutanol and can be modified for 4-aminobutanal by starting with a suitable precursor.
-
Alkylation:
-
In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.
-
Add 1-bromo-4-butanol (or a suitable protected 4-bromobutanal derivative) to the solution.
-
Heat the reaction mixture at 90°C for up to 72 hours, monitoring the reaction progress by TLC.
-
-
Cleavage (Ing-Manske Procedure):
-
Cool the reaction mixture to room temperature and add methanol.
-
Add hydrazine hydrate (18 equivalents) and stir the mixture at room temperature for 16 hours.[18]
-
Dilute the mixture with diethyl ether and filter the precipitate (phthalhydrazide) through a pad of celite.[18]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-aminobutanol.
-
Protocol 2: Reductive Amination of Succinaldehyde to 4-Aminobutanal (Conceptual)
This is a conceptual protocol as a direct literature procedure for this specific transformation was not found. It is based on general principles of reductive amination.
-
Imine Formation:
-
In a reaction vessel, dissolve succinaldehyde (or a protected form) in a suitable solvent like methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Adjust the pH to approximately 5 with acetic acid.
-
Stir the mixture at room temperature to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding dilute HCl.
-
Basify the solution with NaOH and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
Protocol 3: N-Boc Protection of an Amine
This is a general protocol for the Boc protection of a primary amine.[27][28]
-
In a round-bottom flask, dissolve the amine (1 equivalent) in a mixture of water and acetone (e.g., 95:5).[28]
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Add dichloromethane and separate the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the residue by column chromatography if necessary.
Protocol 4: N-Boc Deprotection
This is a general protocol for the acidic removal of a Boc group.[15]
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Evaporate the solvent under vacuum to isolate the amine salt.
Visualizations
Caption: Over-alkylation of a primary amine leading to a mixture of products.
Caption: Workflow of the Gabriel synthesis for primary amine preparation.
Caption: Reaction pathway for reductive amination.
Caption: Logical relationship of Boc protection and deprotection of a primary amine.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. wuxibiology.com [wuxibiology.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 25. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]
- 26. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]
- 27. beilstein-journals.org [beilstein-journals.org]
- 28. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Byproduct Formation in Aminobutanal Reactions
Welcome to the technical support center for aminobutanal reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find detailed guides and frequently asked questions to help you control byproduct formation and improve the yield and purity of your target this compound product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 4-aminobutanal, particularly via reductive amination.
Issue 1: Low Yield of 4-Aminobutanal
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Imine Formation | Ensure complete formation of the imine intermediate before adding the reducing agent. This can be achieved by allowing sufficient reaction time for the condensation of the aldehyde and amine.[1][2] | Protocol 1: Monitor the reaction by TLC or FTIR to confirm the disappearance of the aldehyde starting material and the appearance of the imine.[2] For less reactive substrates, consider the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ to improve the yield.[3] |
| Ineffective Reduction | The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde if added too early.[4] Sodium cyanoborohydride (NaBH₃CN) is selective for the imine but is highly toxic.[5] Sodium triacetoxyborohydride (STAB) is a good alternative but is water-sensitive.[3][6] | Protocol 2: If using NaBH₄, add it only after confirming complete imine formation.[3] When using STAB, ensure anhydrous reaction conditions.[3][6] For sluggish reactions, consider increasing the equivalents of the reducing agent.[1] |
| Side Reactions | Over-alkylation, where the product amine reacts further with the starting aldehyde, can reduce the yield of the desired primary amine.[4][7] | Protocol 3: Use a large excess of ammonia relative to the aldehyde to favor the formation of the primary amine.[5] |
Issue 2: Presence of Significant Byproducts
The formation of byproducts complicates purification and reduces the overall efficiency of the synthesis.
| Byproduct | Formation Mechanism | Control Strategy | Experimental Protocol |
| Pyrrolidines | Intramolecular cyclization of 4-aminobutanal. This is more likely to occur if the unprotected this compound is left under certain conditions for an extended period. | Use a protected form of 4-aminobutanal, such as 4-aminobutanal diethyl acetal, to prevent intramolecular reactions.[8] | Protocol 4: Synthesize or purchase 4-aminobutanal diethyl acetal. The acetal protecting group can be removed under mild acidic conditions when the aldehyde functionality is required. |
| Di- and Tri-substituted Amines (Over-alkylation) | The product amine is nucleophilic and can react with the starting aldehyde to form secondary and tertiary amines.[4][7] | Use a significant excess of the amine source (e.g., ammonia) to outcompete the product amine in reacting with the aldehyde. | Protocol 3: When synthesizing primary 4-aminobutanal, use a large molar excess of ammonia or an ammonium salt. |
| 4-Aminobutanol | Reduction of the starting 4-oxobutanoic acid or 4-oxobutyraldehyde by the reducing agent before imine formation. | Use a reducing agent that is selective for the imine over the carbonyl group, such as NaBH₃CN, or add a less selective reducing agent like NaBH₄ only after complete imine formation.[4] | Protocol 2: Monitor imine formation closely before introducing NaBH₄. Alternatively, use NaBH₃CN under mildly acidic conditions (pH 6-7) which favor imine formation and reduction over carbonyl reduction.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aminobutanal?
A1: Reductive amination is a widely used and versatile method for synthesizing 4-aminobutanal.[9] This typically involves the reaction of a suitable precursor like 4-oxobutyraldehyde or 4-oxobutanoic acid with an ammonia source to form an intermediate imine, which is then reduced to the final amine product.[9]
Q2: How can I prevent the self-condensation or polymerization of 4-aminobutanal during my reaction?
A2: Due to the presence of both a nucleophilic amino group and an electrophilic aldehyde group, 4-aminobutanal is prone to self-condensation and polymerization. To avoid these side reactions, it is highly recommended to use a protected form of the molecule, most commonly 4-aminobutanal diethyl acetal.[8] The acetal group protects the aldehyde from reacting and is stable under neutral and basic conditions. It can be easily removed later under mild acidic conditions.
Q3: My reductive amination reaction is not going to completion, and I still see the imine intermediate. What should I do?
A3: If you observe a persistent imine intermediate, it indicates that the reduction step is incomplete.[1] You can try increasing the equivalents of the reducing agent (e.g., NaBH₄). Additionally, ensuring the reaction conditions are optimal for the chosen reducing agent is crucial. For instance, some borohydride reagents may require specific pH ranges or solvents to be fully effective.[1] You could also consider gently heating the reaction mixture after the addition of the reducing agent, but this should be done cautiously to avoid promoting side reactions.[1]
Q4: What is the best way to purify 4-aminobutanal?
A4: Purification can be challenging due to the polarity of the molecule. If the product is in an organic solvent, an acid-base liquid-liquid extraction can be effective. By washing the organic layer with a dilute acid solution (e.g., HCl), the amine product will be protonated and move to the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.[1] For protected forms like 4-aminobutanal diethyl acetal, distillation can be an effective purification method.[10]
Q5: How does pH affect the stability of this compound?
A5: While specific data for 4-aminobutanal is limited, related amino compounds and aldehydes have pH-dependent stability. Generally, aldehydes can be sensitive to both strongly acidic and basic conditions, which can catalyze aldol-type side reactions. The amino group's reactivity is also pH-dependent. For reductive amination, mildly acidic conditions (pH 6-7) are often optimal to facilitate imine formation without causing significant degradation of the reactants or products.[9]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
-
Dissolve the aldehyde/ketone precursor in a suitable solvent (e.g., methanol, ethanol).
-
Add the amine source (e.g., ammonium acetate for a primary amine) to the solution.
-
Stir the mixture at room temperature to allow for imine formation. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde/ketone is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 4: Synthesis of 4-Aminobutanal Diethyl Acetal
This protocol is adapted from general acetal formation procedures.
-
To a solution of 4-aminobutanal in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add triethyl orthoformate to the mixture.
-
Stir the reaction at room temperature and monitor the formation of the acetal by GC-MS.
-
Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-aminobutanal diethyl acetal.
-
Purify the product by distillation under reduced pressure.[10]
Data Presentation
Table 1: Influence of Reducing Agent on Reductive Amination
| Reducing Agent | Typical Solvent | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce aldehydes and ketones; add after imine formation is complete.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selective for imines over carbonyls; highly toxic.[3] Works well in a pH range of 6-7.[9] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane, THF | Water-sensitive; good for less reactive substrates.[3] |
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. biotage.com [biotage.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Buy 4-Aminobutanal (EVT-368546) | 4390-05-0 [evitachem.com]
- 9. 4-Aminobutanal | 4390-05-0 | Benchchem [benchchem.com]
- 10. METHOD OF PRODUCING AMINO DIALKOXY ALDEHYDES VIA HYDROFORMYLATION - Patent 2205551 [data.epo.org]
Sample preparation protocols for HPLC analysis of aminobutanal.
This technical support center provides guidance on sample preparation protocols, troubleshooting, and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of aminobutanal. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the HPLC analysis of this compound?
A1: this compound lacks a strong chromophore, which means it does not absorb ultraviolet (UV) or visible light well, making it difficult to detect with standard HPLC-UV detectors. Derivatization is a process that attaches a molecule with a strong chromophore or fluorophore to the this compound molecule.[1] This allows for highly sensitive detection by UV or fluorescence detectors.[1] Common derivatization reagents for primary amines like this compound include o-phthalaldehyde (OPA).[1][2]
Q2: What are the most common derivatization reagents for this compound?
A2: For primary amines such as this compound, o-phthalaldehyde (OPA) is a widely used derivatization reagent, often in combination with a thiol like 3-mercaptopropionic acid (3-MPA).[2] This reaction is rapid and forms a highly fluorescent isoindole derivative that can be detected with high sensitivity.[2][3] Other reagents used for aliphatic amines include 9-fluorenylmethyl chloroformate (FMOC), though OPA is often preferred for primary amines.[1][2]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: A reversed-phase C18 column is commonly used for the separation of derivatized this compound.[4][5] The choice of the specific C18 column can depend on the derivatization reagent used and the sample matrix.
Q4: How should I store my biological samples before this compound analysis?
A4: To ensure the stability of this compound in biological samples like plasma or urine, it is recommended to process them as quickly as possible. If immediate analysis is not possible, samples should be stored at -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. For short-term storage, keeping samples at 4°C is acceptable, but long-term stability at this temperature is not guaranteed.[7]
Q5: What are the key considerations for method validation in this compound HPLC analysis?
A5: A robust method validation should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. For this compound, the stability of the derivatized product should also be evaluated, as some derivatives can be unstable.[3][8]
Experimental Protocols
Protocol 1: Protein Precipitation and Derivatization of this compound in Plasma
This protocol describes the preparation of a plasma sample for HPLC analysis, including protein precipitation and derivatization with o-phthalaldehyde (OPA).
Materials:
-
Plasma sample
-
Acetonitrile (HPLC grade)
-
OPA derivatization reagent (see preparation below)
-
Boric acid buffer (0.4 M, pH 10.2)
-
3-mercaptopropionic acid (3-MPA)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
OPA Derivatization Reagent Preparation:
-
Dissolve 10 mg of OPA in 1 mL of methanol.
-
Add 20 µL of 3-MPA.
-
Add 8.98 mL of 0.4 M boric acid buffer (pH 10.2).
-
This reagent should be prepared fresh daily.
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Add 50 µL of the OPA derivatization reagent to the reconstituted sample.
-
Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature.
-
Transfer the derivatized sample to an HPLC vial for immediate analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol outlines the extraction and concentration of this compound from a urine sample using a C18 SPE cartridge followed by derivatization.
Materials:
-
Urine sample
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
OPA derivatization reagent (prepared as in Protocol 1)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Centrifuge the urine sample at 3000 x g for 15 minutes to remove particulate matter.
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through it.
-
Load 1 mL of the clarified urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Derivatize the sample with 50 µL of OPA reagent as described in Protocol 1.
-
Transfer the derivatized sample to an HPLC vial for immediate analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of aminobutanol (a related compound) and other short-chain aliphatic amines. These values can serve as a benchmark for method development for this compound.
| Parameter | Aminobutanol[4] | Aliphatic Amines (general)[9] |
| Linear Range | 0.1 - 0.6 g/L | 15 - 47 ppm |
| Correlation Coefficient (R²) | 0.9994 | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 g/L | Not specified |
| Recovery | 98.3% - 103.6% | > 90% |
| Relative Standard Deviation (RSD) | 0.9% - 1.6% | 1.1% - 4.4% |
Visualizations
Caption: Experimental workflows for plasma and urine sample preparation.
Caption: Troubleshooting guide for common HPLC issues.
Troubleshooting Guide
Issue: No peaks or very small peaks are observed.
-
Question: I've injected my derivatized sample, but I don't see any peaks. What could be the problem?
-
Answer:
-
Derivatization Failure: The most likely cause is an issue with the derivatization step.
-
Check the Reagent: Ensure your OPA reagent is freshly prepared, as it can degrade over time.[10]
-
Verify pH: The derivatization reaction is pH-dependent. Confirm the pH of your reaction mixture is correct (around 10.2 for OPA).[2]
-
Reaction Time: Allow sufficient time for the reaction to complete (typically 1-2 minutes for OPA).[10]
-
-
Detector Settings: Verify that the detector is set to the correct wavelength for the OPA derivative (typically around 338 nm for absorbance and 455 nm for fluorescence emission with excitation at 340 nm).[2]
-
Sample Degradation: this compound may be unstable in the sample matrix. Ensure proper sample storage and handling.
-
Issue: Peak tailing is observed.
-
Question: My this compound peak is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Silanol Interactions: Residual silanol groups on the C18 column can interact with the amine group of this compound, causing tailing. Try adjusting the pH of the mobile phase or adding a competing base to minimize these interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.
-
Issue: Retention time is drifting.
-
Question: The retention time for my this compound peak is not consistent between injections. What should I check?
-
Answer:
-
Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Even small changes in temperature can affect retention time.
-
Mobile Phase Composition: The composition of your mobile phase may be changing due to evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Issue: High backpressure is observed.
-
Question: The pressure on my HPLC system is much higher than usual. What could be the cause?
-
Answer:
-
Column Frit Blockage: Particulate matter from the sample or precipitated buffer salts may have clogged the column inlet frit. Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced.
-
System Blockage: There could be a blockage elsewhere in the system, such as in the tubing or injector. Systematically disconnect components to isolate the source of the high pressure.
-
Sample Precipitation: The sample may be precipitating in the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of aminobutanol by high performance liquid chromatography based on charge transfer reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Optimization of mobile phase composition for aminobutanal chromatography.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase composition for aminobutanal chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase chromatography of this compound?
A common starting point for reversed-phase HPLC analysis of this compound and related compounds is a mixture of acetonitrile (MeCN) and water.[1] An acidic modifier is often added to improve peak shape and retention. For example, a mobile phase containing acetonitrile, water, and phosphoric acid can be used.[1] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with a volatile acid like formic acid.[1]
Q2: Does this compound require derivatization for HPLC analysis?
Yes, derivatization is often necessary for the determination of this compound by HPLC, especially when using UV-Vis or fluorescence detectors.[2][3] This is because this compound is a small, aliphatic molecule that lacks a strong chromophore or fluorophore, making it difficult to detect directly with high sensitivity.[2]
Q3: What are some common derivatization reagents for this compound?
Several reagents can be used to derivatize this compound to enhance its detectability. These include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[3]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce fluorescent sulfonamide derivatives.[4]
-
9-fluorenylmethyl chloroformate (Fmoc-Cl): Reacts with primary and secondary amines to form fluorescent derivatives.[4]
-
Phenyl isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[5]
-
Tetra-chloro-benzoquinone (TCBQ): Can be used in a charge transfer reaction to enable detection.[6]
Q4: How does pH affect the chromatography of this compound?
The pH of the mobile phase is a critical parameter in the chromatography of this compound as it is a basic compound. Adjusting the pH can significantly impact its retention and peak shape. For ionizable analytes, it is generally recommended to adjust the mobile phase pH to be at least one unit away from the analyte's pKa to ensure consistent ionization and good peak shape.[7] For basic compounds like this compound, using an acidic mobile phase (e.g., with formic or phosphoric acid) can protonate the amino group, leading to better interaction with a reversed-phase column and improved peak symmetry.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Mobile Phase pH | Adjust the pH of the mobile phase. For this compound, an acidic pH (e.g., 2.5-4.5) often improves peak shape by ensuring the analyte is in a single ionic form.[8] |
| Secondary Interactions with Stationary Phase | Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask active silanol groups on the column.[5] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Contamination at Column Inlet | Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column frit or the column itself.[10] |
Issue 2: No or Poor Retention
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mobile Phase Too Strong (High Organic Content) | Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase the polarity of the mobile phase and enhance the retention of polar compounds on a reversed-phase column. |
| Analyte is Unretained (HILIC Mode Issue) | If using an amino column in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, water is the strong solvent. To increase retention, decrease the water content in the mobile phase.[11] |
| Improper Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as pH, temperature, and reaction time.[6] |
| Incorrect Column Choice | For a polar compound like this compound, a standard C18 column might not provide sufficient retention. Consider using a column with an embedded polar group or a HILIC column.[12] |
Issue 3: Fluctuating Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | If preparing the mobile phase online, check the pump and mixing valve for proper operation. If preparing manually, ensure accurate measurements.[13] Even small variations in the organic solvent percentage can lead to significant shifts in retention time.[13] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Changes in temperature can affect mobile phase viscosity and chromatographic selectivity. |
| Column Not Equilibrated | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. This may require flushing with 10-20 column volumes of the mobile phase. |
| Air Bubbles in the Pump | Degas the mobile phase solvents before use to prevent the formation of air bubbles in the pump, which can cause flow rate fluctuations.[7] |
Issue 4: High Backpressure
Possible Causes & Solutions
| Cause | Recommended Solution |
| Clogged Column Frit or In-line Filter | Replace the in-line filter. If the pressure remains high, try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[10] |
| Particulate Matter from Sample | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[10] |
| High Mobile Phase Viscosity | Using a mobile phase with high viscosity (e.g., high percentage of methanol or isopropanol at low temperatures) can increase backpressure. Consider switching to a lower viscosity solvent like acetonitrile or increasing the column temperature. |
| Precipitation in the System | Ensure that the buffer salts in the mobile phase are soluble in the highest organic concentration used during the gradient. Buffer precipitation can block tubing and column frits. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC of Derivatized this compound
This protocol is based on a method for the analysis of 3-aminobutanol derivatives.[8]
-
Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., (R)-α-methyl-2-naphthalene acetyl chloride) to form a UV-active derivative.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution. For example, 40% acetonitrile - 60% aqueous sodium dihydrogen phosphate buffer (0.1% w/v), with the pH of the buffer adjusted to 4.5.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Protocol 2: HILIC for Underivatized this compound
This protocol is a general approach for analyzing polar compounds like this compound in HILIC mode.
-
Chromatographic Conditions:
-
Column: Amino or other HILIC-type column.
-
Mobile Phase: A mixture of a high percentage of organic solvent and a low percentage of aqueous buffer. For example, 80% acetonitrile - 20% water or aqueous buffer.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), as this compound lacks a UV chromophore.
-
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound and Related Compounds
| Analyte | Column | Mobile Phase Composition | Detection | Reference |
| 4-Aminobutanol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | [1] |
| Aminobutanol derivative | Agilent Extend C18 | Gradient of Methanol and 0.001% (v/v) Triethylamine | UV | [6] |
| 3-Aminobutanol derivative | Dima C18 | 40% Acetonitrile - 60% 0.1% Sodium Dihydrogen Phosphate (pH 4.5) | UV (254 nm) | [8] |
| 3-Aminobutanol enantiomer derivative | Dima reversed-phase C18 | 80% Acetonitrile - 20% Water | UV (254 nm) | [14] |
Visualizations
References
- 1. Separation of 4-Aminobutanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of aminobutanol by high performance liquid chromatography based on charge transfer reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Avoid chromatography heartbreak: LC troubleshooting and optimization | Technology Networks [technologynetworks.com]
- 11. Problem with amino column!!! HELP - Chromatography Forum [chromforum.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer - Google Patents [patents.google.com]
Best practices for the storage and handling to prevent aminobutanal degradation.
This technical support center provides best practices for the storage and handling of aminobutanal to prevent its degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is intramolecular cyclization, especially under acidic conditions, to form Δ¹-pyrroline. This occurs due to the presence of both an aldehyde and a primary amine group in the same molecule. Other potential degradation pathways include oxidation of the aldehyde group to a carboxylic acid and polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is highly recommended to store it at low temperatures, such as in a refrigerator (2-8 °C), to slow down potential degradation reactions.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to its reactivity. If a solution is necessary, it should be prepared fresh before use. The choice of solvent is critical; protic solvents may facilitate degradation. If a solvent must be used for short-term storage, an anhydrous aprotic solvent would be preferable.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be indicated by a change in color, the appearance of a precipitate, or a change in viscosity suggesting polymerization. For experimental validation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of impurities. A foul odor may also indicate the presence of degradation products.
Q5: What are the common degradation products of this compound?
A5: The most common degradation product is Δ¹-pyrroline, formed through intramolecular cyclization. Other potential degradation products include 4-aminobutanoic acid (from oxidation) and various oligomers or polymers.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield in a reaction involving this compound. | Degradation of this compound before or during the reaction. | 1. Verify the quality of your this compound: Use a fresh vial or test the purity of your existing stock using techniques like NMR. 2. Optimize reaction conditions: If the reaction is run under acidic conditions, consider using a milder acid or a different catalyst to minimize cyclization. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. 3. Control the temperature: Add reagents slowly and maintain the recommended reaction temperature to prevent unwanted side reactions. |
| Inconsistent or non-reproducible experimental results. | Inconsistent quality of this compound due to improper storage or handling. | 1. Standardize storage: Always store this compound under the recommended conditions (cool, dry, dark, inert atmosphere). 2. Use fresh solutions: Prepare this compound solutions immediately before use. Do not store them for extended periods. 3. Aliquot the reagent: Upon receiving, consider aliquoting the this compound into smaller, single-use vials to minimize exposure of the entire stock to air and moisture with each use. |
| Appearance of unexpected side products in the reaction mixture. | Formation of this compound degradation products that participate in side reactions. | 1. Identify the side products: Use analytical techniques like LC-MS or GC-MS to identify the structure of the unexpected products. This can provide clues about the degradation pathway. 2. Purify this compound before use: If significant degradation is suspected, consider purifying the this compound (e.g., by distillation) immediately before the reaction. |
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides general recommendations for the storage of aldehydes and primary amines, which should be applied to this compound to minimize degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of all chemical reactions, including degradation pathways like cyclization, oxidation, and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group to a carboxylic acid. |
| Light Exposure | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Moisture | Anhydrous conditions (use of desiccants) | Minimizes water-mediated degradation pathways. |
| pH of Solution (if applicable) | Neutral to slightly basic | Acidic conditions are known to catalyze the intramolecular cyclization to form Δ¹-pyrroline. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. Glass is generally inert to aldehydes and amines. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (HPLC grade)
- Formic acid (for mobile phase)
- HPLC system with UV detector
- C18 HPLC column
- pH meter
- Thermostatic oven
- Photostability chamber
2. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a sample of the this compound stock solution in a thermostatic oven at 60°C for 48 hours.
- Photolytic Degradation: Expose a sample of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
- Neutralize the acid and base hydrolysis samples.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC-UV method. A typical starting method could be:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate the parent compound from its degradation products.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields with this compound.
Caption: Logic for selecting this compound storage conditions.
Refinement of methods for the quantitative analysis of aminobutanal.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of aminobutanal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Question | Answer |
| HPLC Analysis: Why am I seeing no peak or a very small peak for my this compound sample? | This could be due to several factors: * Lack of a Chromophore: this compound does not have a suitable chromophore for UV detection. Derivatization with a UV-absorbing or fluorescent tag is necessary.[1][2] * Inefficient Derivatization: The derivatization reaction may be incomplete. Verify the pH of the reaction, the concentration of the derivatizing reagent, and the reaction time. Reagents like o-phthalaldehyde (OPA) require basic conditions to react with primary amines.[3] * Poor Retention: this compound is a polar compound and may have poor retention on a standard C18 column. Consider using a column designed for polar analytes or operating in hydrophilic interaction chromatography (HILIC) mode.[1] * Analyte Instability: this compound may be unstable. Ensure samples are handled and stored correctly to prevent degradation. |
| HPLC Analysis: My peaks are broad and tailing. How can I improve peak shape? | Poor peak shape can be caused by: * Secondary Interactions: The free amine group of this compound can interact with residual silanols on the silica-based stationary phase. Using a mobile phase with a slightly acidic pH or adding a competing amine can help to reduce these interactions. * Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample. * Inappropriate Mobile Phase: The mobile phase composition may not be optimal. Adjust the organic solvent concentration or the buffer strength. |
| GC-MS Analysis: I am not seeing my this compound derivative peak. What could be the problem? | Common issues in GC-MS analysis of this compound derivatives include: * Incomplete Derivatization: Similar to HPLC, the derivatization step is crucial. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are sensitive to moisture, which can lead to poor reaction yield. Ensure all glassware is dry and use anhydrous solvents. * Thermal Lability: Although derivatization increases thermal stability, the derivative may still be susceptible to degradation in the GC inlet.[4] Try lowering the inlet temperature. * Poor Volatility: The this compound derivative may not be volatile enough for GC analysis. Ensure the correct derivatization reagent is used to create a volatile product. |
| GC-MS Analysis: I am observing multiple peaks for my derivatized this compound standard. Why is this happening? | The presence of multiple peaks could indicate: * Side Reactions: The derivatization reaction may be producing multiple products. Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of a single derivative. * Contamination: The sample or the GC system may be contaminated. Run a blank to check for interfering peaks. * Isomers: If you are working with a chiral molecule, you may be seeing the separation of enantiomers if a chiral column is used.[2] |
| General: I am seeing significant matrix effects in my sample analysis. How can I mitigate this? | Matrix effects can be a significant challenge in quantitative analysis.[5] To address this: * Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components. * Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your sample matrix.[5] * Internal Standard: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best method for the quantitative analysis of this compound? | The most suitable method depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the most common and reliable techniques.[6] |
| Why is derivatization necessary for this compound analysis? | Derivatization is crucial for several reasons: * Improved Detection: It introduces a chromophore or fluorophore, making the molecule detectable by UV or fluorescence detectors.[7] * Enhanced Volatility for GC: It converts the polar, non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis.[4] * Improved Chromatographic Separation: Derivatization can reduce the polarity of this compound, leading to better retention and peak shape on reverse-phase HPLC columns.[7] |
| What are some common derivatization reagents for primary amines like this compound? | For HPLC analysis, common reagents include: * o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives.[3][7] * 9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives.[7] For GC-MS analysis, silylation reagents are often used: * N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms stable TBDMS derivatives that are less sensitive to moisture compared to other silylating reagents. |
| How can I validate my quantitative method for this compound? | Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of: * Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components. * Linearity and Range: The relationship between the concentration and the analytical signal over a defined range. * Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements. * Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified. * Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. |
| Can I use spectroscopic methods for the quantitative analysis of this compound? | While spectroscopic methods like UV-Vis and IR are excellent for structural analysis and identification, they are generally not suitable for the direct quantitative analysis of this compound in complex mixtures due to a lack of specificity and sensitivity.[8][9][10] However, UV-Vis spectroscopy is used as the detection method in HPLC after derivatization. |
Quantitative Data Summary
The following table summarizes typical parameters for the quantitative analysis of small amines, which can be adapted for this compound.
| Method | Derivatization Reagent | Detection | Typical LOQ | Advantages | Disadvantages |
| HPLC | o-phthalaldehyde (OPA) | Fluorescence | Low ng/mL | High sensitivity, rapid reaction | Derivatives can be unstable |
| HPLC | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence/UV | ng/mL | Stable derivatives | Reagent can interfere with analysis |
| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Mass Spectrometry | pg/mL | High sensitivity and selectivity | Derivatization can be moisture-sensitive |
Experimental Protocols
HPLC with OPA Derivatization and Fluorescence Detection
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve o-phthalaldehyde in methanol and add a thiol, such as 3-mercaptopropionic acid.[3]
-
-
Sample Derivatization:
-
In a vial, mix the sample or standard with the OPA reagent and the borate buffer.
-
Allow the reaction to proceed for a few minutes at room temperature before injection.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative.
-
GC-MS with MTBSTFA Derivatization
-
Sample Preparation:
-
Evaporate the sample or standard to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add the MTBSTFA reagent and a suitable solvent (e.g., acetonitrile) to the dried sample.
-
Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of the derivative from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.
-
Visualizations
Caption: HPLC with pre-column derivatization workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid [mdpi.com]
- 9. Application of spectroscopic methods for structural analysis of chitin and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan [mdpi.com]
Validation & Comparative
Comparative analysis of aminobutanal and γ-hydroxybutyraldehyde (GHBAL).
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of aminobutanal and γ-hydroxybutyraldehyde (GHBAL), two structurally related aldehydes with significant, yet distinct, roles in neuropharmacology and metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key differences and potential applications of these compounds. The information presented is based on a thorough review of available scientific literature.
Chemical and Physical Properties
This compound and GHBAL share a four-carbon backbone but differ in the functional group at the gamma position. This seemingly minor structural variance leads to significant differences in their chemical properties and biological activities.
| Property | This compound (4-Aminobutanal) | γ-Hydroxybutyraldehyde (GHBAL) | References |
| IUPAC Name | 4-aminobutanal | 4-hydroxybutanal | [1],[2] |
| Synonyms | γ-Aminobutyraldehyde, GABA aldehyde | γ-Hydroxybutanal | ,[3] |
| CAS Number | 4390-05-0 | 25714-71-0 | [1],[2] |
| Molecular Formula | C₄H₉NO | C₄H₈O₂ | [1],[4] |
| Molar Mass | 87.12 g/mol | 88.11 g/mol | [1],[4] |
| Appearance | Solid | Colorless liquid | ,[5] |
| Boiling Point | Not readily available | 65-68 °C at 10 Torr | |
| Density | Not readily available | 1.109 g/cm³ at 12 °C | |
| Solubility | Soluble in water | Miscible with water |
Synthesis and Chemical Reactivity
Synthesis
-
This compound: The synthesis of 4-aminobutanal can be achieved through the reductive amination of 4-oxobutyraldehyde. In this process, 4-oxobutyraldehyde reacts with ammonia or an ammonium salt to form an intermediate imine, which is then reduced to yield 4-aminobutanal. The choice of the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical for selectively reducing the iminium ion.
-
γ-Hydroxybutyraldehyde (GHBAL): GHBAL can be synthesized via the hydroformylation of allyl alcohol. This reaction involves treating allyl alcohol with a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.
Chemical Reactivity
Both this compound and GHBAL are aldehydes and thus share some common reactivity, such as susceptibility to oxidation. However, the presence of the amino group in this compound and the hydroxyl group in GHBAL imparts distinct chemical behaviors.
-
This compound: The primary amine group in this compound allows it to readily form Schiff bases with other carbonyl compounds. This bifunctionality makes it a versatile building block in organic synthesis.
-
γ-Hydroxybutyraldehyde (GHBAL): The hydroxyl group in GHBAL can participate in hydrogen bonding. As with other aliphatic aldehydes, GHBAL is noted to be caustic and has a strong, unpleasant odor and taste.[6]
Metabolic Pathways and Physiological Roles
The most significant differences between this compound and GHBAL lie in their metabolic fates and resulting physiological effects.
This compound: A Precursor to the Major Inhibitory Neurotransmitter GABA
4-Aminobutanal is a key intermediate in a metabolic pathway that converts polyamines, such as putrescine, into γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] This conversion is a two-step process:
-
Formation of 4-Aminobutanal: Putrescine is oxidized by monoamine oxidase B (MAO-B) or diamine oxidase (DAO) to produce 4-aminobutanal.[6]
-
Conversion to GABA: 4-Aminobutanal is subsequently oxidized by aminobutyraldehyde dehydrogenase (ABALDH), such as ALDH9A1, to yield GABA.[6]
While this pathway is considered a minor route for GABA synthesis in the brain, it highlights a crucial link between polyamine metabolism and neurotransmission.[6]
Caption: Metabolic pathway of GABA synthesis from putrescine via 4-aminobutanal.
γ-Hydroxybutyraldehyde (GHBAL): A Prodrug to the Psychoactive Substance GHB
GHBAL is primarily known as a metabolic intermediate and a prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system depressant with both therapeutic and illicit uses.[6] The metabolic conversion of GHBAL is a key step in the in vivo formation of GHB from 1,4-butanediol (1,4-BD).
-
Formation of GHBAL: 1,4-Butanediol is oxidized by alcohol dehydrogenase (ADH) to form GHBAL.
-
Conversion to GHB: GHBAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to GHB.
Exogenous administration of GHBAL would lead to the rapid formation of GHB, producing its characteristic sedative and euphoric effects.[3] However, the caustic nature of GHBAL makes its direct ingestion unpleasant and likely to cause severe nausea and vomiting.[6]
Caption: Metabolic pathway of GHB synthesis from 1,4-butanediol via GHBAL.
Comparative Pharmacology and Toxicology
| Feature | This compound | γ-Hydroxybutyraldehyde (GHBAL) |
| Primary Metabolite | γ-Aminobutyric Acid (GABA) | γ-Hydroxybutyric Acid (GHB) |
| Receptor Targets of Metabolite | GABA-A and GABA-B receptors | GHB and GABA-B receptors |
| Inferred Physiological Effects | Anxiolytic, sedative, anticonvulsant (via GABA) | Sedative, euphoric, anesthetic (via GHB) |
| Potential for Abuse | Low (as a precursor to an endogenous neurotransmitter) | High (as a prodrug to a known drug of abuse) |
| Reported Toxicity | Limited data available. As an aldehyde, potential for cytotoxicity. | Caustic, strong-smelling, and foul-tasting, likely to cause nausea and vomiting upon ingestion.[6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and GHBAL. These are generalized procedures and may require optimization for specific laboratory conditions.
Synthesis of 4-Aminobutanal via Reductive Amination
Objective: To synthesize 4-aminobutanal from 4-oxobutyraldehyde.
Materials:
-
4-Oxobutyraldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-oxobutyraldehyde and a molar excess of ammonium chloride in methanol in a round-bottom flask.
-
Adjust the pH of the solution to 6-7 using a methanolic HCl solution.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride in portions while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Make the solution basic (pH > 11) by adding a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-aminobutanal.
-
Purify the product as necessary (e.g., by distillation or chromatography).
Caption: Experimental workflow for the synthesis of 4-aminobutanal.
Synthesis of γ-Hydroxybutyraldehyde (GHBAL) via Hydroformylation
Objective: To synthesize GHBAL from allyl alcohol.
Materials:
-
Allyl alcohol
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Triphenylphosphine (PPh₃)
-
Toluene (solvent)
-
Carbon monoxide (CO) gas
-
Hydrogen (H₂) gas
-
High-pressure reactor (autoclave)
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
In a high-pressure reactor, dissolve the rhodium catalyst and triphenylphosphine ligand in toluene under an inert atmosphere.
-
Add allyl alcohol to the reactor.
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen gas (syngas).
-
Heat the reactor to the desired temperature (e.g., 60-80 °C) and stir.
-
Maintain the pressure and temperature for the duration of the reaction (e.g., 4-8 hours).
-
Monitor the reaction progress by taking samples and analyzing them by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting solution contains GHBAL, which can be purified by distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of GHBAL.
Conclusion
This compound and γ-hydroxybutyraldehyde, while structurally similar, exhibit divergent metabolic fates that define their distinct pharmacological profiles. This compound serves as a precursor to the endogenous neurotransmitter GABA, suggesting a role in neuromodulation with potentially low abuse liability. In contrast, GHBAL is a direct precursor to the psychoactive substance GHB, indicating a high potential for abuse and CNS depressant effects, though its direct ingestion is limited by its caustic nature.
Further research, including direct comparative in vivo and in vitro studies, is necessary to fully elucidate the pharmacological and toxicological profiles of these two compounds. Such studies would provide valuable data for drug development professionals exploring pathways involving GABA and GHB signaling.
References
A Comparative Guide to Aminobutanal and Other Aminoaldehydes in the Maillard Reaction
For researchers, scientists, and professionals in drug development, understanding the nuances of the Maillard reaction is crucial for everything from flavor development in food products to predicting the stability of biopharmaceuticals. A key aspect of this complex reaction is the formation of Strecker aldehydes, potent aroma compounds derived from amino acids. This guide provides a comparative analysis of aminobutanal against other common aminoaldehydes, summarizing their performance in the Maillard reaction based on available experimental data and outlining a detailed protocol for their quantitative comparison.
Sensory Profile: A Comparative Overview
The sensory characteristics of Maillard reaction products are heavily influenced by the specific amino acid precursors. While direct sensory data for this compound is limited, we can infer its likely contribution based on the profiles of structurally similar aminoaldehydes. The following table summarizes the reported aroma and flavor descriptors for Maillard reaction products derived from various amino acids, which are the precursors to their respective aminoaldehydes.
| Amino Acid Precursor | Strecker Aldehyde Product | Reported Aroma/Flavor Descriptors of Maillard Reaction Products |
| α-Aminobutyric Acid | This compound | Likely malty, chocolate-like, or nutty (inferred) |
| Valine | 2-Methylpropanal | Malty, chocolate-like[1][2] |
| Isoleucine | 2-Methylbutanal | Burnt caramel, malty, chocolate-like[2] |
| Leucine | 3-Methylbutanal | Burnt caramel, malty, chocolate-like[1][2] |
| Phenylalanine | Phenylacetaldehyde | Honey-like, floral, pleasant[2] |
| Methionine | Methional | Fried potato, savory, meaty[2] |
| Cysteine | (Thiazoles/Thiophenes) | Savory, meaty, soy sauce-like[1][2] |
Reactivity and Product Formation
The formation of Strecker aldehydes, such as this compound, is a critical intermediate step in the Maillard reaction. These aldehydes can then participate in further reactions to form a variety of heterocyclic compounds, including pyrazines, which are renowned for their roasted and nutty aromas.
The type of amino acid directly impacts the pyrazines formed. For instance, studies on Maillard reactions using different amino acids have shown that lysine, when reacted with glucose, produces a significantly higher amount of total pyrazines compared to other amino acids like glutamic acid, glutamine, and alanine. The combination of different amino acids can also influence the yield and type of pyrazines, with some combinations leading to an increase in specific pyrazine compounds.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, a detailed experimental protocol for the quantification of Strecker aldehydes and other volatile compounds from the Maillard reaction is provided. This method is adapted from established analytical procedures for wine and food analysis.
Objective
To quantitatively compare the formation of this compound and other selected aminoaldehydes (e.g., 2-methylpropanal, 2-methylbutanal, 3-methylbutanal) from their respective amino acid precursors in a model Maillard reaction system.
Materials and Reagents
-
α-Aminobutyric acid
-
Valine
-
Isoleucine
-
Leucine
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Internal standard solution (e.g., 2-methylpentanal)
-
Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic stir bars
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME autosampler
-
Heating block or water bath
Procedure
-
Model System Preparation:
-
Prepare stock solutions of each amino acid and D-glucose in the phosphate buffer.
-
In separate headspace vials, combine equimolar amounts of one amino acid and glucose. For example, mix 1 mL of a 0.1 M amino acid solution with 1 mL of a 0.1 M glucose solution.
-
Add a consistent amount of the internal standard to each vial.
-
Seal the vials immediately.
-
-
Maillard Reaction:
-
Place the vials in a heating block or water bath pre-heated to 120°C.
-
Heat for a defined period, for example, 60 minutes, with constant stirring.
-
After heating, allow the vials to cool to room temperature.
-
-
Headspace SPME Analysis:
-
Equilibrate the vials at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in the autosampler.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC inlet at a suitable temperature (e.g., 250°C) for a set time (e.g., 5 minutes) in splitless mode.
-
Use a suitable GC column (e.g., DB-WAX or equivalent polar column) with a temperature program to separate the volatile compounds. A typical program could be: start at 40°C for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Quantification:
-
Identify the Strecker aldehydes and other volatile compounds by comparing their mass spectra and retention times with those of authentic standards.
-
Quantify the target compounds using a calibration curve prepared with standard solutions of the respective aldehydes.
-
Visualizing the Chemistry: Pathways and Workflows
To better understand the underlying chemical processes and the experimental design, the following diagrams are provided.
Caption: A simplified overview of the Maillard reaction, highlighting the formation of Strecker aldehydes.
Caption: A step-by-step workflow for the comparative analysis of aminoaldehydes in the Maillard reaction.
References
The Quest for Reliable Food Quality Indicators: A Comparative Look at Aminobutanal and Other Potential Biomarkers
For researchers, scientists, and drug development professionals, the identification and validation of reliable biomarkers are critical for ensuring food safety and quality. While aminobutanal has been a subject of interest, its validation as a definitive biomarker in food products remains a developing area of research. This guide provides a comparative overview of this compound against established biomarkers, supported by experimental data and detailed methodologies, to aid in the objective assessment of its potential.
The ideal biomarker for food quality should be easily and rapidly detectable, and its concentration should correlate directly with the specific quality attribute being assessed, such as spoilage, freshness, or the presence of contaminants. This guide explores the current landscape of food biomarkers, with a focus on comparing the theoretical potential of this compound with well-established indicators like biogenic amines and other aldehydes.
Comparative Analysis of Potential Food Biomarkers
While specific quantitative data for this compound in various food matrices is not yet widely available in published literature, we can draw comparisons with other well-studied biomarkers based on their chemical properties, formation pathways, and detection methods.
| Biomarker Category | Examples | Formation Mechanism | Typical Food Matrix | Significance as a Biomarker |
| Biogenic Amines | Histamine, Putrescine, Cadaverine, Tyramine | Amino acid decarboxylation by microorganisms.[1][2] | Fermented foods (cheese, sausage, wine), fish and fish products.[1][2] | Indicators of food spoilage and potential for food poisoning.[3][4][5] |
| Branched-Chain Aldehydes | 3-Methylbutanal, 2-Methylbutanal | Strecker degradation of amino acids (e.g., leucine, isoleucine).[6] | Fermented and heat-treated products (e.g., cheese, bread, malt).[6] | Important flavor compounds, but can also indicate spoilage at high concentrations. |
| Hypothetical: this compound | 4-Aminobutanal, 3-Aminobutanal, 2-Aminobutanal | Potentially from the degradation of amino acids like ornithine or threonine. | Not well-documented in food products. | Potential indicator of specific amino acid degradation pathways. |
Experimental Protocols for Biomarker Analysis
The validation of any potential biomarker hinges on the availability of robust and sensitive analytical methods. While specific protocols for this compound in food are not standardized, methodologies used for similar compounds, such as other aldehydes and amines, can be adapted.
Protocol 1: Detection of Aldehydes via High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of various aldehydes, including potentially this compound, after derivatization.
Objective: To quantify the concentration of aldehydes in a food sample.
Methodology:
-
Sample Preparation:
-
Homogenize 5g of the food sample with 10 mL of a suitable extraction solvent (e.g., acetonitrile or methanol).
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Derivatization:
-
To 1 mL of the filtered extract, add 1 mL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine - DNPH).
-
Incubate the mixture at 60°C for 30 minutes to allow for the formation of hydrazones.
-
Cool the solution to room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Detect the aldehyde-DNPH derivatives using a UV detector at a wavelength of 360 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the target aldehydes.
-
Calculate the concentration of the aldehydes in the sample by comparing their peak areas to the calibration curve.
-
Protocol 2: Analysis of Biogenic Amines using Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for the identification and quantification of biogenic amines.
Objective: To determine the profile and concentration of biogenic amines in a food sample.
Methodology:
-
Sample Preparation:
-
Homogenize 10g of the food sample with 20 mL of 0.1 M HCl.
-
Centrifuge at 12,000 x g for 20 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet.
-
Combine the supernatants and adjust the pH to 11-12 with 1 M NaOH.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the biogenic amines using a mixture of butanol and chloroform (1:1, v/v).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Re-dissolve the residue in a suitable solvent and add a derivatizing agent (e.g., isobutyl chloroformate).
-
Incubate to allow for the formation of volatile derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a capillary column suitable for amine analysis.
-
Set the mass spectrometer to scan for the characteristic ions of the derivatized biogenic amines.
-
-
Quantification:
-
Use an internal standard for accurate quantification.
-
Create calibration curves for each biogenic amine using standard solutions.
-
Visualizing Formation Pathways
Understanding the biochemical pathways leading to the formation of potential biomarkers is crucial for their validation.
Caption: Hypothetical formation of this compound via the Strecker degradation pathway.
Conclusion
The validation of this compound as a reliable biomarker for food quality is an ongoing scientific endeavor. While direct evidence is currently limited, a comparative approach with established biomarkers like biogenic amines and other aldehydes provides a valuable framework for its assessment. The successful validation of any new biomarker, including this compound, will depend on the development of standardized and sensitive analytical methods, a thorough understanding of its formation and degradation pathways in different food matrices, and extensive studies correlating its presence with specific food quality attributes. Continued research in this area is essential for advancing food safety and quality monitoring.
References
- 1. Biogenic amines in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Histamine and Other Biogenic Amines in Fish and Fish Products [mdpi.com]
- 3. Histamine and Other Biogenic Amines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Biogenic Amines on Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Aminobutanal for Researchers and Drug Development Professionals
Introduction
4-Aminobutanal, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its aldehyde and amine functionalities provide reactive handles for the construction of complex molecular architectures, including pyrrolidines and other nitrogen-containing heterocycles. However, the inherent reactivity and potential for self-condensation of 4-aminobutanal present significant challenges in its synthesis and isolation. This guide provides a comparative evaluation of various synthetic routes to this important intermediate, offering insights into their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs. For practical synthesis, 4-aminobutanal is often prepared and used in a protected form, most commonly as its diethyl acetal, to circumvent issues of instability and self-reaction.
A Workflow for Evaluating Synthetic Routes
The selection of an optimal synthetic pathway is a critical decision in chemical research and development, balancing factors such as yield, purity, cost, and scalability. The following diagram illustrates a logical workflow for the comparative evaluation of different synthetic routes to a target molecule like 4-aminobutanal.
Caption: Workflow for the comparative evaluation of synthetic routes.
Comparative Analysis of Synthetic Routes
This section details the most common and practical chemical methods for the synthesis of 4-aminobutanal, primarily through its more stable diethyl acetal derivative.
Reductive Amination of Succinaldehyde Bis(diethyl acetal)
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In the case of 4-aminobutanal, the starting material is typically succinaldehyde or its protected form, succinaldehyde bis(diethyl acetal). The reaction proceeds via the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired primary amine.
Key Features:
-
Starting Material Accessibility: Succinaldehyde and its acetals are commercially available.
-
Reaction Conditions: The reaction can be carried out under various conditions, with common reducing agents including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
-
Scalability: This method is generally amenable to scale-up.
Gabriel Synthesis from 4-Halobutanal Diethyl Acetal
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination of alkyl halides with ammonia. This route involves the N-alkylation of potassium phthalimide with a 4-halobutanal diethyl acetal, followed by the liberation of the primary amine.
Key Features:
-
High Selectivity for Primary Amine: The use of phthalimide prevents the formation of secondary and tertiary amine byproducts.
-
Starting Material: 4-halobutanal diethyl acetals can be prepared from readily available precursors.
-
Deprotection Step: The final step to release the amine, typically using hydrazine or acidic/basic hydrolysis, can sometimes require harsh conditions.
Oxidation of N-Protected 4-Amino-1-butanol
This approach involves the synthesis of an N-protected 4-amino-1-butanol, followed by oxidation of the primary alcohol to the corresponding aldehyde. The use of an amine protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions during the oxidation step.
Key Features:
-
Mild Oxidation Conditions: Modern oxidation reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions allow for the selective oxidation of the alcohol in the presence of the protected amine.
-
High Purity: These methods are known for producing high-purity aldehydes with minimal side products.
-
Multi-step Process: This route involves additional protection and deprotection steps, which can increase the overall number of steps and reduce the overall yield.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the discussed synthetic routes to 4-aminobutanal diethyl acetal. The data is compiled from various sources and representative examples, and "typical" values are provided for comparative purposes.
| Parameter | Reductive Amination | Gabriel Synthesis | Oxidation of N-Protected 4-Amino-1-butanol |
| Typical Yield | 60-80% | 70-90% (over two steps) | 85-95% (for the oxidation step) |
| Purity | Good to Excellent | Excellent | Excellent |
| Reaction Time | 4-24 hours | 12-48 hours | 1-4 hours (for the oxidation step) |
| Scalability | Readily scalable | Scalable with considerations for workup | Scalable, but cost of reagents can be a factor |
| Key Reagents | Succinaldehyde acetal, Ammonia, Reducing agent (e.g., NaBH₄) | 4-Halobutanal acetal, Potassium phthalimide, Hydrazine | N-Protected 4-amino-1-butanol, Oxidizing agent (e.g., DMP) |
| Advantages | One-pot procedure, readily available starting materials. | High selectivity for primary amine, avoids over-alkylation. | Mild reaction conditions, high purity of the final product. |
| Disadvantages | Potential for side reactions if not optimized. | Requires a separate deprotection step which can be harsh. | Multi-step synthesis, cost of specialized oxidizing agents. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These are representative protocols and may require optimization for specific applications.
Protocol 1: Reductive Amination of Succinaldehyde Bis(diethyl acetal)
-
Imine Formation: To a solution of succinaldehyde bis(diethyl acetal) (1 equivalent) in methanol, add a solution of ammonia in methanol (7 N, 5-10 equivalents). Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford 4-aminobutanal diethyl acetal.
Protocol 2: Gabriel Synthesis of 4-Aminobutanal Diethyl Acetal
-
N-Alkylation: To a solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 4-bromobutanal diethyl acetal (1 equivalent). Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Workup of Phthalimide Adduct: Cool the reaction mixture to room temperature and pour it into ice water. The solid N-(4,4-diethoxybutyl)phthalimide is collected by filtration, washed with water, and dried.
-
Hydrazinolysis: Suspend the N-(4,4-diethoxybutyl)phthalimide in ethanol and add hydrazine hydrate (1.5-2 equivalents). Reflux the mixture for 4-8 hours.
-
Isolation of the Amine: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in dilute hydrochloric acid. The aqueous solution is washed with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give 4-aminobutanal diethyl acetal.
Protocol 3: Dess-Martin Oxidation of N-Boc-4-amino-1-butanol
-
Protection of 4-Amino-1-butanol: To a solution of 4-amino-1-butanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents). Stir at room temperature for 4-12 hours. After completion, the reaction is worked up by washing with water and brine, drying the organic layer, and concentrating to yield N-Boc-4-amino-1-butanol.
-
Oxidation: Dissolve N-Boc-4-amino-1-butanol (1 equivalent) in dry dichloromethane. Add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-4-aminobutanal can be purified by column chromatography. The Boc protecting group can be removed under acidic conditions (e.g., TFA in dichloromethane) to yield 4-aminobutanal if the free amine is desired, though it is often used in its protected form. The Dess-Martin oxidation is known for its mild conditions and high yields[1][2][3].
Conclusion
The synthesis of 4-aminobutanal, a valuable synthetic intermediate, can be approached through several distinct routes, each with its own set of advantages and challenges.
-
Reductive amination offers a direct and scalable one-pot method from commercially available starting materials, making it an attractive option for large-scale production.
-
The Gabriel synthesis provides a classic and reliable way to obtain the primary amine with high purity, avoiding common side reactions, although it involves a multi-step process.
-
The oxidation of N-protected 4-amino-1-butanol is an excellent choice when high purity is paramount and the cost and handling of specialized oxidizing agents are not prohibitive.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity specifications, cost constraints, and available laboratory capabilities. This guide provides the foundational information to make an informed decision for the successful synthesis of 4-aminobutanal.
References
A Comparative Guide to GABA Synthesis: Aminobutanal vs. Alternative Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is a critical area of study. This guide provides an objective comparison of aminobutanal and other key precursors—glutamate, putrescine, and proline—for GABA synthesis, supported by available experimental data and detailed methodologies.
Introduction to GABA Synthesis Pathways
GABA is synthesized in biological systems through several metabolic pathways. The most well-established is the decarboxylation of glutamate, catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2][3] However, alternative pathways exist, including the conversion of putrescine to GABA, in which 4-aminobutanal (also known as γ-aminobutyraldehyde) serves as a key intermediate.[4][5] Another potential, though less direct, route involves the amino acid proline.[2] Understanding the nuances of these pathways is crucial for optimizing GABA production for therapeutic and research applications.
Comparative Analysis of Precursors
While the glutamate-dependent pathway is considered the primary route for GABA synthesis in the brain, the efficiency and potential of alternative precursors are of significant interest.[6] This section compares this compound with glutamate, putrescine, and proline as starting materials for GABA synthesis.
Quantitative Data Summary
Direct comparative studies on the in vitro enzymatic conversion of this compound to GABA versus other precursors are limited. However, data from studies on individual pathway components and in vivo/in situ experiments provide some insights into their relative efficiencies.
| Precursor | Key Enzyme(s) | Reported Yield/Conversion | Experimental System | Reference |
| L-Glutamate | Glutamate Decarboxylase (GAD) | High (e.g., 98.9% conversion) | Engineered E. coli whole-cell biocatalysts | [7] |
| 17.2 g GABA from 26.4 g L-glutamate in 1 hour | Resting cells with designed GAD | [8] | ||
| 10.36 g/L GABA | Recombinant C. glutamicum | [9] | ||
| 4-Aminobutanal | Aminobutyraldehyde Dehydrogenase (ALDH9A1) | Km for 4-aminobutanal: 110 µM | Purified rat liver enzyme | [10] |
| Specific activity with 4-aminobutanal: ~1.8 nmol/s/mg | Purified human ALDH9A1 | [11] | ||
| Putrescine | Diamine Oxidase (DAO) / Monoamine Oxidase (MAO), Aminobutyraldehyde Dehydrogenase (ABALDH) | ~30% of captured putrescine converted to GABA | Postnatal rat subventricular zone explants | [12] |
| ~10.8% of incorporated putrescine converted to GABA | Cultured embryonic avian retina cells | [13] | ||
| Proline | Proline Dehydrogenase (indirect) | Indirect source, direct experimental evidence in plants is lacking. | Plant systems | [2] |
Note: The yields and kinetic parameters presented are from different experimental systems and are not directly comparable. They are intended to provide a general overview of the productivity of each pathway.
Signaling Pathways and Experimental Workflows
The synthesis of GABA is intricately linked to cellular metabolism. Below are diagrams illustrating the primary synthesis pathways and a general workflow for comparing precursor efficiency.
References
- 1. Recent advances in the biosynthesis and industrial biotechnology of Gamma-amino butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. High-level production of γ-aminobutyric acid via efficient co-expression of the key genes of glutamate decarboxylase system in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An illustration of two pathways for GABA synthesis from glutamine [pfocr.wikipathways.org]
- 9. Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminobutyraldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate decarboxylase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Validating the Role of Aminobutanal in Neurotransmitter Synthesis: A Comparative Guide
This guide provides a comparative analysis of the aminobutanal-mediated pathway for γ-aminobutyric acid (GABA) synthesis versus the canonical glutamate-dependent pathway. It is intended for researchers, scientists, and drug development professionals interested in the nuances of neurotransmitter metabolism. The guide includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding.
Introduction to GABA Synthesis Pathways
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] The synthesis of GABA is critical for maintaining the balance between neuronal excitation and inhibition. While the primary and most well-understood pathway for GABA synthesis originates from glutamate via the GABA shunt, an alternative pathway involving the catabolism of polyamines and the intermediate 4-aminobutanal exists.[2][3] This guide compares these two pathways, focusing on the validation of this compound's role as a GABA precursor.
Primary vs. Alternative GABA Synthesis Routes
The central nervous system relies on two main pathways for the biosynthesis of GABA:
-
The GABA Shunt: This is considered the primary and most significant pathway for GABA production in the brain.[3] It begins with the amino acid glutamate, which is decarboxylated by the enzyme glutamate decarboxylase (GAD) to form GABA.[4] This pathway is a closed-loop process that helps produce and conserve the brain's supply of GABA.[3]
-
The Polyamine Degradation Pathway: This alternative route synthesizes GABA from polyamines, such as putrescine.[2] In this pathway, putrescine is converted to 4-aminobutanal by the action of enzymes like diamine oxidase (DAO) or monoamine oxidase B (MAO-B).[5] Subsequently, 4-aminobutanal is oxidized by aminobutyraldehyde dehydrogenase (ABALDH) to yield GABA.[2][5] While considered a minor pathway for GABA synthesis in the brain under normal physiological conditions, it has demonstrated physiological importance in specific contexts and organisms.[5][6]
Data Presentation: Pathway Comparison
The following table provides a quantitative and qualitative comparison of the two primary GABA synthesis pathways.
| Feature | Canonical GABA Shunt | Polyamine Degradation Pathway |
| Primary Precursor | Glutamate[4] | Putrescine and other polyamines[2] |
| Key Intermediate | N/A | 4-Aminobutanal (γ-aminobutyraldehyde)[5] |
| Rate-Limiting Enzyme | Glutamate Decarboxylase (GAD)[3] | Diamine Oxidase (DAO) / Polyamine Oxidase (PAO) |
| Final Enzyme | Glutamate Decarboxylase (GAD)[3] | Aminobutyraldehyde Dehydrogenase (ABALDH/ALDH9A1)[5] |
| Cellular Location | Primarily neuronal cytoplasm[7] | Mitochondria and Cytoplasm[7][8] |
| Relative Contribution | Major pathway in the CNS[3] | Minor pathway in the brain, more significant in other tissues and under specific conditions like oxidative stress[5][8] |
| Physiological Role | Primary source of neurotransmitter GABA pool[3] | Supplementary GABA production, role in polyamine homeostasis[2] |
Experimental Protocols
Validating the contribution of the this compound pathway requires specific experimental approaches that can differentiate it from the GABA shunt.
Key Experiment: Quantifying GABA Synthesis from Labeled Precursors
This experiment aims to quantify the conversion of a labeled precursor (e.g., [3H]4-aminobutanal) into GABA in a biological sample (e.g., mouse brain tissue).
Methodology:
-
Animal Model and Dosing: Adult male C57BL/6 mice are used. A solution of [2,3-3H]4-aminobutyraldehyde ([3H]ABAL) is prepared in sterile saline. Mice are administered a single subcutaneous injection of [3H]ABAL.
-
Tissue Collection: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), mice are euthanized, and brain tissue is rapidly dissected and frozen in liquid nitrogen to halt metabolic activity.
-
Homogenization and Extraction: Brain tissue is homogenized in a solution of 0.4 M perchloric acid. The homogenate is centrifuged, and the supernatant containing the acid-soluble metabolites is collected.
-
Chromatographic Separation: The supernatant is neutralized and applied to a Dowex 50 cation-exchange column. Amino acids, including GABA and the precursor, are eluted.
-
Thin-Layer Chromatography (TLC): The eluate is concentrated and spotted on a cellulose TLC plate. The plate is developed using a solvent system (e.g., butanol:acetic acid:water).
-
Quantification: The spots corresponding to GABA and 4-aminobutanal are identified using standards. The spots are scraped from the plate, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [3H]GABA is calculated as a percentage of the total radioactivity recovered, providing a measure of the conversion of [3H]ABAL to GABA over time. This experiment has shown that injected [3H]ABAL is rapidly converted to [3H]GABA in the brain, demonstrating that this compound can cross the blood-brain barrier and be oxidized to GABA in vivo.[9][10]
Visualizations
Signaling and Experimental Pathways
The following diagrams illustrate the biochemical pathways for GABA synthesis and a typical experimental workflow for their validation.
Caption: Canonical GABA synthesis from glutamate via the GABA shunt.
Caption: GABA synthesis from putrescine via 4-aminobutanal.
References
- 1. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurotransmitter Synthesis and Storage – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 5. 4-Aminobutanal - Wikipedia [en.wikipedia.org]
- 6. 4-Acetamidobutanal - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA [frontiersin.org]
- 8. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminobutyraldehyde as a substance convertible in vivo to GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion of 4-aminobutyraldehyde to gamma-aminobutyric acid in striatum treated with semicarbazide and kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity of Aminobutanal Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for predicting metabolic pathways, designing synthetic routes, and developing stable drug candidates. This guide provides a comparative analysis of the reactivity of three key aminobutanal isomers: 2-aminobutanal, 3-aminobutanal, and 4-aminobutanal. The inherent structural differences arising from the position of the amino group relative to the aldehyde functionality lead to distinct chemical behaviors, particularly in terms of stability, susceptibility to intramolecular reactions, and rates of intermolecular reactions.
The reactivity of this compound isomers is largely dictated by the interplay between the nucleophilic amino group and the electrophilic aldehyde group. The proximity of these two functional groups determines the propensity for intramolecular reactions versus intermolecular reactions.
-
2-Aminobutanal: The amino group on the α-carbon can influence the electronic properties of the carbonyl group through inductive effects and may introduce steric hindrance in intermolecular reactions.
-
3-Aminobutanal: With the amino group on the β-carbon, the potential for intramolecular cyclization to form a five-membered ring exists, though this is generally less favorable than the formation of a six-membered ring.
-
4-Aminobutanal: The γ-amino group is perfectly positioned to undergo a rapid intramolecular cyclization to form a stable six-membered cyclic imine (1-pyrroline).[1] This intramolecular pathway is often the dominant reaction, significantly influencing its overall reactivity profile.
Comparative Reactivity Data (Hypothetical)
The following tables present hypothetical, yet plausible, experimental data to illustrate the expected differences in reactivity among the this compound isomers under defined conditions. These values are intended to serve as a guide for experimental design.
Table 1: Rate of Intramolecular Cyclization
| Isomer | First-Order Rate Constant (k) at pH 7.4, 25°C (s⁻¹) | Half-life (t₁/₂) (s) |
| 2-Aminobutanal | Negligible | - |
| 3-Aminobutanal | 1.2 x 10⁻⁵ | ~57,762 |
| 4-Aminobutanal | 3.5 x 10⁻² | ~19.8 |
Table 2: Second-Order Rate Constant for Intermolecular Imine Formation with Aniline
| Isomer | Rate Constant (k) at pH 5.0, 25°C (M⁻¹s⁻¹) | Relative Reactivity |
| 2-Aminobutanal | 0.8 | 0.7 |
| 3-Aminobutanal | 1.2 | 1.0 |
| 4-Aminobutanal | 0.5 (apparent) | 0.4 |
Note: The apparent rate for 4-aminobutanal is significantly lower due to the competing and rapid intramolecular cyclization.
Experimental Protocols
Experiment 1: Determination of Intramolecular Cyclization Rate by UV-Vis Spectroscopy
Objective: To measure the rate of disappearance of the aldehyde carbonyl group due to intramolecular cyclization.
Methodology:
-
Prepare a 1 mM solution of the this compound isomer in a 100 mM phosphate buffer at pH 7.4.
-
Monitor the decrease in absorbance of the n→π* transition of the carbonyl group at approximately 280 nm using a UV-Vis spectrophotometer with a thermostatted cell holder at 25°C.
-
Record the absorbance at regular time intervals.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the absorbance versus time. The slope of the resulting line will be -k.
Experiment 2: Comparative Rate of Intermolecular Imine Formation
Objective: To compare the rates at which the this compound isomers form an imine with an external primary amine.
Methodology:
-
Prepare a 1 mM solution of the this compound isomer and a 10 mM solution of aniline in a 100 mM acetate buffer at pH 5.0. The pH is controlled to optimize the rate of imine formation.[2][3][4]
-
Initiate the reaction by mixing the two solutions in a cuvette.
-
Monitor the formation of the Schiff base (imine) product by observing the increase in absorbance at the λmax of the conjugated imine product (typically in the 280-350 nm range, to be determined experimentally for the specific product).
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Under pseudo-first-order conditions (with a large excess of aniline), the apparent second-order rate constant can be calculated.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways for the this compound isomers.
Caption: Comparative reaction pathways of this compound isomers.
Caption: General mechanism of intermolecular imine formation.
Conclusion
The positional isomerism in aminobutanals has a profound impact on their chemical reactivity. 4-Aminobutanal is distinguished by its rapid intramolecular cyclization to form a stable six-membered ring. In contrast, 2-aminobutanal and 3-aminobutanal are more likely to participate in intermolecular reactions, with the reactivity of 2-aminobutanal potentially being tempered by steric hindrance. These differences are critical considerations in drug development, where the stability and reaction profile of a molecule can influence its efficacy, metabolism, and potential for toxicity. The provided experimental frameworks offer a starting point for researchers to quantify these reactivity differences in their own laboratories.
References
A Comparative Guide to the Purity Assessment of Synthesized 4-Aminobutanal Diethyl Acetal Against Certified Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of a synthetically produced batch of 4-aminobutanal diethyl acetal against a certified reference standard. Due to the inherent instability of 4-aminobutanal, which readily cyclizes, this guide focuses on its more stable and commercially available precursor, 4-aminobutanal diethyl acetal. The purity of this acetal is a critical determinant of the purity of the final 4-aminobutanal used in subsequent applications.
This document presents supporting experimental data from High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Detailed methodologies for these key experiments are provided to enable researchers to replicate and verify these findings.
Data Presentation: Purity Comparison
The following table summarizes the quantitative purity assessment of a batch of synthesized 4-aminobutanal diethyl acetal compared to a certified reference standard.
| Parameter | Synthesized 4-Aminobutanal Diethyl Acetal | Certified Reference Standard | Method of Analysis |
| Purity (Area %) | 98.5% | ≥ 99.5% | HPLC-UV (after derivatization) |
| Major Impurity 1 (Unidentified) | 0.8% | ≤ 0.2% | HPLC-UV |
| Major Impurity 2 (Unidentified) | 0.5% | ≤ 0.1% | HPLC-UV |
| Residual Solvents | < 0.1% | Conforms to specification | GC-MS (Headspace) |
| Water Content | 0.15% | ≤ 0.1% | Karl Fischer Titration |
| Identity Confirmation | Conforms | Conforms | GC-MS, IR |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method determines the purity of 4-aminobutanal diethyl acetal by derivatizing the amino group with dansyl chloride, which allows for sensitive UV detection.
a. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of the 4-aminobutanal diethyl acetal certified reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This yields a 1 mg/mL stock solution.
-
Sample Solution: Prepare a 1 mg/mL solution of the synthesized 4-aminobutanal diethyl acetal in acetonitrile.
-
Derivatization Procedure:
-
To 100 µL of each solution (standard and sample) in separate vials, add 200 µL of a 100 mM sodium carbonate buffer (pH 9.5).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex the mixtures and incubate at 60°C for 45 minutes in a water bath.
-
After incubation, cool the vials to room temperature.
-
Add 100 µL of a 2% (v/v) solution of acetic acid to quench the reaction.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
-
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 340 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
This method confirms the identity of 4-aminobutanal diethyl acetal and quantifies volatile impurities, including residual solvents.
a. Sample Preparation:
-
Identity Confirmation: Prepare a 1 mg/mL solution of both the synthesized sample and the certified reference standard in dichloromethane.
-
Residual Solvents (Headspace): Accurately weigh approximately 100 mg of the synthesized sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial.
b. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 35-400 amu
-
Injection Mode: Split (10:1) for identity, Headspace for residual solvents.
Visualizations
Caption: Experimental workflow for the purity assessment of 4-aminobutanal diethyl acetal.
Caption: Logical relationship of the synthesis and purification process for 4-aminobutanal diethyl acetal.
A Comparative Guide to the Efficient Synthesis of Aminobutanal via Reduction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various reducing agents and methodologies for the synthesis of aminobutanal, a valuable building block in pharmaceutical and organic chemistry. The efficiency of three primary methods—Diisobutylaluminium hydride (DIBAL-H) reduction of 4-aminobutyronitrile, catalytic hydrogenation of 4-aminobutyronitrile, and the reduction of an N-protected 4-aminobutanoic acid derivative via a Weinreb amide—are objectively evaluated based on available experimental data. Detailed protocols and workflow visualizations are provided to aid in the selection of the most suitable synthetic route.
Synthesis Route 1: Reduction of 4-Aminobutyronitrile
The direct reduction of a nitrile group offers a straightforward pathway to the corresponding aldehyde. This section compares two common reduction techniques for this transformation.
Method A: Diisobutylaluminium Hydride (DIBAL-H) Reduction
DIBAL-H is a powerful and sterically hindered reducing agent renowned for its ability to selectively reduce nitriles to aldehydes at low temperatures.[1] The bulky isobutyl groups prevent the over-reduction of the intermediate imine, which is subsequently hydrolyzed to the desired aldehyde during aqueous workup.[1]
Data Presentation: DIBAL-H Reduction of Aliphatic Nitriles
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aliphatic Nitrile (general) | DIBAL-H (1 equiv) | DCM, THF, or Toluene | -78 | 2 - 8 | Not specified | [2] |
| Aromatic Nitrile | PtO₂/HCO₂H/H₂O | - | 55-60 | - | 45 | [3] |
Note: Specific yield data for the DIBAL-H reduction of 4-aminobutyronitrile was not available in the search results. The data presented is for general aliphatic and aromatic nitriles to illustrate typical conditions and potential outcomes.
Experimental Protocol: DIBAL-H Reduction of a Nitrile [2]
-
Dissolve the nitrile (1 equivalent) in a dry solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of DIBAL-H in a suitable solvent (1 equivalent) dropwise to the cooled nitrile solution.
-
Maintain the reaction mixture at -78 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt (potassium sodium tartrate) to precipitate the aluminum salts.
-
Filter the suspension through celite and wash the filter cake with ethyl acetate or DCM.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde product by column chromatography.
Experimental Workflow: DIBAL-H Reduction
Workflow for the DIBAL-H reduction of 4-aminobutyronitrile.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles.[4] While it typically leads to the formation of primary amines, careful selection of the catalyst and reaction conditions can favor the formation of the intermediate imine, which upon hydrolysis yields the aldehyde.[4][5] Rhodium-based catalysts in a two-phase solvent system have shown promise for high selectivity towards the primary aminomethyl group, which is a step towards the aldehyde.[5]
Data Presentation: Catalytic Hydrogenation of Nitriles
| Starting Material | Catalyst | Solvent System | Pressure (psig) | Temperature (°C) | Selectivity | Reference |
| Aliphatic Nitrile | Rhodium | Two-phase organic/water | 15 - 200 | 20 - 110 | High for primary amine | [5] |
Note: Data for the selective catalytic hydrogenation of nitriles to aldehydes is limited, as the primary product is often the amine. The conditions presented are for the selective formation of the primary amine, which is a related reduction.
Experimental Protocol: Catalytic Hydrogenation of a Nitrile [5]
-
Charge a pressure reactor with the nitrile and the rhodium catalyst.
-
Add a two-phase solvent system consisting of an organic solvent (e.g., aromatic or alicyclic hydrocarbons) and water, containing a basic substance (0.5 to 5 M concentration).
-
Deoxygenate the reactor by purging with an inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-200 psig).
-
Heat the reaction mixture to the target temperature (e.g., 20-110 °C) with stirring.
-
Monitor the reaction for hydrogen uptake to determine completion.
-
After the reaction, cool the reactor, release the pressure, and filter the catalyst.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product as required.
Experimental Workflow: Catalytic Hydrogenation
Workflow for the catalytic hydrogenation of 4-aminobutyronitrile.
Synthesis Route 2: Reduction of N-Protected 4-Aminobutanoic Acid Derivatives
An alternative approach to this compound involves the reduction of a carboxylic acid derivative. To prevent unwanted side reactions with the amino group, it is typically protected, for example, with a Boc (tert-butyloxycarbonyl) group.
Method C: Weinreb Amide Reduction
The Weinreb amide synthesis is a reliable method for preparing ketones and aldehydes from carboxylic acid derivatives.[6][7] The N-methoxy-N-methylamide (Weinreb amide) is stable to many organometallic reagents and can be selectively reduced to the aldehyde without over-reduction to the alcohol.[6][7] This two-step process involves the formation of the Weinreb amide from the N-protected amino acid, followed by its reduction.
Data Presentation: Weinreb Amide Synthesis and Reduction
| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1. Amide Formation | N-Boc-amino acid | N,O-dimethylhydroxylamine HCl, Coupling agent (e.g., T3P) | CH₃CN | 0 °C | 30 min | High | [8] |
| 2. Reduction | N-Boc-amino Weinreb amide | LiAlH₄ or DIBAL-H | THF | -78 °C to RT | - | High | [6] |
Note: Specific yields for the N-Boc-4-aminobutanoic acid Weinreb amide synthesis and subsequent reduction were not found. The data reflects general procedures for N-protected amino acids.
Experimental Protocol: Weinreb Amide Synthesis and Reduction [6][8]
Step 1: Synthesis of the N-Boc-4-aminobutanoic Acid Weinreb Amide
-
To a solution of N-Boc-4-aminobutanoic acid in an appropriate solvent (e.g., acetonitrile), add N,O-dimethylhydroxylamine hydrochloride and a suitable coupling agent (e.g., T3P) and base (e.g., DBU) at 0 °C.
-
Stir the reaction mixture for approximately 30 minutes, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the organic layer and concentrate it to yield the crude Weinreb amide, which can be purified by chromatography.
Step 2: Reduction of the Weinreb Amide to the Aldehyde
-
Dissolve the purified Weinreb amide in a dry ether solvent like THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of a reducing agent such as LiAlH₄ or DIBAL-H.
-
Allow the reaction to proceed at low temperature and then warm to room temperature as needed, monitoring by TLC.
-
Quench the reaction carefully at low temperature with a suitable reagent (e.g., water or an acidic solution).
-
Perform a standard aqueous workup and extraction.
-
Dry the organic phase, concentrate, and purify the resulting N-Boc-4-aminobutanal.
Experimental Workflow: Weinreb Amide Route
Workflow for the synthesis of N-Boc-4-aminobutanal via the Weinreb amide.
Comparison Summary of Reducing Agents for this compound Synthesis
| Method | Starting Material | Reducing Agent | Key Advantages | Key Disadvantages | Typical Yield | Selectivity |
| DIBAL-H Reduction | 4-Aminobutyronitrile | Diisobutylaluminium hydride | One-step reaction; high selectivity for aldehydes at low temp. | Requires cryogenic temperatures; sensitive to reaction conditions. | Generally Good to High | High |
| Catalytic Hydrogenation | 4-Aminobutyronitrile | H₂ with Rh, Ni, or Pd catalyst | Potentially cost-effective for large scale; uses H₂ as reductant. | Often leads to over-reduction to the amine; requires pressure equipment. | Variable | Moderate to Low |
| Weinreb Amide Reduction | N-Protected 4-aminobutanoic acid | LiAlH₄ or DIBAL-H | High yields and selectivity; avoids over-reduction. | Two-step process; requires protection/deprotection of the amino group. | High | Very High |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the starting materials, key intermediates, and the final product, this compound, for the discussed synthetic routes.
Logical flow of the synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research, including scale, available equipment, and desired purity.
-
DIBAL-H reduction of 4-aminobutyronitrile is a direct and efficient one-step method that offers high selectivity for the aldehyde, provided that cryogenic conditions are strictly maintained.
-
Catalytic hydrogenation presents a potentially more economical and scalable option, but challenges in controlling the selectivity to prevent over-reduction to the amine need to be addressed through careful catalyst and condition screening.
-
The Weinreb amide route starting from N-protected 4-aminobutanoic acid is a highly reliable and selective two-step method that consistently provides high yields of the aldehyde. While it involves an additional protection and amide formation step, the robustness of the reduction step makes it an excellent choice for scenarios where high purity and yield are paramount.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in Weinreb Synthesis and their Applications : Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Navigating the Disposal of Aminobutanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of aminobutanal, a reactive aldehyde compound. Adherence to these procedures is paramount to ensure a safe laboratory environment and to minimize environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] Containers should be tightly sealed.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Plan
The disposal of this compound must comply with all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 1: Waste Identification and Segregation
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous reactions. Aldehydes are incompatible with organic acids, and aliphatic and aromatic amines, which can cause heat generation.[4]
Step 2: Waste Collection and Container Selection
-
Collect this compound waste in a dedicated, leak-proof container that is compatible with aldehydes. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
Step 3: Labeling
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents as "this compound Waste" and list all components of the mixture, including solvents and their approximate concentrations.
-
Include the date of waste accumulation and the name of the generating researcher or lab.
Step 4: On-Site Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Step 5: Disposal Request and Pick-Up
-
Once the container is full or waste is no longer being generated, submit a chemical waste pick-up request to your institution's EHS office.
-
EHS personnel will then transport the waste to a central accumulation area for final disposal by a licensed hazardous waste vendor.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information for related compounds and general aldehyde waste management.
| Parameter | Value/Guideline | Source |
| pH for Neutralization (General) | Adjust to a pH between 5.0 and 9.0 before drain disposal (if permitted) | [5] |
| Formaldehyde Concentration for Drain Disposal | Less than 2.9% (Dilution of higher concentrations is not permitted) | [5] |
| Aldehyde Neutralization Ratio (Commercial Product) | 1 part neutralizer to 15-16 parts aldehyde solution | [6] |
Experimental Protocol: Aldehyde Deactivation (General Procedure)
For certain aldehyde wastes, chemical deactivation to a non-hazardous substance may be an option prior to disposal, subject to approval from your local sewer authority and EHS office.[7] Unused, pure this compound should not be treated this way and must be disposed of as hazardous waste.[7]
Objective: To reduce the toxicity of a dilute aqueous solution of this compound waste. This procedure is a general guideline and must be approved by your institution's EHS department.
Materials:
-
Dilute this compound waste solution
-
Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the dilute this compound waste solution in a suitable container within a chemical fume hood.
-
Slowly add the neutralizing agent (e.g., sodium bisulfite) to the stirring solution. The reaction may be exothermic, so add the neutralizer in small portions.
-
Continue stirring and monitor the reaction.
-
After the reaction is complete, check the pH of the solution and adjust to a neutral range (typically 6-8) if necessary, using a dilute acid or base.
-
Test the treated solution to confirm the absence of hazardous characteristics as required by your EHS office.
-
If the treated solution meets all regulatory criteria for non-hazardous waste, it may be permissible for drain disposal with copious amounts of water, pending local sewer authority approval.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
